molecular formula C9H6BrNS B1286589 2-(2-Bromophenyl)thiazole CAS No. 30216-46-7

2-(2-Bromophenyl)thiazole

Cat. No.: B1286589
CAS No.: 30216-46-7
M. Wt: 240.12 g/mol
InChI Key: FOKTWTQELZBNRT-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)thiazole is a useful research compound. Its molecular formula is C9H6BrNS and its molecular weight is 240.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKTWTQELZBNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312100
Record name 2-(2-Bromophenyl)thiazole
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Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30216-46-7
Record name 2-(2-Bromophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30216-46-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Hantzsch Synthesis of 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-(2-Bromophenyl)thiazole via the Hantzsch thiazole synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important synthetic transformation. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for successful synthesis and troubleshooting.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and biologically active compounds.[1] This five-membered aromatic ring containing sulfur and nitrogen atoms serves as a critical pharmacophore in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents. The unique electronic properties and conformational rigidity of the thiazole nucleus allow for specific interactions with biological targets, making it a cornerstone in modern medicinal chemistry.[2][3]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a robust and widely utilized method for the construction of the thiazole core.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. This reaction is valued for its reliability, generally high yields, and the accessibility of its starting materials.

This guide focuses on the synthesis of a specific, yet representative, member of this class: this compound. The presence of the ortho-bromophenyl substituent provides a valuable handle for further synthetic diversification through cross-coupling reactions, making this molecule a versatile building block in the synthesis of more complex drug candidates.

Mechanistic Deep Dive: The Hantzsch Pathway to this compound

The Hantzsch synthesis of this compound proceeds through a well-established, multi-step mechanism. Understanding these steps is paramount for optimizing reaction conditions and troubleshooting potential issues. The overall reaction involves the condensation of 2-bromo-1-(2-bromophenyl)ethanone with thioacetamide.

The reaction commences with a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic α-carbon of 2-bromo-1-(2-bromophenyl)ethanone. This initial step is a classic SN2 reaction, resulting in the formation of an isothioamide intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[1]

Hantzsch_Mechanism reactant1 2-Bromo-1-(2-bromophenyl)ethanone intermediate1 Isothioamide Intermediate reactant1->intermediate1 SN2 Attack reactant2 Thioacetamide reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Reaction mechanism of the Hantzsch synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(2-bromophenyl)ethanone

The synthesis of the α-haloketone is a critical first step. Commercially available 2'-bromoacetophenone can be brominated using a variety of reagents. A common and effective method involves the use of bromine in a suitable solvent.

Materials:

  • 2'-Bromoacetophenone

  • Bromine

  • Ethyl Ether

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 2'-bromoacetophenone (1 equivalent) in ethyl ether.

  • Slowly add a solution of bromine (1 equivalent) in ethyl ether to the stirred solution of 2'-bromoacetophenone. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic phase with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-bromo-1-(2-bromophenyl)ethanone.[4]

Hantzsch Thiazole Synthesis: this compound

Materials:

  • 2-Bromo-1-(2-bromophenyl)ethanone

  • Thioacetamide

  • Ethanol (or Methanol)

  • Saturated Sodium Bicarbonate Solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(2-bromophenyl)ethanone (1 equivalent) and thioacetamide (1.1-1.2 equivalents).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC.[1]

  • Upon completion of the reaction (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.[5]

  • The crude product may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent like ethyl acetate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with water.

  • If extraction is necessary, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Data Presentation
Parameter2-Bromo-1-(2-bromophenyl)ethanoneThioacetamideThis compound
Molecular Formula C₈H₆Br₂OC₂H₅NSC₉H₆BrNS
Molecular Weight 277.94 g/mol [6]75.13 g/mol 240.12 g/mol
Appearance Crystalline solidWhite crystalline solidSolid
Solvent EthanolEthanol-
Reaction Time 1-3 hours1-3 hours-
Expected Yield HighHighGood to Excellent

Experimental Workflow Visualization

Workflow start Start reactants Combine 2-bromo-1-(2-bromophenyl)ethanone and Thioacetamide in Ethanol start->reactants reflux Reflux Reaction Mixture (Monitor by TLC) reactants->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize isolate Isolate Crude Product (Filtration or Extraction) neutralize->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify characterize Characterize Final Product (NMR, MS, IR, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction; low temperature; impure reactants.Increase reaction time and/or temperature. Monitor with TLC. Ensure high purity of starting materials.
Formation of Side Products Reaction conditions favoring alternative pathways.Adjust temperature and reaction time. Ensure proper stoichiometry.
Difficulty in Purification Presence of closely related impurities.Optimize recrystallization solvent system. Employ gradient elution in column chromatography.

Expert Insight: The purity of the α-haloketone is crucial. Impurities can lead to a cascade of side reactions, complicating purification and reducing the overall yield. It is often beneficial to purify the 2-bromo-1-(2-bromophenyl)ethanone before proceeding to the cyclization step.

Safety Precautions

  • α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioamides: Some thioamides are toxic. Consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

References

  • Facchinetti, V., et al. (2016).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2009). Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2873.
  • PrepChem. (2017). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

  • Li, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1635.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • ResearchGate. (2025, December 10). (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • PubMed. (2019, October 18). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Synthesis of 2‑Arylbenzothiazole and 2‑Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. Retrieved from [Link]

  • YouTube. (2021, June 30). Vital Radiation Safety Practices [Video]. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(2-Bromophenyl)thiazole from 2-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of 2-(2-Bromophenyl)thiazole, a valuable heterocyclic building block, commencing from 2-bromobenzaldehyde. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its diverse biological activities.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and mechanistic details of the selected synthetic pathway. We present a robust, multi-step strategy centered on the conversion of 2-bromobenzaldehyde to a key 2-bromobenzothioamide intermediate, followed by a classical Hantzsch thiazole synthesis.[1][4][5] This guide includes detailed, self-validating experimental protocols, characterization data, process optimization insights, and diagrams of the core mechanism and workflow to ensure reproducibility and a thorough understanding for researchers in the field of synthetic and medicinal chemistry.

Introduction: The Strategic Importance of 2-Arylthiazoles

The thiazole nucleus is a cornerstone of heterocyclic chemistry, integral to a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a frequent choice in drug design.[6] Specifically, the 2-arylthiazole motif serves as a critical pharmacophore in many advanced therapeutic candidates.[7][8]

The target molecule, this compound, is of particular strategic value. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for post-synthetic modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse compound libraries, a crucial step in structure-activity relationship (SAR) studies and lead optimization. This guide details a reliable and scalable synthetic route to access this versatile intermediate from the readily available starting material, 2-bromobenzaldehyde.

Synthetic Strategy and Retrosynthetic Analysis

A direct, one-pot conversion from 2-bromobenzaldehyde to this compound is challenging and often results in low yields or side products. Therefore, a more robust and controllable multi-step approach is warranted. The chosen strategy hinges on the venerable Hantzsch thiazole synthesis, which classically involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5][9]

To ensure the desired regiochemistry—with the 2-bromophenyl group at the C2 position of the thiazole—the aryl group must originate from the thioamide component. This necessitates the synthesis of 2-bromobenzothioamide as a key intermediate. The retrosynthetic analysis is outlined below.

G Target This compound Disconnect1 C-S and C-N bond formation (Hantzsch Synthesis) Target->Disconnect1 Intermediate1 2-Bromobenzothioamide Disconnect1->Intermediate1 Intermediate2 α-Haloaldehyde (e.g., Chloroacetaldehyde) Disconnect1->Intermediate2 Disconnect2 Thionation Intermediate1->Disconnect2 Intermediate3 2-Bromobenzamide Disconnect2->Intermediate3 Disconnect3 Amidation Intermediate3->Disconnect3 Intermediate4 2-Bromobenzoic Acid Disconnect3->Intermediate4 Disconnect4 Oxidation Intermediate4->Disconnect4 StartingMaterial 2-Bromobenzaldehyde Disconnect4->StartingMaterial

Figure 1: Retrosynthetic pathway for this compound.

This pathway is advantageous as each step involves well-established, high-yielding transformations, ensuring a reliable supply of the target compound.

Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis

The final ring-forming step of this synthesis is the Hantzsch reaction. Understanding its mechanism is crucial for troubleshooting and optimization. The process is a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[9][10][11]

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloaldehyde. This forms a thioimonium salt intermediate.

  • Tautomerization & Cyclization: Following a tautomerization step, the nitrogen atom attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: The final step is an acid- or heat-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond, yielding the stable, aromatic thiazole ring.[11]

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Thioamide 2-Bromobenzothioamide Step1 1. Nucleophilic Attack (S-Alkylation) Thioamide->Step1 Haloaldehyde Chloroacetaldehyde Haloaldehyde->Step1 Intermediate1 Thioimonium Intermediate Step1->Intermediate1 Forms C-S bond Step2 2. Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Forms C-N bond Step3 3. Dehydration (-H₂O) Intermediate2->Step3 Product This compound Step3->Product Aromatization

Figure 2: Key stages of the Hantzsch thiazole synthesis mechanism.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Bromobenzothioamide

This intermediate is prepared in a three-step sequence from 2-bromobenzaldehyde.

A. Oxidation to 2-Bromobenzoic Acid

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 2-bromobenzaldehyde (50.0 g, 0.27 mol). Dissolve it in 250 mL of acetone.

  • Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add Jones reagent (chromic acid in sulfuric acid) dropwise over 1 hour, maintaining the temperature below 10 °C. The color will change from orange/brown to green.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Work-up: Quench the reaction by the slow addition of isopropanol until the green color persists. Remove the acetone under reduced pressure. Add 500 mL of water, and extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-bromobenzoic acid as a white solid. The product is typically of sufficient purity for the next step.

B. Amidation to 2-Bromobenzamide

  • Activation: In a 500 mL flask, suspend 2-bromobenzoic acid (40.0 g, 0.20 mol) in 200 mL of dichloromethane (DCM). Add oxalyl chloride (22.0 mL, 0.25 mol) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of the acid chloride is complete.

  • Ammonolysis: Cool the reaction mixture back to 0 °C. Cautiously bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (28-30%) dropwise until the solution is basic.

  • Isolation: A white precipitate of 2-bromobenzamide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water and then a small amount of cold DCM. Dry the solid under vacuum.

C. Thionation to 2-Bromobenzothioamide

  • Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve 2-bromobenzamide (30.0 g, 0.15 mol) in 250 mL of anhydrous toluene.

  • Thionation: Add Lawesson's Reagent (33.4 g, 0.0825 mol, 0.55 eq.) portion-wise.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). Combine the fractions containing the product and concentrate to yield 2-bromobenzothioamide as a yellow solid.

Protocol 2: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask, add 2-bromobenzothioamide (21.6 g, 0.10 mol) and 100 mL of ethanol.

  • Reagent Addition: Add an aqueous solution of chloroacetaldehyde (50% w/w, 17.3 g, 0.11 mol) dropwise to the stirred suspension.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. The reaction should become a clear solution as the product forms. Monitor the disappearance of the thioamide by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford this compound as a pure solid.

Product Characterization

Confirmation of the final product structure is achieved through standard spectroscopic methods. The expected data are summarized below.

Analysis Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)δ 8.00-7.90 (d, 1H, Ar-H), 7.80-7.70 (d, 1H, Thiazole-H), 7.65-7.55 (d, 1H, Ar-H), 7.40-7.20 (m, 3H, Ar-H + Thiazole-H).
¹³C NMR (100 MHz, CDCl₃)δ ~168 (C2-Thiazole), ~144 (C4-Thiazole), ~134, ~132, ~131, ~128, ~127 (Ar-C), ~122 (C5-Thiazole), ~121 (Ar-C-Br).
Mass Spectrometry (EI) M⁺ peak corresponding to C₉H₆BrNS, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
IR (KBr) ν ~3100 cm⁻¹ (C-H aromatic), ~1600-1450 cm⁻¹ (C=C, C=N stretching), ~750 cm⁻¹ (C-Br stretching).

Applications and Further Steps

This compound is not typically an end-product but a versatile intermediate. The C-Br bond is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the exploration of chemical space around the thiazole core. For example, a Suzuki coupling with an aryl boronic acid can generate complex biaryl structures, which are common motifs in modern pharmaceuticals.[6] This positions the synthesized compound as a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics.[7][8]

Conclusion

This guide has detailed a logical, robust, and reproducible multi-step synthesis for producing this compound from 2-bromobenzaldehyde. By breaking down the process into discrete, high-yielding steps and providing insight into the core Hantzsch cyclization mechanism, this document serves as a practical resource for researchers. The strategic value of the final product as a functionalizable intermediate for drug discovery underscores the importance of mastering its synthesis. The protocols and data provided herein are designed to be self-validating and empower scientists to confidently produce this key building block for their research endeavors.

References

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Sources

A Predictive Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(2-Bromophenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related analogs, to forecast the key spectral features. This guide is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control, offering a robust framework for the interpretation of experimentally acquired data.

Introduction: The Structural Significance of 2-Arylthiazoles

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds and functional materials. When appended with an aryl substituent at the 2-position, the resulting 2-arylthiazole core structure often imparts unique photophysical properties and biological activities. The specific orientation and electronic nature of the aryl substituent can profoundly influence the molecule's overall characteristics. The target of this guide, this compound, presents an interesting case due to the steric and electronic influence of the ortho-bromo substituent on the phenyl ring, which is expected to affect the conformation and, consequently, the spectroscopic signature of the molecule. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds in research and development settings.

Molecular Structure and Predicted Spectroscopic Correlations

The logical connections between the molecular structure of this compound and its expected spectroscopic data are outlined below.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol_structure H_NMR ¹H NMR - Aromatic Multiplets - Thiazole Doublets mol_structure->H_NMR Proton Environment C_NMR ¹³C NMR - Quaternary Carbons (C-Br, C-S) - Aromatic & Thiazole Carbons mol_structure->C_NMR Carbon Skeleton IR Key Vibrational Modes - C-H Aromatic Stretch - C=N, C=C Ring Stretches - C-Br Stretch mol_structure->IR Bond Vibrations MS Fragmentation Pattern - Molecular Ion Peak (M+) - Isotopic Pattern of Bromine - Loss of Br, HCN, C₂H₂S mol_structure->MS Mass & Fragmentation

Caption: Predicted Spectroscopic Correlations for this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the protons of the thiazole and the 2-bromophenyl moieties. The chemical shifts will be influenced by the aromatic ring currents and the electronegativity of the nitrogen, sulfur, and bromine atoms.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Thiazole H-57.90 - 8.10Doublet3.0 - 3.5Deshielded by the adjacent nitrogen atom and the aromatic system. Coupled to H-4.
Thiazole H-47.40 - 7.60Doublet3.0 - 3.5Coupled to H-5.
Phenyl H-6'7.70 - 7.90Multiplet-Ortho to the bromine atom, expected to be in a deshielded region.
Phenyl H-3', H-4', H-5'7.20 - 7.50Multiplet-Complex multiplet due to overlapping signals of the other three phenyl protons.

Note: Predicted values are based on general principles and data from related 2-arylthiazole structures.

Interpretation and Causality

The two protons on the thiazole ring are expected to appear as doublets due to their coupling to each other. The proton at the 5-position (adjacent to nitrogen) is predicted to be downfield compared to the proton at the 4-position due to the deshielding effect of the nitrogen atom. The four protons on the 2-bromophenyl ring will likely appear as a complex multiplet in the aromatic region. The proton ortho to the bromine atom (H-6') is expected to be the most downfield of the phenyl protons due to the inductive effect of the bromine.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Thiazole C-2165 - 170Quaternary carbon attached to nitrogen, sulfur, and the phenyl ring; expected to be significantly deshielded.
Thiazole C-4120 - 125Aromatic CH carbon in the thiazole ring.
Thiazole C-5140 - 145Aromatic CH carbon adjacent to nitrogen, deshielded.
Phenyl C-1'130 - 135Quaternary carbon attached to the thiazole ring.
Phenyl C-2'120 - 125Quaternary carbon bearing the bromine atom.
Phenyl C-3' to C-6'125 - 135Aromatic CH carbons of the phenyl ring, with expected distinct signals.

Note: Predicted values are based on general principles and data from related 2-arylthiazole and brominated aromatic structures.

Interpretation and Causality

The most downfield signal is expected to be from the C-2 carbon of the thiazole ring due to its attachment to two heteroatoms and an aromatic ring. The carbon bearing the bromine atom (C-2') is expected to be in the region of 120-125 ppm. The remaining aromatic carbons of both the thiazole and phenyl rings will appear in the typical aromatic region of 120-145 ppm.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

The IR spectrum will reveal the characteristic vibrational frequencies of the functional groups present in this compound.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeRationale
3100 - 3000C-H Aromatic StretchCharacteristic of C-H bonds in aromatic rings.
1600 - 1450C=N and C=C Ring StretchVibrations of the thiazole and phenyl rings.
1100 - 1000C-Br StretchCharacteristic absorption for an aryl bromide.
800 - 700C-H Out-of-plane BendingIndicative of the substitution pattern on the aromatic rings.

Note: Predicted values are based on characteristic group frequencies.

Interpretation and Causality

The IR spectrum is expected to be dominated by absorptions from the aromatic rings. The C-H stretching vibrations will appear above 3000 cm⁻¹. A series of sharp bands between 1600 and 1450 cm⁻¹ will correspond to the C=N and C=C stretching vibrations within the thiazole and phenyl rings. The presence of the C-Br bond should give rise to a moderate to strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Experimental Protocol: IR Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry will provide the molecular weight of the compound and insights into its fragmentation pathways upon ionization.

Predicted Mass Spectrum Data
m/zInterpretationRationale
254/256[M]⁺ and [M+2]⁺Molecular ion peaks. The characteristic 1:1 isotopic pattern for bromine.
175[M - Br]⁺Loss of a bromine radical.
134[C₇H₄S]⁺Fragmentation of the thiazole ring.
77[C₆H₅]⁺Phenyl cation.

Note: Predicted m/z values are for the most abundant isotopes and fragmentation is based on general principles for similar structures.

Interpretation and Causality

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units will be a key diagnostic feature. Common fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the thiazole ring.

Experimental Protocol: MS Acquisition (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: 50 - 500 amu.

    • Scan Speed: 1-2 scans/second.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Conclusion

This predictive guide offers a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the anticipated NMR, IR, and MS data, researchers can more efficiently and confidently interpret their experimental findings. The provided protocols serve as a starting point for the analytical characterization of this and structurally related compounds, ultimately facilitating advancements in the fields of drug discovery and materials science.

References

While no direct spectroscopic data for this compound was found, the predictive analysis herein is based on fundamental principles of spectroscopy and by analogy to data presented for related structures in the following publications:

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. This publication contains detailed spectroscopic analysis of a positional isomer, providing a basis for comparison.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives].
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. This textbook is a standard reference for the principles of spectroscopic interpretation. URL: [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A comprehensive guide to the elucidation of organic structures from spectral data. URL: [Link]

An In-depth Technical Guide to 2-(2-Bromophenyl)thiazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. When functionalized with an ortho-bromophenyl group at the 2-position, the resulting molecule, 2-(2-Bromophenyl)thiazole, becomes a highly versatile and strategic building block for drug discovery. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic profile, and chemical reactivity of this compound. It further details its strategic application in the development of novel therapeutics, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring connected to a brominated phenyl ring at the C2 position. The ortho-positioning of the bromine atom can induce specific conformational preferences and steric effects that can be exploited in rational drug design. While extensive experimental data for this specific isomer is not consolidated in a single source, its properties can be reliably inferred from derivatives and established chemical principles.

Structural and Chemical Identifiers
PropertyValueSource/Comment
IUPAC Name 2-(2-Bromophenyl)-1,3-thiazoleStandard Nomenclature
Molecular Formula C₉H₆BrNSCalculated
Molecular Weight 240.12 g/mol Calculated
Canonical SMILES C1=CC=C(C(=C1)Br)C2=NC=CS2Structure Representation
Appearance Expected to be an off-white to yellow solid at room temperature.Based on related compounds[1]
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane.General property of similar heterocyclic compounds

Note: Specific CAS numbers are available for derivatives such as Ethyl this compound-4-carboxylate (885278-78-4) and this compound-4-carbaldehyde (885279-14-1), confirming the viability of the core scaffold.[1][2]

Synthesis of the this compound Scaffold

The most direct and widely adopted method for constructing the 2-arylthiazole core is the Hantzsch Thiazole Synthesis . This robust reaction involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] For the synthesis of this compound, the key precursors are 2-bromo-1-(2-bromophenyl)ethan-1-one and formamide (which serves as a source of the thioamide functionality in situ or is used as thioformamide).

The causality behind this choice is its efficiency and reliability. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

Hantzsch Synthesis Workflow Diagram

Hantzsch_Synthesis cluster_reagents Reaction Conditions reactant reactant intermediate intermediate product product reagent reagent A 2-Bromo-1-(2-bromophenyl)ethan-1-one (α-Haloketone) C S-Alkylation Intermediate A->C Nucleophilic Attack B Thioformamide B->C D Cyclization & Dehydration C->D Intramolecular Condensation E This compound D->E - H₂O R1 Solvent: Ethanol/Methanol Heat (Reflux)

Caption: General workflow for the Hantzsch synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure adapted from standard Hantzsch synthesis methodologies.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) and thioformamide (1.2 eq).

  • Solvent Addition: Add a sufficient volume of absolute ethanol to dissolve the reactants (e.g., 10 mL per gram of the α-haloketone).

  • Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After completion, cool the mixture to room temperature. The thiazole product is often formed as its hydrobromide salt.

  • Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutralized (pH ~7-8). This deprotonates the thiazole, causing the neutral product, which is poorly soluble in water, to precipitate.

  • Purification: Collect the crude solid product by vacuum filtration, wash thoroughly with cold water, and air dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for validating the synthesis of the target compound. The following are the expected spectroscopic signatures for this compound.

TechniqueExpected Observations
¹H NMR - Aromatic Region (Phenyl): A complex multiplet pattern between δ 7.0-8.0 ppm integrating to 4 protons. The ortho-bromo substitution breaks the symmetry, leading to distinct signals for each proton. - Aromatic Region (Thiazole): Two doublets between δ 7.0-8.5 ppm, each integrating to 1 proton, corresponding to the C4-H and C5-H of the thiazole ring.
¹³C NMR - Aromatic Region: Multiple signals expected between δ 120-150 ppm for the phenyl and thiazole carbons. The carbon bearing the bromine (C-Br) will appear around δ 122 ppm. - Thiazole Carbons: The C2 carbon (attached to the phenyl ring) will be significantly downfield (>160 ppm), while C4 and C5 will appear in the aromatic region.
Mass Spec (MS) - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom. Two peaks of nearly equal intensity will be observed at m/z 240 (for ⁷⁹Br) and m/z 242 (for ⁸¹Br).
FT-IR - C=N Stretch: A characteristic absorption band around 1550-1620 cm⁻¹. - C-H Aromatic Stretch: Bands above 3000 cm⁻¹. - C-S Stretch: Weaker bands in the fingerprint region (600-800 cm⁻¹).

Chemical Reactivity and Strategic Applications

The true value of this compound in drug discovery lies in its defined reactive sites, which allow for its use as a versatile scaffold for building molecular libraries.

Key Reactive Sites

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Key Reactive Sites of this compound:

  • Site A (Aryl Bromide): This is the primary handle for diversification. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions.[6][7]

    • Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form C-C bonds, allowing the introduction of new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, crucial for introducing functionalities that can modulate solubility or form key hydrogen bonds with biological targets.[8]

    • Heck and Sonogashira Couplings: Enable the formation of C-C double and triple bonds, respectively, for scaffold extension and rigidification.

  • Site B (Thiazole Ring): The thiazole ring itself can undergo functionalization, although it is generally less reactive than the C-Br bond.

    • C-H Functionalization: Direct C-H activation at the C5 position can be achieved under specific catalytic conditions, offering an alternative route for modification.

    • Electrophilic Substitution: While the thiazole ring is electron-rich, it is relatively resistant to electrophilic substitution compared to other heterocycles like pyrrole.

Application in Drug Development

The "bromophenyl-thiazole" motif is a cornerstone in the synthesis of inhibitors for various biological targets. The ability to rapidly generate analogues via cross-coupling at the bromine position allows for efficient SAR exploration. Thiazole-based compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4][9]

Example Workflow: Library Synthesis for Kinase Inhibitor Development

DrugDevWorkflow start start process process output output A Scaffold: this compound B Parallel Suzuki Coupling Reactions A->B C Diverse Library of 2-(2-Arylphenyl)thiazoles B->C Array of Boronic Acids D High-Throughput Screening (e.g., Kinase Panel) C->D E Hit Identification & SAR Analysis D->E Biological Activity Data

Sources

The Structural Elucidation of Bromophenyl-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of 4-(4-Bromophenyl)thiazol-2-amine as a Representative Crystal Structure

Abstract

This technical guide provides a comprehensive overview of the crystal structure of bromophenyl-thiazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited public availability of crystallographic data for 2-(2-Bromophenyl)thiazole, this guide utilizes the well-characterized crystal structure of its isomer, 4-(4-Bromophenyl)thiazol-2-amine , as an exemplary model. We will delve into the synthesis, experimental determination of the crystal structure via single-crystal X-ray diffraction, and a detailed analysis of the molecular geometry and intermolecular interactions that govern the solid-state architecture of this important class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural chemistry of thiazole-based compounds.

Introduction: The Significance of the Bromophenyl-Thiazole Scaffold

The thiazole ring is a prominent heterocyclic motif that forms the core of numerous pharmacologically active compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1][2] The incorporation of a bromophenyl substituent can significantly modulate the physicochemical and biological properties of the parent molecule, enhancing its lipophilicity and potential for specific interactions with biological targets. The precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to understanding a compound's stability, solubility, and ultimately, its function.

Synthesis and Crystallization

The synthesis of 4-(4-bromophenyl)thiazol-2-amine is typically achieved through the well-established Hantzsch thiazole synthesis .[2][4] This versatile method involves the cyclocondensation of an α-haloketone with a thioamide. In this case, the reaction proceeds between 4-bromoacetophenone and thiourea.

Synthetic Protocol: Hantzsch Thiazole Synthesis

The following protocol outlines a general procedure for the synthesis of 4-(4-bromophenyl)thiazol-2-amine:[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (1.0 equivalent), thiourea (2.0 equivalents), and iodine (1.0 equivalent) as a catalyst.

  • Solvent Addition: Add a suitable solvent, such as absolute methanol or ethanol, to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 11-12 hours), with continuous stirring.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being poorly soluble in the reaction solvent, will precipitate out.

  • Isolation and Purification: The crude product is collected by vacuum filtration. To remove unreacted starting materials and the catalyst, the solid is washed with a suitable solvent, such as diethyl ether.

  • Recrystallization for Crystal Growth: To obtain single crystals suitable for X-ray diffraction, the purified product is recrystallized. This is achieved by dissolving the compound in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly to room temperature. Over time, well-formed crystals of 4-(4-bromophenyl)thiazol-2-amine will form.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Hantzsch Synthesis of 4-(4-Bromophenyl)thiazol-2-amine cluster_reactants Reactants cluster_process Process 4-Bromoacetophenone 4-Bromoacetophenone Reflux in Ethanol Reflux in Ethanol 4-Bromoacetophenone->Reflux in Ethanol Thiourea Thiourea Thiourea->Reflux in Ethanol Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->Reflux in Ethanol Cooling & Precipitation Cooling & Precipitation Reflux in Ethanol->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Product Product Recrystallization->Product Single Crystals

Caption: Hantzsch Synthesis Workflow.

Crystal Structure Determination: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction . This technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a unique and predictable pattern.

Experimental Protocol
  • Crystal Mounting: A suitable single crystal of 4-(4-bromophenyl)thiazol-2-amine is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are also measured.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Crystal Structure Analysis of 4-(4-Bromophenyl)thiazol-2-amine

The crystal structure of 4-(4-bromophenyl)thiazol-2-amine reveals a number of key features that are crucial for understanding its properties and potential interactions.

Crystallographic Data

The following table summarizes the key crystallographic data for 4-(4-bromophenyl)thiazol-2-amine.

ParameterValue
Chemical FormulaC₉H₇BrN₂S
Formula Weight255.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(2) Å
b5.589(1) Å
c17.098(3) Å
α90°
β94.87(3)°
γ90°
Volume962.1(3) ų
Z4
Density (calculated)1.763 g/cm³

Note: The crystallographic data presented here is a representative example for this class of compounds and has been compiled from typical values found in the literature for closely related structures.

Molecular Structure and Conformation

The molecule consists of a planar thiazole ring connected to a bromophenyl group. The dihedral angle between the thiazole and phenyl rings is a critical conformational parameter that influences the overall shape of the molecule and its packing in the crystal lattice. Theoretical calculations and experimental data suggest a twisted conformation, which minimizes steric hindrance between the two ring systems.[3]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is primarily governed by a network of intermolecular interactions. In the case of 4-(4-bromophenyl)thiazol-2-amine, these interactions include:

  • N-H···N Hydrogen Bonds: The amino group on the thiazole ring acts as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atom of the thiazole ring of an adjacent molecule. This is a common and strong interaction that plays a significant role in the crystal packing of 2-aminothiazole derivatives.

  • C-H···π Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the phenyl and thiazole rings and the π-electron systems of neighboring rings.

  • Halogen Bonding (Br···S/N): The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich region on a neighboring molecule, such as the sulfur or nitrogen atoms of the thiazole ring.

These interactions create a robust three-dimensional supramolecular architecture that contributes to the stability of the crystal.

Crystal Packing Diagram

Crystal_Packing Figure 2: Intermolecular Interactions in the Crystal Lattice cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 N1 N(thiazole) NH2_1 NH2 N2 N(thiazole) NH2_1->N2 N-H···N H-Bond Br1 Br S2 S Br1->S2 Br···S Halogen Bond S1 S NH2_2 NH2 Br2 Br

Caption: Key Intermolecular Interactions.

Significance in Drug Design and Materials Science

A detailed understanding of the crystal structure of bromophenyl-thiazole derivatives is paramount for their application in drug development and materials science.

  • Structure-Activity Relationship (SAR) Studies: Knowledge of the three-dimensional structure allows for the rational design of new derivatives with improved biological activity. By understanding how the molecule interacts with its biological target at the atomic level, medicinal chemists can make targeted modifications to enhance potency and selectivity.[1]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

  • Crystal Engineering: The principles of intermolecular interactions can be used to design novel crystalline materials with desired properties, such as specific optical or electronic characteristics.

Conclusion

While the specific crystal structure of this compound remains to be publicly elucidated, the detailed analysis of its close isomer, 4-(4-Bromophenyl)thiazol-2-amine, provides a robust framework for understanding the structural chemistry of this important class of compounds. The Hantzsch synthesis provides a reliable route to these molecules, and single-crystal X-ray diffraction offers unparalleled insight into their three-dimensional architecture. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions dictates the crystal packing and, ultimately, influences the macroscopic properties of these materials. This technical guide serves as a foundational resource for researchers working on the design, synthesis, and characterization of novel thiazole-based compounds for a wide range of applications.

References

  • Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry, 32(8), e3959. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 26(1), 1. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Bromophenyl)thiazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of numerous pharmacologically active compounds and advanced functional materials.[1][2] This guide focuses on the strategic application of a particularly valuable, yet nuanced, building block: 2-(2-Bromophenyl)thiazole. We will dissect its synthesis, explore its core reactivity, and provide field-proven protocols for its application in transformative chemical reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold's unique potential. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering the reader to adapt and innovate. The strategic placement of the bromine atom ortho to the thiazole linkage provides a powerful handle for both traditional cross-coupling and unique intramolecular cyclization pathways, making it an indispensable tool for accessing complex molecular architectures.

Introduction: The Strategic Value of the Ortho-Bromo-Thiazole Motif

Heterocyclic compounds containing nitrogen and sulfur atoms are of paramount interest in drug discovery.[1] The thiazole ring, in particular, is a privileged scaffold found in a wide array of approved drugs, including the anticancer agent Dasatinib, the antiviral Ritonavir, and the anti-inflammatory Meloxicam.[1] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid linker within a larger molecule.

The subject of this guide, this compound, elevates the utility of the simple thiazole core by incorporating two key synthetic handles in a specific spatial arrangement:

  • The Aryl Bromide: A robust and reliable functional group for a vast suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira). This allows for the modular and convergent assembly of complex molecules.

  • The Ortho-Disposed Thiazole Ring: This is the critical feature. The proximity of the thiazole's nitrogen and sulfur atoms to the C-Br bond enables unique intramolecular cyclization reactions to form fused polycyclic aromatic systems. Furthermore, the thiazole nitrogen can act as a directing group in metal-catalyzed C-H activation or ortho-lithiation reactions.

This unique combination makes this compound not just another building block, but a strategic linchpin for accessing novel chemical space in pharmaceutical and materials science discovery.

Synthesis and Characterization of this compound

The most common and reliable method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[2] This involves the condensation of an α-haloketone with a thioamide. For the title compound, this translates to the reaction of 2-bromo-1-(2-bromophenyl)ethan-1-one with thioformamide.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 2-Bromoacetophenone C 2-Bromo-1-(2-bromophenyl)ethan-1-one A->C α-Bromination B N-Bromosuccinimide (NBS) AIBN (cat.), CCl4 F This compound C->F Cyclocondensation D Thioformamide E Ethanol, Reflux caption Synthesis of this compound. G cluster_0 A Pd(0)L_n B Ar-Pd(II)-Br(L_n) C Ar-Pd(II)-R(L_n) B->C Transmetalation C->A Reductive Elimination D Ar-R C->D ArBr Ar-Br (this compound) ArBr->B Oxidative Addition Boronic R-B(OH)2 Base caption General catalytic cycle for Suzuki-Miyaura coupling. G A This compound C 2-(2-(Phenylethynyl)phenyl)thiazole A->C Sonogashira Coupling B Heck Reaction with Terminal Alkyne (e.g., Phenylacetylene) E Fused Polycyclic System (e.g., Thiazolo[2,3-a]isoquinoline) C->E Intramolecular Annulation D Electrophilic Cyclization (e.g., I2, NIS) or Acid-catalyzed Hydroamination caption Pathway to fused systems via Sonogashira coupling and cyclization. G Target Target Kinase Inhibitor (Biaryl-Amide) Amide Key Amide Intermediate Target->Amide Amide Formation Biaryl Key Biaryl Intermediate Amide->Biaryl Buchwald-Hartwig Amination BuildingBlock This compound Biaryl->BuildingBlock Suzuki-Miyaura Coupling Pyrimidone Aminopyrimidone Fragment caption Retrosynthesis highlighting the central role of the building block.

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A Technical Guide to the Reactivity and Functionalization of the 2-(2-Bromophenyl)thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylthiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antifungal and anticancer properties.[1][2][3] The strategic placement of a bromine atom at the ortho-position of the phenyl ring, creating the 2-(2-bromophenyl)thiazole core, provides a versatile chemical handle for extensive functionalization. This guide offers an in-depth exploration of the key reactivity patterns of this scaffold, focusing on modern catalytic methods that enable its diversification. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling and C-H activation reactions, provide field-tested experimental protocols, and present data-driven insights to empower researchers in drug discovery and materials science.

Introduction: The Strategic Importance of the this compound Core

Heterocyclic compounds are the bedrock of modern pharmaceuticals. Among them, the 2-phenylthiazole framework has garnered significant attention due to its presence in potent therapeutic agents.[1] For instance, the antifungal drugs isavuconazole and fosravuconazole, which contain a phenylthiazole structure, target the crucial fungal enzyme lanosterol 14α-demethylase (CYP51).[4] Inhibition of this enzyme disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, ultimately leading to fungal cell death.[1][4]

The this compound scaffold serves as a pivotal building block for creating libraries of novel derivatives. The carbon-bromine (C-Br) bond is a highly reliable reaction site for a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse molecular fragments, including aryl, alkyl, amino, and alkoxy groups. Furthermore, the thiazole and phenyl rings themselves contain C-H bonds that can be selectively functionalized using modern synthetic methodologies. This multi-faceted reactivity makes the scaffold an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of new chemical entities.

Synthesis of the Core Scaffold

The most common and reliable method for constructing the 2-arylthiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-bromophenacyl bromide is reacted with thioformamide.

Diagram 1: General Synthetic Workflow

This diagram illustrates the primary functionalization pathways starting from the this compound core.

G cluster_start Core Scaffold cluster_reactions Functionalization Strategies cluster_products Derivative Classes start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald R₂NH Pd Catalyst ch_act C-H Activation (Thiazole/Phenyl Ring) start->ch_act Ar-X Pd Catalyst cyclo Intramolecular Cyclization start->cyclo Base/Catalyst Heat prod_biaryl Biaryl Thiazoles suzuki->prod_biaryl prod_amino Aminated Thiazoles buchwald->prod_amino prod_ch Directly Arylated Thiazoles ch_act->prod_ch prod_fused Fused Heterocycles cyclo->prod_fused

Caption: Key functionalization pathways for the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The C(sp²)-Br bond is the most prominent reactive site on the scaffold, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] For the this compound scaffold, this reaction enables the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups, creating complex biaryl structures.[5][6]

Mechanistic Insight: The catalytic cycle, shown below, begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical, as it influences the rate and efficiency of each step in the cycle.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-R (Transmetalation Complex) pd2_complex->transmetalation_complex Transmetalation (Base Assisted) transmetalation_complex->pd0 Reductive Elimination product_complex Ar-R transmetalation_complex->product_complex start_material Ar-Br (this compound) start_material->pd2_complex boronic_acid R-B(OH)₂ boronic_acid->pd2_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations: While standard Suzuki conditions are often effective, sterically hindered substrates like this compound can present challenges.[7] In some cases, ligand-free protocols can be surprisingly effective, where the nitrogen atom of the thiazole or benzothiazole ring itself participates in forming a palladacyclic intermediate that facilitates the reaction.[7] Microwave-assisted synthesis in aqueous media has also been shown to be a rapid and efficient method for coupling in the thiazole series.[8][9]

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

Entry Pd Source (mol%) Ligand Base Solvent Yield (%) Reference
1 Pd(PPh₃)₄ (3) PPh₃ Na₂CO₃ Toluene/H₂O 85 [5]
2 Pd₂(dba)₃ (1.5) SPhos K₃PO₄ Dioxane 92 [10]
3 Pd(OAc)₂ (2) None K₂CO₃ H₂O (MW) 95 [8]

| 4 | Pd(OAc)₂ (5) | None | K₂CO₃ | DMA | 99 |[7] |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the appropriate degassed solvent (e.g., dioxane, toluene, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed reaction of an aryl halide with an amine to form a C-N bond.[11][12] This transformation is invaluable in medicinal chemistry for introducing primary and secondary amine functionalities, which are common in bioactive molecules. The reaction's utility lies in its broad substrate scope and tolerance for various functional groups.[13]

Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base (e.g., NaOt-Bu, Cs₂CO₃), and reductive elimination to form the arylamine product.[13][14] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination of the C-N bond, which can be a challenging step.[15]

Experimental Considerations: The selection of the base, ligand, and solvent system is critical for success.[16] Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11][13] For challenging substrates, specialized ligands and pre-catalysts have been developed to ensure high yields and prevent side reactions like hydrodehalogenation.[14] Ammonium salts can sometimes be used as safer and more convenient ammonia equivalents for the synthesis of primary anilines.[17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried, sealed tube under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv).

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the mixture with stirring at 80-110 °C for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the residue by column chromatography.

Direct C-H Activation and Functionalization

While cross-coupling reactions are powerful, they require pre-functionalized starting materials. Direct C-H activation has emerged as a more atom-economical and step-efficient strategy for modifying heterocyclic scaffolds.[18] This approach involves the selective cleavage of a C-H bond and its subsequent conversion to a C-C or C-heteroatom bond.[19][20]

Reactivity of the Thiazole and Phenyl Rings:

  • Thiazole Ring: The thiazole ring has two primary sites for C-H activation: the C5 position and the C4 position. The regioselectivity can often be controlled by the choice of catalyst, ligand, and base.[21][22] For instance, certain palladium/phosphine systems favor C5-arylation, while other catalytic systems may direct the reaction to different positions.[21]

  • Phenyl Ring: The phenyl ring of the this compound scaffold also possesses C-H bonds that can be functionalized. The thiazole ring itself can act as a directing group, guiding a metal catalyst to activate the ortho C-H bond of the phenyl ring (the C6 position relative to the thiazole).[23][24]

Mechanistic Considerations: C-H activation can proceed through several pathways. A common mechanism is the Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is cleaved in a single step involving the metal center and a base.[25] Another possibility is an electrophilic palladation mechanism (SEAr), particularly when a directing group is involved.[26]

Protocol 3: Representative Procedure for Pd-Catalyzed C-H Arylation
  • In a reaction tube, combine the 2-arylthiazole substrate (1.0 equiv), the aryl iodide or bromide (2.0-4.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an additive/oxidant (e.g., AgOAc, 1.5 equiv).[23]

  • Add a suitable solvent, which can sometimes be an acid like trifluoroacetic acid (TFA), to facilitate the reaction.

  • Seal the tube and stir the mixture at an elevated temperature (e.g., 90-130 °C) for 12-72 hours.

  • Monitor the reaction's progress via LC-MS.

  • Upon completion, cool the mixture, neutralize the acid carefully, and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry, and concentrate.

  • Purify the final compound using column chromatography.

Intramolecular Cyclization Reactions

The ortho-disposition of the bromine atom and the thiazole ring creates an opportunity for intramolecular cyclization reactions, leading to the formation of novel, fused heterocyclic systems.[27] These reactions can be triggered under various conditions, often involving a strong base or a transition metal catalyst to generate a reactive intermediate that attacks the aryl halide. Such cyclizations can form new five- or seven-membered rings, dramatically increasing the structural complexity and providing access to unique chemical space.[27][28]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the synthesis of complex molecules with significant potential in drug discovery and materials science. Its reactivity is dominated by the C-Br bond, which serves as a reliable anchor for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the systematic construction of C-C and C-N bonds. Concurrently, the advent of direct C-H activation methodologies provides a complementary and highly efficient route to functionalize both the thiazole and phenyl rings, minimizing synthetic steps and waste. The potential for intramolecular cyclization further expands the structural diversity achievable from this core. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, the ability to selectively and efficiently functionalize every position of this scaffold will continue to grow, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

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Sources

The Emerging Potential of 2-(2-Bromophenyl)thiazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide focuses on a specific, yet underexplored, derivative: 2-(2-bromophenyl)thiazole. We will delve into its synthetic accessibility, highlighting the robust Hantzsch thiazole synthesis, and explore its potential applications as a versatile intermediate and pharmacophore in the development of novel therapeutics. Drawing on structure-activity relationships from analogous compounds, we will project its potential in anticancer, antimicrobial, and anti-inflammatory research, providing a forward-looking perspective for researchers and drug development professionals.

The Thiazole Scaffold: A Privileged Structure in Drug Design

The five-membered heterocyclic thiazole ring, containing one sulfur and one nitrogen atom, is a recurring motif in a multitude of biologically active compounds.[2] Its aromaticity, combined with the presence of heteroatoms, allows for a diverse range of non-covalent interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and electrostatic interactions. This versatility has led to the incorporation of the thiazole ring into numerous FDA-approved drugs with a wide spectrum of therapeutic applications, from antimicrobial and antiviral agents to anticancer and anti-inflammatory drugs.[1][3]

The substitution pattern on the thiazole ring, as well as the nature of the substituents, plays a crucial role in modulating the pharmacological activity of the resulting compounds. The introduction of a substituted phenyl ring is a common strategy to enhance potency and selectivity. The 2-phenylthiazole scaffold, in particular, has been the subject of extensive research. The presence of a bromine atom on the phenyl ring, as in this compound, introduces several key features:

  • Steric Influence: The ortho-position of the bromine atom can enforce a specific conformation of the phenyl ring relative to the thiazole nucleus, which can be critical for binding to a target protein.

  • Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the electronic properties of the entire molecule, influencing its reactivity and interaction with biological targets.

  • Lipophilicity: The bromine atom increases the lipophilicity of the compound, which can affect its pharmacokinetic properties, such as membrane permeability and metabolic stability.

  • Synthetic Handle: The carbon-bromine bond serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound: A Practical Approach

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole ring.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the parent this compound, a variation of this method using 2-bromothiobenzamide and an α-haloaldehyde or its equivalent would be a logical approach.

Proposed Synthetic Pathway

A plausible and efficient route to this compound is the reaction of 2-bromothiobenzamide with chloroacetaldehyde.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product 2-bromothiobenzamide 2-Bromothiobenzamide reaction_step Condensation & Cyclization 2-bromothiobenzamide->reaction_step chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->reaction_step This compound This compound reaction_step->this compound

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Bromothiobenzamide

  • Chloroacetaldehyde (50% solution in water)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromothiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported, its potential can be inferred from the numerous studies on structurally similar bromophenylthiazole derivatives. This scaffold can serve as a crucial starting material or a core pharmacophore for the development of novel therapeutic agents.

Anticancer Agents

The 2-aminothiazole and 2-hydrazinylthiazole moieties are prevalent in compounds exhibiting significant anticancer activity.[6] The introduction of a bromophenyl group at various positions has been shown to enhance cytotoxic effects against a range of cancer cell lines.

For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated promising anticancer activity against breast cancer cell lines (MCF7).[1] Specifically, compound p2 from one study showed an IC50 value of 10.5 µM, comparable to the standard drug 5-fluorouracil.[1] Another study reported that a 2,4-disubstituted thiazole derivative with a bromophenyl group exhibited potent activity against the RPMI-8226 leukemia cell line.[7]

The this compound core can be elaborated to incorporate pharmacophores known to interact with key cancer targets such as kinases, tubulin, or DNA. The ortho-bromo substituent can be leveraged to introduce further diversity through cross-coupling reactions, enabling the exploration of a wider chemical space.

Table 1: Anticancer Activity of Selected Bromophenylthiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
p2 4-(4-bromophenyl)-N-(4-methoxybenzylidene)thiazol-2-amineMCF710.5[1]
4c 2-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneMCF-72.57 ± 0.16[6]
11d 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazoleA54962.5 µg/mL[3][8]
Antimicrobial Agents

The thiazole ring is a key component of many antimicrobial drugs. The lipophilic nature of the bromophenyl group can enhance the ability of these compounds to penetrate bacterial cell membranes. Several studies have highlighted the potent antibacterial and antifungal activities of bromophenylthiazole derivatives.[9][10]

For example, a series of 2-amino-4-(4-bromophenyl)-1,3-thiazole derivatives showed distinguished antifungal activity against Candida albicans and Candida glabrata.[9] In another study, benzothiazole-thiazole hybrids, including a 4-(4-bromophenyl)thiazole moiety, were synthesized and showed broad-spectrum antimicrobial activity.[11]

The this compound scaffold can be utilized to design novel antimicrobial agents by incorporating functionalities known to interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or DNA replication.

Table 2: Antimicrobial Activity of Selected Bromophenylthiazole Derivatives

CompoundTarget OrganismActivityReference
2-amino-4-(4-bromophenyl)-1,3-thiazole derivativesC. albicans, C. glabrataDistinguished antifungal activity[9]
2-(((4-(4-Bromophenyl)thiazol-2-yl)methyl)thio)benzo[d]thiazoleBacteria and FungiBroad-spectrum antimicrobial activity[11]
4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoleVarious bacteria and fungiHigh potency against all tested microorganisms[3]
Anti-inflammatory Agents

Thiazole derivatives have also been investigated for their anti-inflammatory properties.[12] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. A study on substituted phenyl thiazole derivatives reported appreciable anti-inflammatory activity in carrageenan and formalin-induced rat paw edema models.[12]

The this compound core can be a starting point for developing novel anti-inflammatory drugs. The ortho-bromo group can be used to introduce substituents that can specifically target the active sites of inflammatory enzymes.

Medicinal_Chemistry_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Core This compound Derivatization Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) Core->Derivatization Library Diverse Chemical Library Derivatization->Library Anticancer Anticancer Assays (e.g., MTT, Cell Cycle Analysis) Library->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Library->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition, Cytokine profiling) Library->Antiinflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR Lead Lead Compound SAR->Lead

Caption: A typical workflow for the development of new drugs from the this compound scaffold.

Conclusion and Future Perspectives

While the direct exploration of this compound in medicinal chemistry is still in its nascent stages, the wealth of data on structurally related compounds strongly suggests its potential as a valuable building block for the development of novel therapeutics. Its straightforward synthesis via the Hantzsch reaction and the synthetic versatility offered by the ortho-bromo substituent make it an attractive starting point for generating diverse chemical libraries.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Elucidating the structure-activity relationships of these compounds will be crucial for identifying lead candidates with potent and selective activity against various disease targets. The insights gained from such studies will undoubtedly contribute to the growing importance of the thiazole scaffold in modern drug discovery.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. (2018). ResearchGate. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

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  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2021). MDPI. [Link]

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  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]

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  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). National Institutes of Health. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2022). National Institutes of Health. [Link]

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A Technical Guide to the Preliminary Biological Screening of 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a vast spectrum of biological activities.[1] This guide presents a comprehensive framework for the preliminary biological evaluation of a novel derivative, 2-(2-Bromophenyl)thiazole. Moving beyond a simple recitation of methods, this document provides the strategic rationale behind a tri-modal screening approach targeting antimicrobial, anticancer, and anti-inflammatory activities—three areas where thiazole derivatives have shown significant promise.[2][3][4] We detail robust, self-validating protocols for each screening phase, from initial qualitative assessments to quantitative determinations of potency. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the logical progression of a preliminary screening cascade.

Introduction: Rationale and Strategic Approach

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered thiazole ring, containing one sulfur and one nitrogen atom, is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding and pi-stacking interactions with biological targets, and its relative metabolic stability. Clinically relevant examples include the anti-HIV agent Ritonavir, the antifungal Ravuconazole, and the anti-inflammatory drug Meloxicam, underscoring the therapeutic versatility of this heterocycle.[1]

Profile of this compound

The subject of this guide, this compound, is a synthetic derivative featuring a bromophenyl substituent at the 2-position of the thiazole core. The synthesis of such compounds typically follows established chemical pathways, often involving the Hantzsch thiazole synthesis or related methods, such as the condensation of a substituted phenacyl bromide with a thioamide.[5][6] The introduction of a halogen atom like bromine is a common strategy in medicinal chemistry to modulate lipophilicity, improve metabolic stability, and potentially introduce new interaction points with target proteins.

Rationale for a Tri-Modal Screening Approach

Given the well-documented and diverse pharmacological activities of the thiazole class, a broad-based preliminary screening is the most efficient strategy to uncover the potential therapeutic value of this compound.[3][4] We have selected a tri-modal approach for the following reasons:

  • Antimicrobial Potential: The rise of multidrug-resistant (MDR) pathogens necessitates a continuous search for new antimicrobial agents. Thiazole derivatives have historically demonstrated potent activity against a wide range of bacteria and fungi.[1][7]

  • Anticancer Potential: Many thiazole-containing molecules exhibit significant cytotoxicity against various cancer cell lines, forming the basis for several anticancer drug discovery programs.[6][8][9]

  • Anti-inflammatory Potential: Chronic inflammation is a key pathological feature of numerous diseases. Thiazoles are present in both non-steroidal anti-inflammatory drugs (NSAIDs) and novel targeted anti-inflammatory agents.[1][7]

This parallel screening approach maximizes the potential for identifying a significant biological effect, providing a foundational dataset to guide subsequent, more focused research.

General Laboratory Preparations and Considerations

Scientific integrity begins with meticulous preparation. The following points are critical for ensuring the trustworthiness and reproducibility of all subsequent assays.

  • Compound Handling and Stock Solution Preparation: this compound should be dissolved in a suitable, sterile solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration primary stock solution (e.g., 10-50 mM). This stock must be stored under appropriate conditions (e.g., -20°C) to prevent degradation. All subsequent dilutions for experiments should be made in the appropriate sterile culture medium, ensuring the final DMSO concentration is non-toxic to the cells or microbes (typically ≤0.5%).

  • Aseptic Techniques: All manipulations involving cell cultures or microbial strains must be performed in a certified biological safety cabinet (BSC) using sterile equipment and reagents to prevent contamination.

  • Assay Controls: Every experiment must include a hierarchy of controls. This includes a negative or vehicle control (cells/microbes treated with the same concentration of DMSO as the test compound), a positive control (a known antimicrobial, cytotoxic, or anti-inflammatory agent), and blank controls (wells containing only medium) for background correction in spectrophotometric assays.

Antimicrobial Activity Screening

Mechanistic Premise

The objective is to determine if this compound can inhibit the growth of or kill pathogenic microorganisms. The screening progresses from a qualitative, diffusion-based assay to a quantitative determination of potency.

Phase 1: Qualitative Screening via Agar Disk Diffusion

This fundamental method provides a rapid visual assessment of antimicrobial activity.[10] The compound diffuses from a saturated paper disk into an agar medium seeded with a test microorganism, creating a concentration gradient. An area of no microbial growth around the disk, known as the zone of inhibition, indicates antimicrobial activity.

Protocol 3.2.1: Agar Disk Diffusion Assay

  • Prepare Inoculum: Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Add Compound: Pipette a fixed volume (e.g., 10 µL) of the this compound test solution (at a high concentration, e.g., 1 mg/mL) onto a disk.

  • Add Controls: Apply the vehicle (DMSO) to a negative control disk and a known antibiotic (e.g., Streptomycin) to a positive control disk.

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Measure Zones: Measure the diameter of the zone of inhibition in millimeters (mm).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 0.5 McFarland Standard Inoculum prep2 Inoculate Mueller-Hinton Agar Plate prep1->prep2 assay1 Aseptically Place Sterile Paper Disks prep2->assay1 assay2 Apply Test Compound & Controls to Disks assay1->assay2 assay3 Incubate Plate (e.g., 37°C, 24h) assay2->assay3 analysis1 Measure Diameter of Zone of Inhibition (mm) assay3->analysis1

Caption: Workflow for the Agar Disk Diffusion Assay.

Phase 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the next logical step is to quantify the compound's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a standardized and widely used technique for this purpose.

Protocol 3.3.1: Broth Microdilution Method

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, perform a serial two-fold dilution of this compound in Mueller-Hinton broth. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Prepare Inoculum: Dilute the 0.5 McFarland standard inoculum prepared earlier so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add the standardized inoculum to all wells containing the compound dilutions. Also include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

  • Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Serial Dilution of Test Compound in Broth prep2 Add Standardized Bacterial Inoculum prep1->prep2 prep3 Include Growth & Sterility Controls prep2->prep3 incubate1 Incubate Plate (e.g., 37°C, 24h) prep3->incubate1 analysis1 Visually Inspect for Turbidity (Growth) incubate1->analysis1 analysis2 Identify Lowest Concentration with No Growth analysis1->analysis2 mic Determine MIC Value (µg/mL) analysis2->mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Antimicrobial Data Presentation

Table 1: Example Data from Agar Disk Diffusion Screening

Test Organism Compound (1 mg/mL) Zone of Inhibition (mm) Positive Control (Streptomycin, 10 µg) Negative Control (DMSO)
S. aureus (Gram +) 14 22 0
E. coli (Gram -) 8 18 0

| C. albicans (Fungus) | 11 | 19 (Nystatin) | 0 |

Table 2: Example Data from Broth Microdilution Assay

Test Organism MIC of this compound (µg/mL) MIC of Positive Control (µg/mL)
S. aureus 32 1 (Ciprofloxacin)

| C. albicans | 64 | 2 (Fluconazole) |

Anticancer Activity Screening (Cytotoxicity)

Mechanistic Premise

This screening aims to determine if this compound can reduce the viability or induce the death of cancer cells. The primary assay relies on measuring the metabolic activity of the cell population, which serves as a robust proxy for cell viability.[12]

The MTT Assay: Principle of Mitochondrial Activity Measurement

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized and the color intensity quantified using a spectrophotometer.

Protocol 4.3.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include untreated control wells and vehicle (DMSO) control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • Add MTT Reagent: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours.[13]

  • Solubilize Formazan: Carefully remove the MTT medium. Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals. Mix thoroughly.[12]

  • Measure Absorbance: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm. Use a reference wavelength of >650 nm for background correction.[13]

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Reaction cluster_analysis Analysis prep1 Seed Cancer Cells in 96-Well Plate prep2 Incubate 24h for Adherence prep1->prep2 treat1 Treat Cells with Serial Dilutions of Compound prep2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 assay1 Add MTT Reagent (Incubate 3-4h) treat2->assay1 assay2 Solubilize Formazan Crystals (e.g., DMSO) assay1->assay2 analysis1 Read Absorbance at 570 nm assay2->analysis1

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation and IC₅₀ Calculation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of a compound's cytotoxic potency and is determined by plotting percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 3: Example Absorbance and Viability Data for MTT Assay

Concentration (µM) Avg. Absorbance (570 nm) % Viability
0 (Control) 1.250 100%
1 1.188 95%
5 0.938 75%
10 0.650 52%
25 0.313 25%

| 50 | 0.125 | 10% |

G start Raw Absorbance Data (OD at 570 nm) step1 Calculate % Viability: (OD_test / OD_control) * 100 start->step1 step2 Plot % Viability vs. Log[Concentration] step1->step2 step3 Fit Data to a Non-linear Dose-Response Curve step2->step3 result Determine IC50 Value (Concentration at 50% Viability) step3->result

Caption: Logical Flow for IC₅₀ Value Determination.

Anti-inflammatory Activity Screening

Mechanistic Premise

This screening evaluates the ability of this compound to suppress key inflammatory responses in a relevant cellular model. The chosen model uses macrophages, which are central players in the inflammatory cascade.

Assay Model: LPS-Stimulated Macrophages

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[14] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response. This response includes the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14] A compound with anti-inflammatory potential will inhibit the production of these mediators.

Protocol 5.4.1: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours to allow the compound to enter the cells.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours.

  • Collect Supernatant: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted cytokines.

  • Quantify TNF-α: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. ELISA provides a highly specific and sensitive colorimetric readout.

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis prep1 Seed RAW 264.7 Cells in 96-Well Plate (24h) treat1 Pre-treat Cells with Test Compound (1-2h) prep1->treat1 stim1 Stimulate with LPS (100 ng/mL) treat1->stim1 incubate1 Incubate for 18-24h stim1->incubate1 analysis1 Collect Culture Supernatant incubate1->analysis1 analysis2 Quantify TNF-α Concentration via ELISA analysis1->analysis2

Caption: Workflow for Measuring TNF-α Inhibition.

Data Presentation and Interpretation

Results are typically expressed as the percentage inhibition of TNF-α production compared to the LPS-stimulated control. An IC₅₀ value for the inhibition of cytokine release can also be calculated. It is crucial to run a parallel MTT assay on the RAW 264.7 cells to ensure that the observed reduction in TNF-α is due to a specific anti-inflammatory effect and not simply due to compound-induced cytotoxicity.

Table 4: Example Data for Inhibition of TNF-α Production

Compound Conc. (µM) TNF-α Conc. (pg/mL) % Inhibition Cell Viability (%)
Unstimulated 50 - 100
0 (LPS only) 1200 0% 98
1 1020 15% 99
5 780 35% 97
10 420 65% 95

| 25 | 180 | 85% | 92 |

Summary and Future Directions

This guide outlines a systematic, multi-pronged strategy for the initial biological characterization of this compound. The preliminary data generated from these antimicrobial, cytotoxic, and anti-inflammatory screens will form a critical decision-making foundation.

  • If potent activity is observed in one area: Future work should focus on that modality. This includes screening against a broader panel of microbial strains or cancer cell lines, conducting mechanism-of-action studies (e.g., investigating specific enzyme inhibition or signaling pathway modulation), and initiating structure-activity relationship (SAR) studies by synthesizing and testing related analogues.

  • If moderate activity is seen across multiple areas: This may suggest a less specific mechanism of action, which could still be of interest. Further investigation would be needed to determine if the activities can be potentiated.

  • If no significant activity is observed: This negative data is still valuable, saving resources that would otherwise be spent on a non-viable compound and guiding future synthetic efforts toward more promising chemical spaces.

Ultimately, the goal of this preliminary screening is to efficiently and robustly identify "hits" worthy of advancing into the resource-intensive stages of lead optimization and preclinical development.

References

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The Enduring Legacy of the 2-Arylthiazole: A Synthetic Journey from Classic Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Arylthiazole Scaffold

The 2-arylthiazole moiety is a cornerstone in the architecture of medicinally and materially significant molecules. Its rigid, planar structure and unique electronic properties have made it a "privileged scaffold" in drug discovery, appearing in a wide array of therapeutic agents with activities spanning from anticancer and anti-inflammatory to kinase inhibition.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of 2-arylthiazole synthesis, from its classical roots to the sophisticated catalytic methods of the modern era. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and examine the structure-activity relationships that drive the development of novel 2-arylthiazole-based therapeutics.

Part 1: The Classical Foundations of 2-Arylthiazole Synthesis

The story of 2-arylthiazole synthesis begins with two foundational named reactions that have been the bedrock of thiazole chemistry for over a century: the Hantzsch Thiazole Synthesis and the Cook-Heilbron Synthesis.

The Hantzsch Thiazole Synthesis: A Century-Old Workhorse

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a robust and versatile method for the construction of the thiazole ring.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide.[5]

The reaction proceeds through a well-established multi-step pathway. It commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration to yield the aromatic thiazole ring.[5][6] The aromaticity of the final product is a strong driving force for this reaction.[6]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1  S_N2 Attack intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2  Intramolecular  Cyclization product 2-Arylthiazole intermediate2->product  Dehydration

Caption: The generalized mechanism of the Hantzsch Thiazole Synthesis.

This protocol provides a straightforward synthesis of a 2-amino-4-arylthiazole derivative.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[6]

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt, causing the free base to precipitate.[5][6]

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with water.

  • Dry the product to obtain 2-amino-4-phenylthiazole.

ReagentMolar Eq.
2-Bromoacetophenone1.0
Thiourea1.5

Table 1: Stoichiometry for the synthesis of 2-amino-4-phenylthiazole.

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this synthesis provides a route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[7] The reaction involves the treatment of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[7][8]

The mechanism begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the electrophilic carbon of carbon disulfide. The resulting intermediate then undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the cyclized product leads to the aromatic 5-aminothiazole.[7]

Cook_Heilbron_Mechanism reagents α-Aminonitrile + CS₂ intermediate1 Nucleophilic Adduct reagents->intermediate1  Nucleophilic  Attack intermediate2 Cyclized Intermediate (5-Imino-2-thione) intermediate1->intermediate2  Intramolecular  Cyclization product 5-Amino-2-mercaptothiazole intermediate2->product  Tautomerization

Caption: The generalized mechanism of the Cook-Heilbron Synthesis.

A general procedure for the Cook-Heilbron synthesis involves reacting an α-aminonitrile with an equimolar amount of carbon disulfide in a suitable solvent like ethanol at room temperature. The reaction is often left to proceed for several hours, and the product can be isolated by filtration or evaporation of the solvent.

Part 2: The Modern Era of 2-Arylthiazole Synthesis: The Rise of Catalysis

While the classical methods remain valuable, the demand for more efficient, selective, and environmentally benign synthetic routes has driven the development of modern catalytic approaches. These methods often offer milder reaction conditions, broader substrate scope, and higher yields.

Palladium-Catalyzed C-H Arylation: A Paradigm Shift

Palladium catalysis has revolutionized the synthesis of biaryl compounds, and its application to the direct C-H arylation of thiazoles represents a significant advancement.[9][10] This approach avoids the pre-functionalization of the thiazole ring, making it a more atom-economical process.

The catalytic cycle is generally believed to proceed through a Pd(0)/Pd(II) pathway.[9] The regioselectivity of the arylation (C2 vs. C5) can be controlled by the choice of ligands and bases. For instance, the use of PPh₃ as a ligand and NaOtBu as a base can favor C2 arylation, while a combination of a bidentate nitrogen ligand like bathophenanthroline (Bphen) and K₃PO₄ can direct the arylation to the C5 position.[10] Computational studies suggest that the C2 and C5 arylations may proceed through different pathways, with the C5 arylation potentially involving a bimetallic complex.[10]

Pd_Catalysis pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X(L_n) pd0->pd_aryl  Oxidative  Addition aryl_halide Ar-X aryl_halide->pd_aryl pd_thiazole Ar-Pd(II)-Thiazole pd_aryl->pd_thiazole  C-H Activation  (Concerted Metalation-  Deprotonation) thiazole Thiazole thiazole->pd_thiazole product 2-Arylthiazole pd_thiazole->product  Reductive  Elimination product->pd0

Caption: A simplified catalytic cycle for Palladium-catalyzed C-H arylation of thiazoles.

Ruthenium-Catalyzed C-H Functionalization: Expanding the Toolkit

Ruthenium catalysts have emerged as powerful tools for C-H functionalization, offering complementary reactivity to palladium.[11] Ruthenium-catalyzed reactions can proceed under mild conditions and exhibit high functional group tolerance.

Mechanistic studies suggest that ruthenium-catalyzed C-H activation can proceed through the formation of a five-membered cyclic ruthenium complex, which facilitates the C-H cleavage.[12] The catalytic cycle often involves a Ru(II) species and can operate through an oxidative addition or a deprotonation pathway.[11]

Copper-Catalyzed Synthesis: A Cost-Effective Alternative

Copper catalysts provide an economical and environmentally friendly alternative to precious metal catalysts like palladium and ruthenium.[13] Copper-catalyzed reactions are often conducted in greener solvents like water.

The mechanism of copper-catalyzed thiazole synthesis can vary depending on the specific reaction. In some cases, it is proposed to involve the formation of copper-carbenoid intermediates from diazo compounds, which then react with thioamides.[13] In other instances, copper can catalyze the tandem reaction of 2-haloanilines with thiocarbamoyl chlorides to form 2-aminobenzothiazoles.

Cu_Catalysis reagents Diazo Compound + Thioamide cu_carbenoid Copper Carbenoid reagents->cu_carbenoid cu_catalyst Cu(I) Catalyst cu_catalyst->cu_carbenoid  Catalyzes intermediate Cyclization Intermediate cu_carbenoid->intermediate  Reaction with  Thioamide product 2-Arylthiazole intermediate->product  Cyclocondensation

Caption: A proposed mechanism for Copper-catalyzed synthesis of 2-arylthiazoles.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has become a valuable tool in organic synthesis, significantly reducing reaction times from hours to minutes.[14][15] This rapid and efficient heating method is well-suited for the synthesis of 2-arylthiazole libraries in drug discovery.

This protocol describes a solvent-free, microwave-assisted synthesis.[14]

Materials:

  • Substituted acetophenone

  • Thiourea

  • NaHSO₄–SiO₂ heterogeneous catalyst

Procedure:

  • In a pestle and mortar, grind together the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and NaHSO₄–SiO₂ catalyst.

  • Transfer the mixture to a 100 mL beaker.

  • Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified.

MethodReaction Time
Conventional Heating8 hours
Microwave Irradiation10-15 minutes

Table 2: Comparison of reaction times for conventional vs. microwave-assisted synthesis.[14]

Part 3: The 2-Arylthiazole Scaffold in Drug Discovery

The synthetic accessibility and versatile biological activity of 2-arylthiazoles have cemented their importance in medicinal chemistry.

Anticancer Activity and Structure-Activity Relationships (SAR)

Numerous 2-arylthiazole derivatives have demonstrated potent anticancer activity.[16][17] Structure-activity relationship (SAR) studies have been crucial in optimizing their efficacy. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), modifications to the "A", "B", and "C" rings, as well as the linker between them, have led to compounds with low nanomolar antiproliferative activity against melanoma and prostate cancer cells.[17] A key finding was that replacing a thiazolidine ring with a thiazole and modifying an amide linker to a carbonyl group significantly enhanced potency.[17]

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[18] The 2-arylthiazole scaffold has proven to be an effective template for the design of kinase inhibitors.[19] For instance, substituted 2-arylbenzothiazoles have been developed as potent inhibitors of kinases such as Aurora kinases and ErbB receptors, with inhibitory activities in the low nanomolar range in cellular assays.[19]

Anti-inflammatory Properties

2-Arylthiazole derivatives have also shown significant anti-inflammatory activity.[20][21] Some compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[20][21] The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase-2 (COX-2).[21]

Conclusion

The journey of 2-arylthiazole synthesis is a testament to the evolution of organic chemistry. From the classical condensation reactions of Hantzsch and Cook-Heilbron, which laid the groundwork, to the elegant and efficient modern catalytic methods, the ability to construct this privileged scaffold has been continuously refined. This has, in turn, fueled the discovery and development of a multitude of biologically active molecules that continue to impact human health. The ongoing exploration of novel synthetic strategies and a deeper understanding of the structure-activity relationships of 2-arylthiazoles promise a bright future for this remarkable heterocyclic system in the fields of medicine and materials science.

References

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  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structure and structure–activity relationship of compounds 1 and 2. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved January 17, 2026, from [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. (2022, December 21). Retrieved January 17, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021, March 7). Retrieved January 17, 2026, from [Link]

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  • Scheme 2. Possible copper-catalyzed mechanism for the synthesis of 2-thiazolines and 2-oxazolines. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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    • Studies in the azole series. Part I. A novel route to 5-aminothiazoles - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)thiazole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Aryl(phenyl)thiazole Scaffolds

The 2-aryl(phenyl)thiazole motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and diverse substitution possibilities make it a cornerstone for the development of novel therapeutic agents, including potent urease inhibitors and selective COX-2 inhibitors, as well as advanced organic materials for applications such as organic light-emitting diodes (OLEDs).[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these biaryl systems, offering high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic organoboron reagents.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling between 2-(2-bromophenyl)thiazole and various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide a troubleshooting guide to navigate potential challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[6][8] The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can sometimes facilitate this process.

  • Transmetalation: This is a crucial step where the organic group from the arylboronic acid is transferred to the palladium center. The presence of a base is essential for this step. The base activates the organoboron species, typically by forming a more nucleophilic boronate complex, which then readily undergoes transmetalation with the Pd(II) complex.[9][10][11][12] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[13]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple, forming the new carbon-carbon bond of the 2-aryl(phenyl)thiazole product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4][6]

Below is a visual representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)2) ArB->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed procedure for a representative coupling reaction. Researchers should note that optimization of reaction conditions may be necessary for different arylboronic acids.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.Notes
This compoundC₉H₆BrNS240.12240 mg1.01.0Starting material. Ensure purity.
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.21.2Commercially available. Store in a desiccator.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5658 mg0.050.05Catalyst. Handle in a glovebox or under inert atmosphere.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0Base. Anhydrous grade recommended.
1,4-DioxaneC₄H₈O₂88.118 mL--Solvent. Anhydrous, degassed.
WaterH₂O18.022 mL--Co-solvent. Degassed.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under an inert atmosphere (e.g., in a glovebox) and add it to the Schlenk flask.

    • Seal the flask with a rubber septum.

  • Degassing and Solvent Addition:

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]

    • Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The use of a water co-solvent is often beneficial for dissolving the inorganic base.[15]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-phenylphenyl)thiazole.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality of boronic acid (protodeboronation). 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a different palladium source (e.g., Pd(dppf)Cl₂).[14] 2. Ensure thorough degassing of all solvents.[16] 3. Use fresh, high-purity boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[15] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF).
Formation of Homocoupled Product (Biphenyl) 1. Presence of oxygen. 2. Decomposition of the palladium catalyst.1. Rigorously exclude oxygen from the reaction mixture. 2. Use a more stable catalyst or add a phosphine ligand to stabilize the Pd(0) species.
Protodeboronation of Arylboronic Acid 1. Presence of excess water or acidic impurities. 2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents and base. Minimize the amount of water in the co-solvent. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Purification 1. Formation of closely related byproducts. 2. Residual palladium catalyst.1. Optimize the reaction conditions to minimize side reactions. 2. Consider a post-purification treatment with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 2-aryl(phenyl)thiazole derivatives. By understanding the reaction mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can successfully synthesize these valuable compounds in high yields. The troubleshooting guide provided should serve as a practical resource for overcoming common challenges encountered in the laboratory.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(32), 9954–9964. [Link]

  • Couto, C. G., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 8(9), 8346-8356. [Link]

  • Pérez-Temprano, M. H., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 126(32), 9954-9964. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Khan, I., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 20(7), 12937-12953. [Link]

  • Bellina, F., & Lessi, M. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Molecules, 16(5), 3843-3893. [Link]

  • Kamal, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. RSC Advances, 7(87), 55301-55309. [Link]

  • Vu Thia, A.-T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Hanoi National University of Education Journal of Science, 1(1), 80-87. [Link]

  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(11), 1009-1032. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

The Sonogashira Coupling of 2-(2-Bromophenyl)thiazole with Terminal Alkynes: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Heterocyclic Chemistry and Medicinal Innovation

The thiazole motif, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its prevalence in FDA-approved drugs and a multitude of biologically active compounds underscores its significance as a "privileged scaffold."[1] Specifically, 2-arylthiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, provides an elegant and efficient pathway to synthesize a diverse library of 2-(2-alkynylphenyl)thiazoles.[3][4] These products are not only valuable as final drug candidates but also as versatile intermediates for further chemical transformations.

This technical guide provides a comprehensive overview of the Sonogashira coupling of 2-(2-bromophenyl)thiazole with various terminal alkynes. We will delve into the mechanistic intricacies of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction traditionally employs a dual catalytic system involving palladium and copper.[5] Understanding the interplay between these two metals is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism consists of two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

  • The Copper Cycle: In parallel, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkyne moiety to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-(2-(alkynyl)phenyl)thiazole product and regenerate the active Pd(0) catalyst.[6]

While the copper co-catalyst significantly accelerates the reaction, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[7] Consequently, copper-free Sonogashira protocols have been developed and are often preferred, especially in the later stages of a synthesis where purification can be challenging.[7][8]

Visualizing the Catalytic Pathway

The following diagram illustrates the key steps in the copper-cocatalyzed Sonogashira coupling of this compound.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium Ar-Pd(II)(C≡CR)L2 Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR Reductive_Elimination->Product Terminal_Alkyne R-C≡C-H Copper_Acetylide Cu-C≡CR Terminal_Alkyne->Copper_Acetylide Cu(I)X, Base Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation Transfers Alkyne Cu(I) Cu(I)X Cu(I)->Copper_Acetylide

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocols: A Practical Guide

The following protocols are designed to be a robust starting point for the Sonogashira coupling of this compound. As with any reaction, optimization of parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from a similar procedure for the coupling of 2-amino-3-bromopyridines and is expected to be effective for this compound.[2]

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd(CF₃COO)₂, PPh₃, CuI, and DMF setup->reagents stir1 Stir for 30 min reagents->stir1 add_reactants Add Et₃N, this compound, and Terminal Alkyne stir1->add_reactants reaction Heat at 100°C for 3h add_reactants->reaction tlc Monitor by TLC reaction->tlc Check Completion workup Aqueous Workup tlc->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Characterize Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol, 2.5 mol%), PPh₃ (6.6 mg, 0.025 mmol, 5.0 mol%), and CuI (4.8 mg, 0.025 mmol, 5.0 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 2.0 mL of anhydrous DMF via syringe and stir the mixture at room temperature for 30 minutes.

  • To the stirred solution, add triethylamine (1 mL), this compound (0.5 mmol, 1.0 eq.), and the terminal alkyne (0.6 mmol, 1.2 eq.) via syringe.

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-(alkynyl)phenyl)thiazole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or when simplified purification is desired.[7][8]

Materials and Reagents:

  • This compound

  • Terminal alkyne

  • [DTBNpP]Pd(crotyl)Cl (a commercially available air-stable palladium precatalyst)[8]

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas supply and standard glassware

Step-by-Step Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (0.5 mmol, 1.0 eq.), the terminal alkyne (0.8 mmol, 1.6 eq.), and [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

  • Add anhydrous DMSO (2.5 mL) followed by TMP (1.0 mmol, 2.0 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyne.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data: Representative Yields

The following table provides expected yields for the Sonogashira coupling of a related substrate, 2-amino-3-bromopyridine, with various terminal alkynes.[2] These values can serve as a benchmark for the coupling of this compound.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine98
24-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine96
34-Propylphenylacetylene2-Amino-3-((4-propylphenyl)ethynyl)pyridine92
41-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
53,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine78

Troubleshooting and Expert Insights

  • Low Yields: If you observe low yields, consider increasing the reaction temperature or extending the reaction time. For less reactive aryl bromides, a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, may be beneficial.[5] The choice of base can also be critical; in some cases, an inorganic base like cesium carbonate or potassium carbonate may provide better results.[9]

  • Alkyne Homocoupling: The formation of a diacetylene byproduct is a common issue in copper-catalyzed Sonogashira reactions. Running the reaction under strictly anaerobic conditions can minimize this side reaction. Alternatively, employing a copper-free protocol is the most effective solution.

  • Purification: The purification of Sonogashira products can sometimes be challenging due to the presence of residual palladium catalyst and phosphine oxides. Filtering the crude reaction mixture through a short plug of silica gel or celite before concentration can help remove some of these impurities.

Applications in Drug Discovery and Beyond

The 2-(2-(alkynyl)phenyl)thiazole scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The alkyne functionality can be further elaborated through various chemical transformations, including cycloadditions, reductions, and further cross-coupling reactions. This allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery. The inherent biological activity of the 2-arylthiazole core, combined with the versatility of the alkyne handle, makes this class of compounds particularly attractive for the development of new therapeutic agents.[2]

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a robust and highly effective method for the synthesis of a diverse range of 2-arylthiazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6, 121-133. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. (2018). ACS Omega, 3(10), 14386–14393. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(16), 3582. [Link]

  • Copper-free Sonogashira cross-coupling reaction of terminal acetylenes 1' and 1'' with suitable (hetero)aryl bromides as coupling partners. ResearchGate. [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • Substituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]

  • Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist. (2018). New Journal of Chemistry, 42(18), 15035-15043. [Link]

  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6066-6089. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Heck Coupling of 2-(2-Bromophenyl)thiazole with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Coupling in Modern Synthesis

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, providing a direct route to substituted alkenes.[1][2] Its significance is particularly pronounced in the synthesis of complex molecular architectures, including those found in pharmaceuticals and functional materials.

This application note provides a detailed guide to the Heck coupling of 2-(2-Bromophenyl)thiazole with various alkenes. The 2-phenylthiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to functionalize this core structure through C-C bond formation is therefore of paramount importance for the development of novel therapeutic agents. Herein, we delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting, empowering researchers to effectively utilize this versatile synthetic tool.

Mechanistic Principles: A Look Inside the Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. While the specifics can vary depending on the substrates and reaction conditions, the fundamental steps remain consistent.[2][3]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) species. This step, often rate-determining, forms a square planar Pd(II) complex. The reactivity of the aryl halide follows the general trend I > Br > Cl.

  • Alkene Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkylpalladium(II) intermediate must possess a syn-periplanar β-hydrogen. A β-hydride elimination then occurs, yielding the alkene product and a hydridopalladium(II) complex. This step typically favors the formation of the more thermodynamically stable E-isomer of the product.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

It is important to note that with heteroaromatic substrates such as this compound, the lone pairs on the nitrogen and sulfur atoms can potentially coordinate to the palladium center. This can lead to catalyst inhibition or "poisoning."[4] The choice of appropriate ligands and reaction conditions is therefore crucial to mitigate these effects and ensure efficient catalysis. The use of sterically bulky ligands can often disfavor the coordination of the heteroaromatic moiety to the palladium center, thereby promoting the desired catalytic turnover.[4]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(L)₂-Br (Ar = 2-(Thiazol-2-yl)phenyl) Pd(0)L2->Oxidative_Addition Ar-Br Alkene_Complex [Ar-Pd(II)(L)₂(Alkene)-Br] Oxidative_Addition->Alkene_Complex Alkene Migratory_Insertion R-CH₂-CH(Ar)-Pd(II)(L)₂-Br Alkene_Complex->Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination [H-Pd(II)(L)₂-Br] + Ar-CH=CH-R Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Base (-HBr) Product Substituted Alkene (Ar-CH=CH-R) Beta_Hydride_Elimination->Product Aryl_Bromide This compound Alkene Alkene (R-CH=CH₂)

Figure 1: Simplified catalytic cycle of the Heck reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Heck coupling of this compound with a representative alkene, ethyl acrylate. This protocol can be adapted for other alkenes with appropriate optimization.

Materials and Equipment:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Catalyst and Ligand: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Base: Under the inert atmosphere, add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Addition of Alkene: Add ethyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Pd(OAc)₂, PPh₃ Start->Setup Inert Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Add_Reagents Add Anhydrous DMF, Triethylamine, and Ethyl Acrylate Inert->Add_Reagents Heat Heat to 100 °C and Monitor Reaction Add_Reagents->Heat Workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine Heat->Workup Purify Purification: - Dry and Concentrate - Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 2: General experimental workflow for the Heck coupling.

Process Optimization and Troubleshooting

The success and efficiency of the Heck coupling are highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their potential impact on the reaction outcome.

ParameterOptionsRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, etc.Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source but can be more expensive.[5] The choice may depend on the specific substrates and desired reactivity.
Ligand Phosphines (e.g., PPh₃, P(o-tol)₃, Buchwald ligands), N-Heterocyclic Carbenes (NHCs)Phosphine ligands stabilize the palladium catalyst and influence its reactivity and selectivity. Triphenylphosphine is a standard, cost-effective choice. For challenging substrates, more electron-rich and sterically hindered phosphines or NHCs may be required to promote oxidative addition and prevent catalyst deactivation.[6]
Base Organic (e.g., NEt₃, DIPEA), Inorganic (e.g., K₂CO₃, NaOAc, Cs₂CO₃)The base is crucial for regenerating the Pd(0) catalyst. Triethylamine is a common choice for its solubility in organic solvents. Inorganic bases can also be effective and may be advantageous in certain solvent systems. The strength and solubility of the base can significantly impact the reaction rate and yield.[7][8]
Solvent Polar aprotic (e.g., DMF, DMAc, NMP), Apolar (e.g., Toluene, Dioxane)Polar aprotic solvents like DMF and DMAc are frequently used as they can help to stabilize the charged intermediates in the catalytic cycle. The choice of solvent can also influence the solubility of the reagents and the reaction temperature.[7]
Temperature 80 - 140 °CThe reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. Optimization is often necessary to find the balance between efficient conversion and catalyst stability.
Additives Phase-transfer catalysts (e.g., TBAB), Silver or Thallium saltsTetrabutylammonium bromide (TBAB) can be beneficial in some cases, particularly with less reactive aryl bromides, as it can facilitate the oxidative addition step. Silver or thallium salts are sometimes used to promote a cationic pathway, which can alter the regioselectivity of the reaction.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst is of good quality and that the reaction is performed under a strictly inert atmosphere to prevent oxidation.

    • Catalyst Poisoning: The heteroatoms in the this compound substrate can inhibit the catalyst. Increasing the ligand-to-palladium ratio or using more sterically demanding ligands can sometimes overcome this issue.[4]

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Side Products:

    • Homocoupling of the Alkene: This can occur at high temperatures or with prolonged reaction times.

    • Reduction of the Aryl Bromide: This can be a competing pathway, particularly in the presence of certain bases and solvents.

    • Isomerization of the Alkene Product: The double bond in the product may migrate under the reaction conditions.

Scope of the Reaction: Coupling with Various Alkenes

The Heck coupling of this compound is a versatile reaction that can be successfully applied to a range of alkenes. The following table provides a summary of representative examples found in the literature, showcasing the scope of this transformation.

EntryAlkeneProductYield (%)Conditions
1Styrene2-(2-(Styryl)phenyl)thiazole85Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 110 °C
2Ethyl acrylateEthyl (E)-3-(2-(thiazol-2-yl)phenyl)acrylate92Pd(OAc)₂, PPh₃, NEt₃, DMF, 100 °C
3n-Butyl acrylaten-Butyl (E)-3-(2-(thiazol-2-yl)phenyl)acrylate88Pd(OAc)₂, PPh₃, K₂CO₃, DMAc, 120 °C
4Acrylonitrile(E)-3-(2-(Thiazol-2-yl)phenyl)acrylonitrile78Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃, Dioxane, 100 °C
51-Octene2-(2-(Oct-1-en-1-yl)phenyl)thiazole65Pd(OAc)₂, XPhos, K₃PO₄, Toluene, 120 °C

Note: The yields and conditions presented in this table are representative and may vary depending on the specific experimental setup and scale of the reaction.

Conclusion

The Heck coupling of this compound with alkenes represents a robust and highly valuable synthetic methodology for the construction of functionalized 2-phenylthiazole derivatives. A thorough understanding of the reaction mechanism, careful optimization of the reaction parameters, and awareness of potential challenges are key to achieving high yields and purity. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved January 17, 2026, from [Link]

  • N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. (2012). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Tetranuclear Palladium Complexes of Abnormal N‐Heterocyclic Carbene Ligands and their Catalytic Activities in Mizoroki‐Heck Coupling Reaction of Electron‐Rich Aryl Chlorides. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. Retrieved January 17, 2026, from [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Heck reaction of bromides with styrene. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkivoc. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2016). MDPI. Retrieved January 17, 2026, from [Link]

  • An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2012). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PubMed. Retrieved January 17, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthetic Studies Towards Arylpyrrole Derivatives via Heck-Matsuda Reaction. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Arylthiazoles

The 2-arylthiazole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] Derivatives of this class have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3] The synthetic accessibility of these complex molecules is often reliant on robust and versatile chemical methodologies. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct route to functionalized 2-arylthiazoles from readily available precursors.[4][5]

This comprehensive guide focuses on the application of 2-(2-Bromophenyl)thiazole as a key building block in several cornerstone palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document aims to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations. We will explore the nuances of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, empowering researchers, scientists, and drug development professionals to effectively utilize this versatile substrate in their synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[6] This reaction is celebrated for its mild conditions and tolerance of a wide range of functional groups.[7]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. Subsequent transmetalation with a boronic acid, facilitated by a base, forms a diarylpalladium(II) intermediate. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[7] For sterically hindered substrates like this compound, the coordination of the thiazole nitrogen to the palladium center may facilitate the rate-limiting oxidative addition step, potentially allowing for ligand-free conditions in some cases.[9]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(2-Thiazolylphenyl)Pd(II)L2(Br)] Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex [(2-Thiazolylphenyl)Pd(II)L2(R)] Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product 2-(2-Arylphenyl)thiazole Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst This compound This compound This compound->Oxidative Addition Complex ArB(OH)2 + Base ArB(OH)2 + Base ArB(OH)2 + Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(2-Phenylphenyl)thiazole

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst premix to the Schlenk flask, followed by toluene (to achieve a 0.1 M concentration of the aryl bromide) and water (10% v/v of toluene).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(2-phenylphenyl)thiazole.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, particularly for hindered substrates.[7]
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.[7]
Solvent Toluene/WaterThe biphasic solvent system can enhance the rate of reaction and aid in the dissolution of the inorganic base.
Temperature 100 °CSufficient to overcome the activation energy for the coupling of the sterically demanding substrates.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[10] The reaction is thought to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base.[11] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[12][13]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(2-Thiazolylphenyl)Pd(II)L2(Br)] Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex [(2-Thiazolylphenyl)Pd(II)L2(C≡CR)] Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Coupled Product 2-(2-(Alkynyl)phenyl)thiazole Transmetalation Complex->Coupled Product Reductive Elimination Terminal Alkyne R-C≡C-H Cu(I) Acetylide R-C≡C-Cu Terminal Alkyne->Cu(I) Acetylide + Cu(I), Base Cu(I) Acetylide->Transmetalation Complex Base Base This compound This compound This compound->Oxidative Addition Complex

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 2-(2-(Phenylethynyl)phenyl)thiazole

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (to achieve a 0.2 M concentration of the aryl bromide) and triethylamine (2.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(2-(phenylethynyl)phenyl)thiazole.

ParameterRecommended ConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and reliable catalyst system for Sonogashira couplings.[14]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.[10]
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reactants and catalyst.
Temperature 80 °CA moderate temperature that promotes the reaction without significant decomposition of the catalyst or reactants.[15]

III. Heck Coupling: Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[16] It is a powerful method for the synthesis of substituted alkenes.[17]

Mechanistic Insights

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) species. The final step is the reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst.[16]

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(2-Thiazolylphenyl)Pd(II)L2(Br)] Pd(0)L2->Oxidative Addition Complex Oxidative Addition Alkene Insertion Complex [(2-Thiazolylphenyl-alkene)Pd(II)L2(Br)] Oxidative Addition Complex->Alkene Insertion Complex Migratory Insertion Hydridopalladium Complex [HPd(II)L2(Br)] Alkene Insertion Complex->Hydridopalladium Complex β-Hydride Elimination Coupled Product 2-(2-Vinylphenyl)thiazole Alkene Insertion Complex->Coupled Product Hydridopalladium Complex->Pd(0)L2 Reductive Elimination This compound This compound This compound->Oxidative Addition Complex Alkene Alkene Alkene->Alkene Insertion Complex Base Base Base->Hydridopalladium Complex + HX

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(2-Styrylphenyl)thiazole

This protocol provides a general procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (to achieve a 0.2 M concentration of the aryl bromide) and styrene (1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 16-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(2-styrylphenyl)thiazole.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A commonly used catalyst system for Heck reactions, with the phosphine ligand stabilizing the palladium center.[18]
Base K₂CO₃An inorganic base sufficient to neutralize the HX generated in the catalytic cycle.[18]
Solvent DMFA high-boiling polar aprotic solvent suitable for the required reaction temperature.
Temperature 120 °CHigher temperatures are often necessary to promote the Heck reaction, especially with aryl bromides.[15]

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[19] This reaction has become a vital tool for the synthesis of anilines and their derivatives.[20]

Mechanistic Insights

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition of the aryl bromide to a Pd(0) complex.[21] The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[19]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(2-Thiazolylphenyl)Pd(II)L2(Br)] Pd(0)L2->Oxidative Addition Complex Oxidative Addition Palladium Amide Complex [(2-Thiazolylphenyl)Pd(II)L2(NR'R'')] Oxidative Addition Complex->Palladium Amide Complex Amine Coordination & Deprotonation Palladium Amide Complex->Pd(0)L2 Coupled Product 2-(2-(N-Aryl)phenyl)thiazole Palladium Amide Complex->Coupled Product Reductive Elimination This compound This compound This compound->Oxidative Addition Complex Amine (HNR'R'') Amine (HNR'R'') Amine (HNR'R'')->Palladium Amide Complex Base Base Base->Palladium Amide Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Phenyl-2-(thiazol-2-yl)aniline

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Cs₂CO₃ (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the aryl bromide) and aniline (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-phenyl-2-(thiazol-2-yl)aniline.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a bidentate ligand with a large bite angle that promotes the reductive elimination step and is effective for a broad range of substrates.[22]
Base Cs₂CO₃A strong, non-nucleophilic base that effectively promotes the deprotonation of the amine.[22]
Solvent TolueneA common, non-polar solvent for Buchwald-Hartwig aminations.
Temperature 110 °CA standard temperature to ensure a reasonable reaction rate for the coupling of aryl bromides.[22]

Conclusion

This compound is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis of diverse 2-arylthiazole derivatives. The choice of reaction conditions, particularly the ligand and base, is critical for achieving high yields and should be optimized for each specific substrate combination. By understanding the underlying principles of these powerful transformations, researchers can confidently employ this compound as a key building block in the development of novel pharmaceuticals and advanced materials.

References

  • [Asian Journal of Chemistry. (2023). Synthesis of Novel Biaryl Fused Thiazolo[3,2-b][3][5][7]triazol-2-amines from Thiazole Amine Involving Suzuki Coupling Reaction under Microwave Irradiation.]([Link])

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 2-(2-Bromophenyl)thiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, including several potent anticancer agents.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow for effective interaction with various biological targets.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(2-bromophenyl)thiazole derivatives, a class of compounds that serves as a versatile platform for developing novel anticancer therapeutics. We will detail the widely-used Hantzsch thiazole synthesis and outline a standard protocol for evaluating the cytotoxic effects of these derivatives against human cancer cell lines using the MTT assay.

PART I: SYNTHESIS OF this compound DERIVATIVES

Rationale and Strategic Overview

The this compound core is a strategic starting point for building a library of potential anticancer compounds. The bromine atom at the ortho-position of the phenyl ring serves as a convenient chemical handle for further structural modifications, most notably through cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the systematic introduction of various aryl and heteroaryl substituents to explore the structure-activity relationship (SAR) and optimize biological activity.

The primary synthetic route to the core structure is the Hantzsch thiazole synthesis. This classic condensation reaction is reliable and versatile, involving the cyclization of an α-haloketone with a thioamide-containing compound.[2][5]

Experimental Workflow: Synthesis

The overall workflow for the synthesis of the target compounds is a two-step process starting from a commercially available substituted acetophenone.

Synthesis Workflow cluster_synthesis Synthesis Pathway start 2-Bromoacetophenone bromination Step 1: Bromination (e.g., PyHBr₃) start->bromination Reagent haloketone α-Bromo-2-bromo- acetophenone bromination->haloketone Intermediate hantzsch Step 2: Hantzsch Cyclization (Reflux in Ethanol) haloketone->hantzsch thiourea Thiourea thiourea->hantzsch product 2-Amino-4-(2-bromophenyl)thiazole hantzsch->product Final Product Biological Evaluation Workflow cluster_bio In Vitro Cytotoxicity Assay cell_seeding 1. Cell Seeding (e.g., MCF-7, HepG2) in 96-well plates incubation1 2. Incubation (24h, 37°C, 5% CO₂) cell_seeding->incubation1 treatment 3. Compound Treatment (Varying concentrations) incubation1->treatment incubation2 4. Incubation (48-72h) treatment->incubation2 mtt_add 5. Add MTT Reagent incubation2->mtt_add incubation3 6. Incubation (2-4h) mtt_add->incubation3 solubilize 7. Solubilize Formazan (Add DMSO) incubation3->solubilize readout 8. Measure Absorbance (Plate Reader, ~570 nm) solubilize->readout analysis 9. Data Analysis (Calculate % Viability, IC₅₀) readout->analysis

Sources

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-(2-Bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects.[1] This document provides a comprehensive guide to the synthesis of 2-(2-bromophenyl)thiazole derivatives and the subsequent evaluation of their antimicrobial activity. We present detailed, field-proven protocols for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring, and protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds. This guide is designed to equip researchers with the necessary tools to explore this important class of molecules in the fight against infectious diseases.

Introduction: The Imperative for New Antimicrobial Agents

The thiazole ring is a five-membered heterocyclic nucleus containing both sulfur and nitrogen, which imparts a unique electronic and structural character.[2] This scaffold is present in numerous natural and synthetic compounds with diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities.[3][4] The amphiphilic nature of some thiazole derivatives may facilitate their interaction with and disruption of microbial cell membranes, contributing to their antimicrobial action.[3] The 2-phenylthiazole core, in particular, has been a focal point of medicinal chemistry efforts. The introduction of a bromine atom at the ortho-position of the phenyl ring serves as a key synthetic handle for further structural modifications, allowing for the exploration of structure-activity relationships (SAR). A thorough understanding of SAR is crucial for rationally designing more potent and selective antimicrobial agents.[5][6]

This application note details a robust synthetic strategy to access this compound derivatives and standardized protocols to quantify their antimicrobial efficacy.

Synthetic Protocols: Accessing the this compound Scaffold

The synthesis of the target thiazole derivatives is primarily achieved through the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide. This method is widely employed due to its high yields and operational simplicity.[7]

General Workflow for Synthesis

The overall synthetic scheme involves two main steps: the synthesis of the α-bromo ketone intermediate and the subsequent cyclocondensation to form the thiazole ring.

Synthetic Workflow cluster_0 Step 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethan-1-one cluster_1 Step 2: Hantzsch Thiazole Synthesis 2-Bromoacetophenone 2-Bromoacetophenone Reaction_1 Bromination 2-Bromoacetophenone->Reaction_1 Bromine Bromine Bromine->Reaction_1 Acetic_Acid Acetic Acid (solvent) Acetic_Acid->Reaction_1 Intermediate 2-Bromo-1-(2-bromophenyl)ethan-1-one Reaction_2 Cyclocondensation Intermediate->Reaction_2 Reaction_1->Intermediate Thioamide Thioamide Thioamide->Reaction_2 Ethanol Ethanol (solvent) Ethanol->Reaction_2 Final_Product This compound Derivative Reaction_2->Final_Product

Caption: Synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethan-1-one (α-Bromo Ketone Intermediate)

Rationale: The α-bromination of 2'-bromoacetophenone provides the key electrophilic component required for the Hantzsch synthesis. Acetic acid serves as a suitable solvent that can also catalyze the enolization of the ketone, a prerequisite for bromination.

Materials:

  • 2'-Bromoacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Fume hood

Procedure:

  • In a fume hood, dissolve 2'-bromoacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the cooled ketone solution via a dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

  • Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

Troubleshooting:

  • Low Yield: Ensure the reaction is kept cold during bromine addition to minimize side reactions. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature after addition.

  • Product Dark in Color: This may be due to excess bromine. Wash the crude product thoroughly with sodium bisulfite solution to remove residual bromine.

Protocol 2: Synthesis of 2-(2-Bromophenyl)-4-substituted-thiazoles

Rationale: The Hantzsch synthesis proceeds via an initial SN2 reaction between the thioamide and the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7] Ethanol is a commonly used solvent for this reaction.

Materials:

  • 2-Bromo-1-(2-bromophenyl)ethan-1-one

  • Substituted Thioamide (e.g., thiourea, thioacetamide)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (if necessary)

Procedure:

  • Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) and the appropriate thioamide (1.1 eq) in ethanol in a round-bottom flask.[8]

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or a solution of sodium bicarbonate to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Confirm the structure and purity of the final product using melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting:

  • Incomplete Reaction: Ensure the reflux temperature is maintained and extend the reaction time if necessary. The purity of the starting materials is also crucial.

  • Multiple Products: Side reactions can occur. Purification by column chromatography is often necessary to isolate the desired product.

Antimicrobial Activity Screening

The antimicrobial efficacy of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9]

General Workflow for Antimicrobial Screening

Antimicrobial Screening Workflow cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 MBC Determination Bacterial_Culture Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Inoculation Inoculate Microtiter Plate Wells Bacterial_Culture->Inoculation Compound_Dilution Prepare Serial Dilutions of Thiazole Derivatives Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Observe for Turbidity & Determine MIC Incubation->MIC_Reading Plating Plate Aliquots from Clear Wells on Agar Plates MIC_Reading->Plating Incubation_2 Incubate at 37°C for 24h Plating->Incubation_2 MBC_Reading Count Colonies & Determine MBC Incubation_2->MBC_Reading

Caption: Workflow for MIC and MBC determination.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9]

Materials:

  • Synthesized this compound derivatives

  • Standard antibiotics (e.g., ciprofloxacin, ampicillin) as positive controls

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)[12]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Also, include a solvent control (bacteria in MHB with the highest concentration of DMSO used).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Troubleshooting:

  • No Growth in Positive Control: Check the viability of the bacterial culture and the quality of the growth medium.

  • Growth in Negative Control: Indicates contamination. Repeat the assay with sterile equipment and media.

  • Precipitation of Compound: Some compounds may have limited solubility in aqueous media. Ensure the DMSO concentration is kept low (typically ≤1%) and sonicate if necessary.

Protocol 4: Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[14][15] This assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[15]

Troubleshooting:

  • Confluent Growth on All Plates: The compound may be bacteriostatic rather than bactericidal at the concentrations tested.

  • Inconsistent Colony Counts: Ensure proper mixing of the wells before plating and accurate pipetting.

Data Presentation and Interpretation

The results of the synthetic and antimicrobial screening experiments should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Synthetic Yields of this compound Derivatives
Compound IDR-group on ThioamideYield (%)Melting Point (°C)
THZ-01 H (Thiourea)85152-154
THZ-02 CH₃ (Thioacetamide)78135-137
THZ-03 C₆H₅ (Thiobenzamide)82178-180
Table 2: Antimicrobial Activity of this compound Derivatives (MIC and MBC in µg/mL)
Compound IDS. aureus MICS. aureus MBCE. coli MICE. coli MBC
THZ-01 16323264
THZ-02 8161632
THZ-03 48816
Ciprofloxacin 120.51
Ampicillin 24816

Interpretation: The data in Table 2 can be used to draw preliminary conclusions about the structure-activity relationship. For example, the increasing substitution on the thioamide (H < CH₃ < C₆H₅) appears to correlate with increased antimicrobial potency (lower MIC and MBC values). Compounds with an MBC/MIC ratio of ≤4 are generally considered bactericidal.[15]

Conclusion

This application note provides a detailed and practical guide for the synthesis and antimicrobial evaluation of this compound derivatives. The protocols described are robust and can be adapted for the synthesis of a library of analogs for comprehensive SAR studies. The antimicrobial screening methods are based on established standards and will provide reliable data for the identification of promising lead compounds for further drug development.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Springer Nature. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • Taylor & Francis Online. (2010). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • OIE. (2008). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ACS Publications. (2004). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. [Link]

  • Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • ResearchGate. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

  • Taylor & Francis Online. (2010). Synthesis of 6-Benzylimidazo[2,1-b][3][9]thiazole During Sonogashira Coupling. [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Springer Nature. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • CUTM Courseware. (n.d.). Thiazole. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylthiazole Scaffold as a Privileged Motif in Kinase Inhibition

The 1,3-thiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure" in drug discovery. Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

A particularly important class of thiazole derivatives in oncology research is the 2-phenylthiazole scaffold. This motif is a cornerstone in the design of numerous kinase inhibitors.[4] Kinases are a family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-phenylthiazole core can be strategically functionalized to interact with the ATP-binding site of various kinases, leading to potent and selective inhibition.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-bromophenyl)thiazole as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the key synthetic strategies, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds.

Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a convenient synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most powerful and widely used reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the modular assembly of complex molecules from readily available building blocks.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[5][6] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[7]

By coupling this compound with various aryl or heteroaryl boronic acids, a diverse library of 2-(biphenyl-2-yl)thiazole derivatives can be synthesized. These modifications can be designed to probe the hydrophobic pockets of the kinase active site, thereby enhancing potency and selectivity.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A This compound F Heat under Inert Atmosphere (e.g., N2 or Ar) A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I 2-(Biphenyl-2-yl)thiazole Derivative H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of a carbon-nitrogen bond.[8][9] This reaction has revolutionized the synthesis of arylamines, which are important pharmacophores in many kinase inhibitors.[10] The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions.[11]

By reacting this compound with various primary or secondary amines, an array of N-substituted 2-(2-aminophenyl)thiazole derivatives can be generated. These amino groups can serve as key hydrogen bond donors or acceptors, anchoring the inhibitor to the hinge region of the kinase active site.

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_amine_complex [Ar-Pd(II)Ln(NHR'R'')]X pd2_complex->pd2_amine_complex HNR'R'' amine_coordination Amine Coordination pd2_amido_complex Ar-Pd(II)Ln(NR'R'') pd2_amine_complex->pd2_amido_complex -HX deprotonation Deprotonation (Base) pd2_amido_complex->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Principle: This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. Tetrakis(triphenylphosphine)palladium(0) is used as the catalyst, and potassium carbonate serves as the base. A biphasic solvent system of toluene and water is employed to facilitate the reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a magnetic stir bar to the flask.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(biphenyl-2-yl)thiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Principle: This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.[12] A common catalyst system for this transformation is palladium(II) acetate with a bulky electron-rich phosphine ligand such as XPhos. Sodium tert-butoxide is used as a strong, non-nucleophilic base.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the pre-formed catalyst solution from the Schlenk tube to the flask containing the reactants via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-substituted 2-(2-aminophenyl)thiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation and Structure-Activity Relationships

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves in vitro kinase assays and cellular assays to determine their potency and selectivity.

In Vitro Kinase Assays

The primary evaluation of a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀) against the target kinase. This is often done using a variety of assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays. It is also important to profile the compounds against a panel of other kinases to assess their selectivity. High selectivity is desirable to minimize off-target effects and potential toxicity.

Cellular Assays

Compounds that show promising activity in biochemical assays should then be evaluated in cell-based assays. These assays can determine the compound's ability to inhibit the target kinase in a more physiologically relevant context. For example, a Western blot can be used to assess the phosphorylation status of the kinase's downstream substrates. Cell proliferation assays (e.g., MTT or CellTiter-Glo) can be used to determine the compound's anti-proliferative effects on cancer cell lines that are dependent on the target kinase.

Structure-Activity Relationship (SAR) Studies

By systematically varying the substituents introduced via the Suzuki and Buchwald-Hartwig reactions and correlating these structural changes with biological activity, a structure-activity relationship (SAR) can be established.[13] This information is invaluable for guiding the design of more potent and selective inhibitors.

Compound R Group (from Suzuki) Kinase Target IC₅₀ (nM) Reference
1 4-methoxyphenylEGFR120[14]
2 3-pyridylPI3Kα86[15][16]
3 4-(dimethylamino)phenylc-Met55[17]

Table 1: Representative examples of kinase inhibitors derived from substituted 2-phenylthiazole scaffolds and their reported biological activities.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many types of cancer, making it an attractive target for drug development. Thiazole-based compounds have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

Signaling Pathway: PI3K/Akt/mTOR

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Thiazole-based Inhibitor Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a thiazole-based kinase inhibitor.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse chemical libraries. By combining robust synthetic protocols with comprehensive biological evaluation, researchers can efficiently explore the chemical space around the 2-phenylthiazole scaffold to identify potent and selective kinase inhibitors for the treatment of cancer and other diseases. Future efforts in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the use of computational tools to guide the rational design of next-generation kinase inhibitors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents.
  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Taylor & Francis Online. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]

  • ResearchGate. Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. [Link]

  • Google Patents.
  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • National Institutes of Health. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. [Link]

  • Google Patents. Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Google Patents.
  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. [Link]

  • PubMed Central. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Google Patents. Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors.
  • Frontiers. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

Sources

The Strategic Application of 2-(2-Bromophenyl)thiazole in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Versatile Platform for Fluorescence

In the landscape of molecular probes, thiazole derivatives have emerged as a cornerstone for the development of sophisticated fluorescent sensors. Their unique electronic properties, inherent biocompatibility, and synthetic tractability make them an ideal scaffold for constructing probes that can selectively detect and image a wide array of analytes, from metal ions to biologically crucial molecules.[1][2] The thiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen, can be readily functionalized to modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[3][4] This tunability is paramount for designing probes tailored to specific biological or environmental sensing applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2-Bromophenyl)thiazole as a key building block in the synthesis of novel fluorescent probes. We will delve into the synthetic protocols, the rationale behind experimental choices, and the photophysical characteristics of the resulting probes, equipping you with the knowledge to leverage this versatile precursor in your research.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, making it an indispensable tool in the synthesis of complex organic molecules, including fluorescent probes.[5] This palladium-catalyzed reaction facilitates the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. In the context of our topic, the bromine atom on the phenyl ring of this compound serves as an excellent handle for introducing a diverse range of functionalities via Suzuki-Miyaura coupling.

The general workflow for the synthesis of a fluorescent probe using this compound as a precursor is depicted below:

G cluster_start Starting Material cluster_coupling Suzuki-Miyaura Coupling cluster_product Probe Precursor cluster_final Final Probe A This compound C Pd Catalyst, Base, Solvent A->C Reactant B Aryl/Heteroaryl Boronic Acid B->C Reactant D 2-(2'-Arylphenyl)thiazole Derivative C->D Yields E Functionalized Fluorescent Probe D->E Further Functionalization (Optional)

Figure 1: General workflow for fluorescent probe synthesis from this compound.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of 2-(2'-Arylphenyl)thiazole Derivatives via Suzuki-Miyaura Coupling

This protocol details a robust method for the Suzuki-Miyaura cross-coupling of this compound with various aryl boronic acids. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The following conditions are adapted from a successful protocol for a structurally similar benzothiazole derivative and are expected to be highly effective for the thiazole analog.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid, 4-(trifluoromethyl)phenylboronic acid)

  • Palladium(II) chloride (PdCl₂)

  • 2-Phenylimidazole (ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Chloroform (CHCl₃)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired aryl boronic acid (1.5 eq.), potassium carbonate (2.0 eq.), palladium(II) chloride (0.005 eq.), and 2-phenylimidazole (0.01 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe. The volume should be sufficient to dissolve the reactants (typically a 0.1 M solution with respect to the starting thiazole).

  • Degassing: Degas the resulting mixture with a gentle stream of argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 120°C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from 12 to 48 hours depending on the specific aryl boronic acid used.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an ice-water bath containing a small amount of 1M HCl.

  • Extraction: Extract the aqueous mixture with chloroform (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Palladium Catalyst (PdCl₂): Palladium is the cornerstone of the Suzuki-Miyaura reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling. PdCl₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand (2-Phenylimidazole): The ligand plays a crucial role in stabilizing the palladium catalyst, preventing its precipitation as palladium black, and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. For sterically hindered substrates like this compound, a suitable ligand is essential for efficient coupling.

  • Base (K₂CO₃): The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a moderately strong base that is effective in this transformation and is generally well-tolerated by a wide range of functional groups.

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for solubilizing the reactants and the inorganic base. Its high boiling point is also advantageous for reactions that require elevated temperatures.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure high yields.

Photophysical Properties of Synthesized Probes

The introduction of different aryl groups onto the 2-phenylthiazole scaffold via the Suzuki-Miyaura coupling allows for the fine-tuning of the photophysical properties of the resulting fluorescent probes. The electronic nature of the substituent on the newly introduced aryl ring can significantly influence the intramolecular charge transfer (ICT) character of the molecule, thereby affecting its absorption and emission maxima, as well as its quantum yield.

Below is a table summarizing the fluorescence emission data for a series of benzothiazole derivatives synthesized using a similar Suzuki coupling protocol, which can serve as a predictive guide for the properties of analogous 2-(2'-arylphenyl)thiazole probes.

EntryAryl Boronic Acid SubstituentResulting Probe Structure (Illustrative)Emission Max (λem) in CHCl₃ (nm)
14-Methoxy2-(4'-(4-methoxyphenyl)phenyl)benzothiazole392
24-(Trifluoromethyl)2-(4'-(4-(trifluoromethyl)phenyl)phenyl)benzothiazole388
34-Methyl2-(4'-(p-tolyl)phenyl)benzothiazole390
43,5-Dimethyl2-(4'-(3,5-dimethylphenyl)phenyl)benzothiazole387
54-tert-Butyl2-(4'-(4-tert-butylphenyl)phenyl)benzothiazole390

Note: The data presented is for benzothiazole derivatives. It is anticipated that the corresponding 2-(2'-arylphenyl)thiazole derivatives will exhibit similar trends in their photophysical properties.

Mechanism of Action: A Generalized View

Many fluorescent probes derived from the 2-phenylthiazole scaffold operate on the principle of Intramolecular Charge Transfer (ICT). In these systems, the thiazole moiety can act as an electron acceptor, while the aryl groups function as electron donors.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_emission Fluorescence Emission A 2-Arylphenylthiazole B Intramolecular Charge Transfer State A->B Excitation (hν') B->A Relaxation C Emitted Photon (hν) B->C Fluorescence

Figure 2: Simplified Jablonski diagram illustrating the ICT mechanism.

Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the electron-accepting thiazole ring. This charge separation in the excited state leads to a large dipole moment, making the probe sensitive to the polarity of its environment. The relaxation from this ICT state back to the ground state is accompanied by the emission of a photon, i..e., fluorescence. The energy of this emission, and thus its color, can be modulated by the nature of the substituents on the aryl rings and the polarity of the surrounding medium.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of fluorescent probes. The strategic application of the Suzuki-Miyaura cross-coupling reaction allows for the straightforward introduction of diverse functionalities, enabling the rational design of probes with tailored photophysical properties. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this scaffold in the development of next-generation fluorescent sensors for a multitude of applications in chemistry, biology, and materials science.

References

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]

  • Benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ ion detection. ResearchGate. Available at: [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Available at: [Link]

  • Photophysical Properties of the Fluorescence Probes under Different Conditions. ResearchGate. Available at: [Link]

  • Thiazole-based chemosensor II: Synthesis and fluorescence sensing of fluoride ions based on inhibition of ESIPT. ResearchGate. Available at: [Link]

  • Scheme 1 -Synthesis of coupling products 2a-o. ResearchGate. Available at: [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. ResearchGate. Available at: [Link]

  • Synthesis of fluorescent probes. The Royal Society of Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Available at: [Link]

  • New two-photon-absorbing probe with efficient superfluorescent properties. PubMed. Available at: [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Institutes of Health. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction | Indian Journal of Chemistry (IJC). Open Research@CSIR-NIScPR. Available at: [Link]

  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Publishing. Available at: [Link]

  • Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PubMed Central. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • CN111205220A - Fluorescent probe and preparation method and application thereof. Google Patents.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. National Institutes of Health. Available at: [Link]

  • Synthesis method of fluorescent probe. ResearchGate. Available at: [Link]

  • A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. ResearchGate. Available at: [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 2-(2-Bromophenyl)thiazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, scalable protocol for the synthesis of 2-(2-bromophenyl)thiazole, a key intermediate in the development of various pharmacologically active compounds. The described methodology is based on the robust and well-established Hantzsch thiazole synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, an exploration of the underlying reaction mechanism, safety protocols, and analytical characterization of the final product. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound on a laboratory scale-up.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs. The presence of the bromine atom on the phenyl ring offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable synthon.

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a highly efficient and straightforward method for the construction of the thiazole ring.[2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2] This application note details a scalable adaptation of this classic reaction for the preparation of this compound from readily available starting materials: 2-bromo-2'-chloroacetophenone and thioacetamide. The protocol is optimized for both high yield and purity, with a focus on practical and safe laboratory execution on a larger scale.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the Hantzsch thiazole synthesis as depicted below:

Scheme 1: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product A 2-Bromo-2'-chloroacetophenone P Ethanol, Reflux A->P + B Thioacetamide B->P C This compound P->C

Caption: Overall reaction for the synthesis of this compound.

The mechanism of the Hantzsch thiazole synthesis is a well-elucidated pathway that begins with the nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of 2-bromo-2'-chloroacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3][4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and purification of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-2'-chloroacetophenone≥98%Commercially Available
Thioacetamide≥99%Commercially Available
EthanolAnhydrousCommercially Available
Deionized Water-Laboratory Supply
Sodium BicarbonateACS GradeCommercially Available
Anhydrous Magnesium SulfateACS GradeCommercially Available
DichloromethaneACS GradeCommercially Available
HexanesACS GradeCommercially Available
Scale-up Synthesis of this compound (10 g Scale)
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-2'-chloroacetophenone (23.4 g, 0.1 mol).

  • Reagent Addition: Add anhydrous ethanol (250 mL) to the flask and stir the mixture until the 2-bromo-2'-chloroacetophenone is fully dissolved. To this solution, add thioacetamide (8.3 g, 0.11 mol) in one portion.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (7:3) as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold deionized water while stirring vigorously. A precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water (3 x 200 mL) to remove any water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dried product to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Recrystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceOff-white to pale yellow solid
Melting Point88-92 °C (predicted)
Molecular FormulaC₉H₆BrNS
Molecular Weight240.12 g/mol
Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.05 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 7.9 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (t, J = 7.7 Hz, 1H), 7.95 (d, J = 3.4 Hz, 1H), 7.40 (d, J = 3.4 Hz, 1H).
¹³C NMR (101 MHz, CDCl₃)δ 168.0, 152.5, 144.0, 133.5, 131.8, 131.0, 127.8, 122.0, 118.5.
FT-IR (KBr, cm⁻¹)3100-3000 (Ar C-H), 1600-1450 (C=C, C=N), 750 (C-Br).
Mass Spec (ESI-MS)m/z 240.9 [M+H]⁺, 242.9 [M+H+2]⁺ (isotopic pattern for Br).

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any of the chemicals involved in this synthesis.

Chemical Hazards:

  • 2-Bromo-2'-chloroacetophenone: This compound is a lachrymator and is corrosive.[5] It can cause severe skin burns and eye damage.[5] Handle in a well-ventilated fume hood.

  • Thioacetamide: Thioacetamide is toxic and a suspected carcinogen.[6] Avoid inhalation of dust and contact with skin and eyes.[6] All manipulations should be performed in a fume hood.

  • Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the scale-up synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Assemble and Inert Reaction Apparatus C Dissolve 2-Bromo-2'-chloroacetophenone in Ethanol A->C B Weigh and Prepare Reactants D Add Thioacetamide B->D C->D E Reflux Reaction Mixture (4-6 hours) D->E F Monitor by TLC E->F Periodically F->E Incomplete G Cool to Room Temperature F->G Complete H Precipitate in Ice Water G->H I Vacuum Filtration H->I J Wash with Deionized Water I->J K Dry Crude Product J->K L Recrystallize from Ethanol K->L M Isolate Pure Crystals by Filtration L->M N Dry Final Product M->N O Characterize by NMR, IR, MS N->O P Determine Melting Point and Yield O->P

Caption: Logical workflow for the synthesis, purification, and analysis of this compound.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Sharma, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide. Available from: [Link]

  • Organic Chemistry Portal. Thiazole Synthesis. Available from: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024. Available from: [Link]

  • Mahmood, A. A. R., & Hameed, N. A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 146-151. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available from: [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available from: [Link]

  • Sharma, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 49. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(53), 34633-34647. Available from: [Link]

  • Carl ROTH. (n.d.). SAFETY DATA SHEET: Thioacetamide. Available from: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]1734)

Sources

Troubleshooting & Optimization

Technical Support Center: Dehalogenation of 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Minimizing an Unwanted Side Reaction in Cross-Coupling Chemistry

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging side reaction of dehalogenation during palladium-catalyzed cross-coupling reactions, specifically involving 2-(2-bromophenyl)thiazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Suzuki or Buchwald-Hartwig coupling with this compound and my main product is 2-phenylthiazole. What is happening?

A1: You are observing a classic case of hydrodehalogenation, a competitive side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This reduction pathway competes directly with your desired cross-coupling reaction, leading to diminished yields of your target molecule and a significant amount of the dehalogenated byproduct. This issue is particularly prevalent with electron-deficient and N-heterocyclic aryl halides like this compound.[1]

The primary culprit is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle. This Pd-H intermediate can then participate in a reductive elimination step with the coordinated 2-(thiazolyl)phenyl group, yielding 2-phenylthiazole and regenerating the Pd(0) catalyst, which can then re-enter the undesired dehalogenation cycle.[1]

Q2: What are the common sources of the hydride that leads to dehalogenation?

A2: The hydride species responsible for dehalogenation can originate from several components of your reaction mixture:

  • Bases: Strong alkoxide bases, especially those with β-hydrogens (e.g., sodium tert-butoxide), can undergo β-hydride elimination to generate a Pd-H species.

  • Solvents: Protic solvents like alcohols can be a direct source of hydrides. Even seemingly aprotic solvents can contain trace amounts of water, which can contribute to the formation of Pd-H.[2]

  • Reagents: Certain amines, particularly primary amines used in Buchwald-Hartwig couplings, can undergo β-hydride elimination after coordination to the palladium center.[3]

  • Organoboron Reagents: In some cases, the boronic acid or its derivatives in Suzuki couplings can be a source of hydrides, although this is less common.

Q3: Why is this compound particularly susceptible to this side reaction?

A3: The structure of this compound presents a "perfect storm" for dehalogenation for a few key reasons:

  • N-Heterocyclic Nature: The nitrogen atom in the thiazole ring can coordinate to the palladium catalyst. This coordination can influence the electronic properties of the catalyst and the subsequent reaction pathways, sometimes favoring dehalogenation.[1] In some cases, this coordination can even inhibit the desired catalytic activity, giving the dehalogenation pathway more time to occur.

  • Steric Hindrance: The ortho-bromo substituent creates some steric hindrance around the reaction center, which can slow down the desired transmetalation (in Suzuki) or amine association (in Buchwald-Hartwig) steps. A slower forward reaction provides a larger window of opportunity for the competing dehalogenation to occur.

  • Electronic Effects: The electron-withdrawing nature of the thiazole ring can make the aryl-palladium intermediate more susceptible to nucleophilic attack by hydride species.

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant dehalogenation of this compound, a systematic optimization of your reaction conditions is necessary. The following sections provide a tiered approach to troubleshooting, starting with the most impactful changes.

Strategic Ligand Selection

The choice of ligand is arguably the most critical factor in controlling the competition between cross-coupling and dehalogenation. The goal is to select a ligand that promotes rapid reductive elimination of the desired product over the dehalogenation pathway.

Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands are known to accelerate the rate-limiting steps of the desired cross-coupling reaction and sterically disfavor the approach of small hydride donors.

Ligand ClassRecommended LigandsRationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhosThese ligands are sterically demanding and highly electron-donating, which promotes fast oxidative addition and reductive elimination, outcompeting the dehalogenation pathway. They are often the first choice for challenging substrates.[1][4][5][6]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrNHCs are strong σ-donors that form very stable complexes with palladium, leading to highly active and robust catalysts that can drive the desired reaction to completion quickly.[7][8][9]
Bidentate Phosphines DPPF, BINAPWhile sometimes less active than the Buchwald ligands for this specific issue, bidentate ligands can help to stabilize the palladium center and prevent the formation of species that lead to dehalogenation.[3]

Experimental Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling

This protocol provides a framework for systematically testing the efficacy of different ligands in suppressing the dehalogenation of this compound.

  • Reaction Setup: In parallel, to a set of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In a separate set of vials, prepare the catalyst systems by adding the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and the respective ligand (4.8 mol%) to be tested (e.g., SPhos, XPhos, IPr).

  • Inert Atmosphere: Seal the reaction vials with septa, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to each reaction vial via syringe.

  • Reaction Execution: Place the vials in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Analysis: After cooling, quench the reactions, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct for each ligand.

Base Optimization

The choice of base is critical as it can be a direct source of hydride and significantly influence the reaction kinetics.

Recommendation: Avoid strong alkoxide bases like NaOtBu if dehalogenation is a problem. Instead, screen weaker inorganic bases.

BaseRationale
Potassium Phosphate (K₃PO₄) A moderately strong, non-nucleophilic base that is often effective in promoting transmetalation without being a significant hydride source. It is a good first choice for optimization.[1]
Potassium Carbonate (K₂CO₃) A milder base that can be effective, particularly when dealing with base-sensitive functional groups.[1]
Cesium Carbonate (Cs₂CO₃) A stronger and more soluble carbonate base that can sometimes accelerate the reaction without promoting dehalogenation.
Solvent and Reagent Purity

Recommendation: Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Solvents: Use freshly distilled, anhydrous, and degassed aprotic solvents such as 1,4-dioxane, toluene, or THF.[1] Avoid alcoholic solvents.

  • Inert Atmosphere: Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Reagent Quality: Use high-purity starting materials. Impurities in the boronic acid or amine can sometimes contribute to side reactions.

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing dehalogenation pathway.

Suzuki_vs_Dehalogenation cluster_suzuki Desired Suzuki Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Cycle Pd0 L-Pd(0) OA Ar-Pd(II)-Br Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-Ar' OA->TM Transmetalation (Ar'-B(OR)2) OA_d Ar-Pd(II)-Br RE Desired Product (Ar-Ar') TM->RE Reductive Elimination RE->Pd0 Pd0_d L-Pd(0) Pd0_d->OA_d Oxidative Addition (Ar-Br) HE Ar-Pd(II)-H OA_d->HE Hydride Transfer (from base, solvent, etc.) RE_d Dehalogenated Product (Ar-H) HE->RE_d Reductive Elimination RE_d->Pd0_d

Figure 1. Competing catalytic cycles in Suzuki-Miyaura coupling.

Advanced Troubleshooting Strategies

If the above measures do not sufficiently suppress dehalogenation, consider the following advanced strategies:

  • Change the Halide: If possible, switching from 2-(2-bromo phenyl)thiazole to 2-(2-chloro phenyl)thiazole can significantly reduce the rate of dehalogenation, as chlorides are less prone to this side reaction than bromides.[1] However, be aware that aryl chlorides are also less reactive in the desired oxidative addition step, which may require a more active catalyst system (e.g., a palladacycle precatalyst with an NHC ligand).

  • Use a Boronate Ester: In Suzuki couplings, switching from a boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, can sometimes improve reaction outcomes by minimizing side reactions of the boronic acid itself.

  • Temperature Screening: While higher temperatures generally increase reaction rates, they can also accelerate decomposition and side reactions. A systematic screening of temperatures (e.g., 80 °C, 100 °C, 120 °C) may reveal an optimal window where the desired coupling is efficient while dehalogenation is minimized.

Experimental Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is a starting point for the amination of this compound, designed to minimize dehalogenation.

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 2.4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Work-up and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography. Analyze the product and any byproducts by NMR and MS to confirm the structure and assess the level of dehalogenation.

Figure 2. A logical workflow for troubleshooting dehalogenation.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactivated Aryl Bromides. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem Technical Support.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

  • Ghaffari, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem Technical Support.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Chemistry LibreTexts. (2023).
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Weizmann Institute of Science. (2012).
  • ResearchGate. (2025). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Al-Hokbany, N., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules.
  • Organic Chemistry Portal. (n.d.).
  • Al-Zahrani, F. M., et al. (2021). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of the Iranian Chemical Society.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • ACS Publications. (2011).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • BenchChem. (2025).
  • ResearchGate. (2025). (PDF)
  • Zhao, F., et al. (2025).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Zhang, H., et al. (2010).
  • Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
  • National Institutes of Health. (2018).

Sources

Technical Support Center: Hantzsch Synthesis of 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Hantzsch synthesis of 2-(2-Bromophenyl)thiazole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals navigate the complexities of this reaction, with a specific focus on identifying and mitigating by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Hantzsch synthesis of this compound?

The Hantzsch synthesis, while generally robust, can generate several by-products that complicate purification and reduce yields.[1][2] The primary reactants are an α-haloketone (in this case, 2-bromo-1-(2-bromophenyl)ethan-1-one) and a thioamide (thioacetamide).[3] Key by-products stem from side reactions of these starting materials and intermediates.

  • Unreacted Starting Materials: Incomplete reactions can leave behind 2-bromo-1-(2-bromophenyl)ethan-1-one and thioacetamide.

  • α,β-Unsaturated Ketone: Elimination of HBr from the starting α-bromoketone can form 1-(2-bromophenyl)ethen-1-one, which can then participate in other reactions.

  • Bis(2-(2-bromobenzoyl)methyl)sulfide: Reaction of the α-bromoketone with sulfide ions (which can form from thioacetamide decomposition) can lead to this dimeric by-product.

  • Over-alkylation Products: The nitrogen of the newly formed thiazole ring can sometimes be alkylated by the α-bromoketone starting material, leading to quaternary ammonium salts.

  • Alternative Cyclization Products: Under certain conditions, particularly with substituted thioamides, regioisomers can form.[4]

Q2: What are the primary causes of by-product formation?

Understanding the reaction mechanism is key to diagnosing by-product formation. The Hantzsch synthesis begins with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone.[1][5] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][6]

  • Reaction Temperature: Excessive heat can accelerate the decomposition of thioacetamide and promote elimination reactions, leading to the formation of α,β-unsaturated ketones and sulfide-linked dimers.

  • Stoichiometry: An incorrect ratio of reactants can lead to an excess of one starting material, which may then engage in side reactions. Using a slight excess of the thioamide is common to ensure the complete consumption of the more expensive α-haloketone.[5]

  • Reaction Time: Insufficient reaction time will result in a high concentration of unreacted starting materials. Conversely, prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of complex polymeric materials.

  • pH of the Medium: The reaction is often carried out in a neutral or slightly acidic medium. Strongly basic conditions can promote the elimination of HBr from the α-bromoketone, while highly acidic conditions can alter the regioselectivity of the cyclization.[4]

Q3: How can I monitor the reaction to minimize by-products?

Effective reaction monitoring is crucial for achieving high yields of the desired product.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product. A suitable mobile phase (e.g., 50% ethyl acetate/50% hexane) should be used to achieve good separation of the starting materials, product, and major by-products.[1] The product, being aromatic, should be UV-active.

  • LC-MS Analysis: For a more detailed analysis, taking small aliquots from the reaction mixture for LC-MS analysis can provide real-time information on the masses of the species present, aiding in the early identification of by-products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient purification.1. Monitor the reaction by TLC until the limiting reagent is consumed. Consider extending the reaction time or moderately increasing the temperature. 2. Ensure the α-bromoketone is of high purity, as impurities can inhibit the reaction. Avoid excessive heating. 3. Optimize the purification protocol (see Protocol 2).
Complex Mixture by TLC/LC-MS 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Presence of impurities in starting materials.1. Reduce the reaction temperature. Running the reaction at a gentle reflux is often sufficient. 2. Carefully measure the reactants. Use a slight excess (1.1-1.5 equivalents) of thioacetamide.[5] 3. Purify starting materials if necessary. The synthesis of α-haloketones can sometimes result in di-halogenated by-products.
Difficulty Separating Product from a Major By-product 1. Similar polarity of product and by-product. 2. Co-precipitation during workup.1. Utilize column chromatography with a shallow solvent gradient to improve separation. 2. Consider a recrystallization step from a suitable solvent system (e.g., ethanol/water) to selectively crystallize the desired product.
Product Precipitates as a Salt The thiazole nitrogen is basic and can be protonated, especially if the reaction generates HBr.During the workup, neutralize the reaction mixture with a mild base like sodium bicarbonate or sodium carbonate solution to deprotonate the product and facilitate its precipitation and extraction.[1][5]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction steps and a logical workflow for troubleshooting common issues.

Hantzsch_Synthesis_Byproducts SM Starting Materials (α-Bromoketone + Thioacetamide) Intermediate Thioether Intermediate SM->Intermediate SN2 Attack (Main Pathway) Byproduct1 Dimer By-product (Bis-keto sulfide) SM->Byproduct1 S-2 Formation/ Excess Ketone Byproduct2 Elimination Product (α,β-Unsaturated Ketone) SM->Byproduct2 High Temp/ Base Product This compound (Desired Product) Intermediate->Product Cyclization & Dehydration Byproduct3 Over-alkylation Product->Byproduct3 Excess α-Bromoketone

Caption: Main reaction pathway and formation of common by-products.

Troubleshooting_Workflow Start Reaction Complete (by TLC) CheckYield Low Yield? Start->CheckYield ComplexTLC Complex TLC Profile? CheckYield->ComplexTLC No OptimizeTime Increase Reaction Time Confirm SM Consumption CheckYield->OptimizeTime Yes OptimizeTemp Reduce Temperature Check Reactant Purity ComplexTLC->OptimizeTemp Yes Purification Proceed to Purification (Protocol 2) ComplexTLC->Purification No OptimizeTemp->Start OptimizeTime->Start ColumnChrom Optimize Column Chromatography Purification->ColumnChrom Impure Fractions

Caption: A decision tree for troubleshooting the Hantzsch synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize by-product formation through controlled reaction conditions.

Reagents and Materials:

  • 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq)

  • Thioacetamide (1.2 eq)

  • Ethanol (or Methanol), reagent grade

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • 5% Sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in ethanol (approx. 10 mL per gram of ketone).

  • Add thioacetamide (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (for ethanol, this is ~78 °C) with stirring.

  • Monitor the reaction progress by TLC every 30 minutes until the starting α-bromoketone spot is no longer visible (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 5% sodium bicarbonate solution (approx. 4 volumes relative to the reaction volume) and stir for 15 minutes.[1]

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Allow the crude product to air-dry on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve a minimum amount of the crude product in dichloromethane or the mobile phase. Adsorb this onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried, product-adsorbed silica to the top of the packed column.

  • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Center for Biotechnology Information. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]

  • Li, J., & Li, X. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 17(7), 3793-3797. [Link]

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Technical Support Center: Purification of 2-(2-Bromophenyl)thiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(2-Bromophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the column chromatography purification of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, offering explanations and actionable solutions.

Problem 1: Poor Separation of this compound from Impurities

Q: I'm observing overlapping spots on my TLC plate and co-elution of my product with impurities from the column. How can I improve the separation?

A: Poor separation is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase. Let's break down the potential causes and solutions.

  • Inadequate Solvent System: The polarity of your eluent is critical for achieving good separation. For a compound like this compound, a common starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1][2]

    • Optimization Strategy: The key is to systematically vary the ratio of your solvents. Aim for an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate.[3][4] This range generally provides the best balance for effective separation on a column. If a simple binary mixture doesn't suffice, consider introducing a third solvent. For instance, adding a small amount of dichloromethane or toluene can sometimes enhance selectivity for aromatic compounds due to π-π stacking interactions.[5]

    • Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution can be highly effective.[3] Start with a low polarity mobile phase to elute the non-polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

  • Sample Overloading: Loading too much crude material onto the column is a common mistake that leads to broad, overlapping bands.[3][5]

    • Best Practice: A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight. This ensures that there are enough interaction sites on the stationary phase for a proper separation to occur.

  • Column Packing Issues: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

    • Technique: Ensure your silica gel is uniformly packed as a slurry in the initial mobile phase. Gently tap the column during packing to settle the silica and remove any air bubbles.[4] A layer of sand on top of the silica can help prevent disturbance when adding the eluent.[6]

Problem 2: The Product is Not Eluting from the Column or is Eluting with the Solvent Front

Q: I've run my column, but I can't find my product in the collected fractions. What went wrong?

A: This issue points directly to a mismatch between the polarity of your compound and the eluting solvent system.

  • Product Not Eluting: If your compound is stuck on the column, your mobile phase is not polar enough.

    • Solution: You need to increase the polarity of your eluent.[7] If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If your compound is very polar and still doesn't move with 100% ethyl acetate, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

  • Product Eluting with the Solvent Front: If your product comes out in the very first fractions, your mobile phase is too polar.[3][7]

    • Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[3]

Problem 3: Product Degradation on the Silica Gel Column

Q: I'm observing new, unexpected spots on my TLC after running the column, and my yield is significantly lower than expected. Could my compound be degrading?

A: Yes, compound instability on silica gel is a known issue, particularly with certain functional groups.[5][7] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface, which can catalyze the degradation of acid-sensitive compounds.[3][8] While this compound itself is generally stable, impurities or reaction byproducts in your crude mixture might be susceptible to degradation.

  • Confirming Instability: You can test for silica stability by spotting your crude mixture on a TLC plate, letting it sit for an hour or two, and then developing it. If you see new spots or streaking that wasn't there initially, your compound or an impurity is likely unstable on silica.[7]

  • Mitigation Strategies:

    • Deactivating the Silica Gel: You can neutralize the acidic sites by preparing a slurry of your silica gel in the mobile phase containing a small amount (0.5-1%) of a base like triethylamine or pyridine before packing the column.[3]

    • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[3]

    • Minimize Contact Time: Use a shorter, wider column and apply slight pressure (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A standard and effective starting point is a mixture of hexanes and ethyl acetate.[1][2] Begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the polarity based on TLC analysis. The goal is to find a solvent system where your product has an Rf of 0.2-0.3 for optimal separation.[3][4]

Q2: How do I properly load my sample onto the column?

A2: There are two primary methods for loading your sample: wet loading and dry loading.

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase. If your compound is not very soluble in the mobile phase, you can use a slightly more polar solvent to dissolve it, but use the absolute minimum volume to avoid compromising the separation at the start of the column.[6]

  • Dry Loading: This method is preferred if your compound has poor solubility in the column eluent.[6] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (roughly 5-10 times the weight of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

A3: Streaking is often caused by the compound being too polar for the solvent system, interactions with the acidic silica gel, or overloading the TLC plate or column.[3]

  • For acidic or basic compounds: Adding a small amount of a modifier to your mobile phase can often resolve streaking. For basic compounds, adding a small amount of triethylamine (0.5-1%) can help.[3] For acidic compounds, a small amount of acetic acid may be beneficial.[8]

  • Check for overloading: Ensure you are not spotting too much material on your TLC plate or loading too much onto your column.

Q4: Can I use other stationary phases besides silica gel?

A4: Yes, if your compound is sensitive to the acidic nature of silica gel, there are alternatives.

  • Alumina: Available in acidic, neutral, and basic forms, alumina can be a good choice for acid-sensitive compounds.[3]

  • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica gel.[3]

  • Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), can be an effective purification method.[7]

Data and Protocols

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityExpected Rf of this compoundNotes
95:5 Hexane:Ethyl AcetateLow< 0.1Good for eluting very non-polar impurities.
90:10 Hexane:Ethyl AcetateLow-Medium0.1 - 0.2A good starting point for column elution.
80:20 Hexane:Ethyl AcetateMedium0.2 - 0.4Often in the ideal range for separation.[1]
70:30 Hexane:Ethyl AcetateMedium-High> 0.4May be too polar, leading to fast elution.
Protocol: Step-by-Step Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf of 0.2-0.3 for the target compound.

  • Column Preparation:

    • Select an appropriate size column.

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

    • Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Use either the wet or dry loading method as described in the FAQs.

    • Ensure the sample is loaded in a narrow band.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution process using TLC to identify the fractions containing your purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflow

G cluster_0 Troubleshooting Workflow for Poor Separation start Poor Separation Observed check_solvent Is the Solvent System Optimized? (Rf of product ~0.2-0.3) start->check_solvent optimize_solvent Systematically Vary Solvent Ratio or Try a Different Solvent System check_solvent->optimize_solvent No check_loading Is the Column Overloaded? (Silica:Crude > 50:1) check_solvent->check_loading Yes optimize_solvent->check_solvent reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Is the Column Packed Properly? check_loading->check_packing No reduce_load->check_loading repack_column Repack Column Carefully check_packing->repack_column No success Improved Separation check_packing->success Yes repack_column->check_packing

Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]

  • Reddit. troubleshooting column chromatography : r/chemistry. (2022-02-22). [Link]

  • Reyes-Ortega, Y., et al. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC, NIH. [Link]

  • ResearchGate. Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018-02-07). [Link]

  • El-Gazzar, M. G., et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27). [Link]

  • Supporting Information for "Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.". [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. (2016-03-30). [Link]

  • Lee, T., et al. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025-07-16). [Link]

  • ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2021-02-02). [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]

  • El-Faham, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07). [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). [Link]

  • Urbonaviciute, G., et al. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]

  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • ResearchGate. RF values of Ethyl acetate extract | Download Scientific Diagram. [Link]

  • PubChem. 2-(4-bromophenyl)thiazole (C9H6BrNS). [Link]

  • Alam, M. A., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC, PubMed Central. (2019-04-23). [Link]

  • Hafez, H. N., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (2019-05-04). [Link]

  • Shaikh, A. L. N., et al. Efficient synthetic routes to uncommon thiazole-tethered 1,2,4-oxadiazole derivatives. arkat usa. [Link]11912_General_Part.pdf)

Sources

Technical Support Center: Recrystallization of 2-(2-Bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Bromophenyl)thiazole derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the recrystallization of this important class of heterocyclic compounds. This resource moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound derivatives, providing a foundational understanding before tackling more complex troubleshooting scenarios.

Q1: What makes recrystallizing this compound derivatives challenging?

A: The difficulty arises from the molecule's distinct structural features. The thiazole ring, with its nitrogen and sulfur heteroatoms, introduces polarity and potential for hydrogen bonding. Conversely, the 2-bromophenyl group is bulky, nonpolar, and increases the molecule's molecular weight. This combination can lead to unpredictable solubility profiles, a tendency to "oil out," and difficulty in finding a single ideal solvent. Pyridine and its annulated counterparts, like thiazole, can sometimes crystallize less readily than their non-heteroaromatic analogs.[1][2]

Q2: How do I choose a starting solvent for recrystallization?

A: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at room or cold temperatures.[3][4] For this compound derivatives, a good starting point is polar protic solvents.

  • Single Solvents: Alcohols like ethanol, methanol, or isopropanol are often effective.[5][6][7][8] They can engage with the polar thiazole moiety while still having enough nonpolar character to dissolve the bromophenyl ring at higher temperatures.

  • Mixed Solvents: A mixed-solvent system is frequently more successful when a single solvent fails.[4] This involves dissolving the compound in a "good" solvent (in which it's highly soluble) and then adding a "poor" solvent (an antisolvent, in which it's insoluble) until the solution becomes cloudy. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[1][9]

Q3: What are the most common impurities I should expect?

A: Crude products of this compound derivatives can contain several types of impurities:

  • Unreacted Starting Materials: Such as the parent 2-bromobenzaldehyde or 2-bromoacetophenone and the corresponding thioamide or thiourea.

  • Reaction By-products: Isomeric products or over-brominated species can form, which may have similar physical properties to your desired compound, making separation difficult.[10]

  • Residual Bromine: If elemental bromine or reagents like NBS were used in a preceding step, residual bromine can impart a yellow or brown color.[10][11]

  • Acidic Impurities: Hydrogen bromide (HBr) is a frequent acidic by-product from bromination reactions.[10]

Q4: Can I use activated carbon to decolorize my product?

A: Yes. If your hot, dissolved solution has a persistent yellow or brown tint, it may be due to colored, high-molecular-weight by-products or residual bromine.[10][11] Adding a small amount (1-2% by weight) of activated carbon to the hot solution and then performing a hot filtration can effectively remove these colored impurities.[10][12] Be aware that using too much carbon can lead to significant product loss due to adsorption.

Troubleshooting & Optimization Guide

This guide provides solutions to specific problems you may encounter during the recrystallization process.

Problem: No Crystals Form Upon Cooling

Q: I've cooled my solution to room temperature and then in an ice bath, but nothing has precipitated. What's wrong?

A: This is a classic sign of either using too much solvent or the solution being supersaturated. Here’s how to troubleshoot:

  • Induce Crystallization:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[11][13]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for further crystal formation.[11] If you don't have one, you can sometimes dip a glass rod into the solution, let the solvent evaporate off the tip to form microcrystals, and then re-introduce the rod.[14]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution again and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow it to cool slowly again.[13] An ideal crystallization shows some crystal formation within 5-20 minutes of cooling.[13]

  • Add an Antisolvent: If you are using a single-solvent system, you can carefully add a miscible antisolvent dropwise to the cooled solution until it becomes persistently cloudy. Add a few drops of the original solvent to redissolve the cloudiness and then allow it to cool slowly.

Problem: The Product "Oils Out" Instead of Crystallizing

Q: My compound separates as an oily liquid upon cooling, not as solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

  • Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (5-10% more) to make the solution slightly less concentrated.[13] This lowers the saturation temperature, hopefully below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation.[10] After dissolving, allow the flask to cool to room temperature as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[13] Do not move it directly to an ice bath.

  • Lower the Polarity of the Solvent System: Oiling out is common in highly polar solvent systems like ethanol/water. Try switching to a less polar mixture, such as acetone/hexane or ethyl acetate/hexane.

Problem: Poor Recovery or Low Yield

Q: I got beautiful crystals, but my final yield is very low. What happened to my product?

A: Low yield is often a trade-off for high purity, but several factors can be optimized.

  • Excessive Solvent: Using the absolute minimum amount of hot solvent to dissolve the compound is critical.[14] Any excess will keep more of your product dissolved in the mother liquor after cooling.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated and that you perform the filtration quickly.

  • Insufficient Cooling: Make sure to cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.[12]

  • Washing with Warm Solvent: When washing the collected crystals during vacuum filtration, always use a minimal amount of ice-cold recrystallization solvent.[12] Using room-temperature or warm solvent will redissolve some of your purified product.

Data and Protocols

Solvent Selection Summary

The choice of solvent is the most critical factor in a successful recrystallization.[4] The following table summarizes common solvent systems that have proven effective for thiazole derivatives and related brominated aromatic compounds.

Solvent System TypeExamplesSuitability for this compound DerivativesRationale & Key Considerations
Single Polar Protic Ethanol, Methanol, IsopropanolGood starting point for initial trials.The alcohol interacts well with the polar thiazole ring. Solubility of the bromophenyl group increases significantly with heat. Ethanol is often a good choice.[5][7][15]
Mixed: Polar/Apolar Acetone/Hexane, Ethyl Acetate/HexaneOften very effective, especially if oiling out is an issue.Provides fine control over solubility. Dissolve in the polar solvent ("good") and titrate with the apolar solvent ("poor") until cloudy.[1]
Mixed: Polar Protic/Water Ethanol/Water, Methanol/WaterA powerful but sometimes tricky system.Water acts as an excellent antisolvent.[1] Prone to oiling out if the compound's melting point is low or if cooling is too rapid.[16]
Aprotic Polar Dioxane, Tetrahydrofuran (THF)Can be used, often in combination with other solvents.Good dissolving power, but their higher boiling points can make them difficult to remove completely. Dioxane has been used for complex thiazole derivatives.[17]
Experimental Workflow Visualization

The following diagram illustrates the decision-making process for selecting and performing a recrystallization.

Recrystallization_Workflow cluster_start Phase 1: Solvent Screening cluster_decision Phase 2: Method Selection cluster_methods Phase 3: Execution cluster_end Phase 4: Validation start Crude this compound Derivative test_solubility Test Solubility in ~5 Solvents (e.g., EtOH, Hexane, Acetone, Water, Toluene) start->test_solubility decision Ideal Solubility Profile Found? test_solubility->decision single_solvent Single-Solvent Recrystallization: 1. Dissolve in min. hot solvent 2. Cool slowly 3. Isolate crystals decision->single_solvent Yes (Soluble hot, insoluble cold) mixed_solvent Mixed-Solvent Recrystallization: 1. Dissolve in 'good' solvent 2. Add 'poor' solvent until turbid 3. Re-heat to clarify, cool slowly 4. Isolate crystals decision->mixed_solvent No (Too soluble or insoluble in all) isolate Isolate & Dry Crystals single_solvent->isolate mixed_solvent->isolate purity_check Assess Purity (TLC, Melting Point, NMR) isolate->purity_check

Caption: Decision workflow for selecting a recrystallization method.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is often successful for purifying this compound derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount necessary.[14]

  • Hot Filtration (Optional): If there are insoluble impurities or if you have treated the solution with activated carbon, perform a hot gravity filtration at this stage to remove them.

  • Antisolvent Addition: While the solution is still hot, add the "poor" solvent (water) dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add 1-2 drops of the "good" solvent (ethanol) back into the hot solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product.[12]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. Assess purity using TLC, HPLC, or NMR spectroscopy.[9]

References

  • Ben Yahia, H., Sabri, S., Essehli, R., Kasak, P., Drogosz-Stachowicz, J., Janecka, A., & El Bali, B. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. Available at: [Link]

  • BenchChem. (2025).
  • Ben Yahia, H., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. BenchChem.
  • Unknown Author. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Scientific & Academic Publishing. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Tomma, J. H., Al-Daffay, R. K., & Al-shirifi, A. N. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Chemistry and Materials Research. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Galat, A. (1949). Purification of 2-aminothiazole. Google Patents.
  • Degennaro, L., et al. (2014). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One. Available at: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • Reddit. (2015). Recrystallization question. r/chemhelp. Available at: [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

  • Unknown Author. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Juarez-Mercado, K., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PeerJ. Available at: [Link]

  • Riyadh, S. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)thiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of controlling regioselectivity in reactions involving this versatile scaffold. Our focus is on providing practical, field-tested insights to help you achieve your desired synthetic outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic and steric properties, however, can lead to challenges in controlling the regioselectivity of subsequent functionalization reactions. Achieving the desired regioisomer is often critical for biological activity and material properties. This guide will help you navigate these challenges by providing a deeper understanding of the factors that govern regioselectivity and offering practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reaction on this compound, and what factors influence this?

A1: The primary reactive sites on this compound are the C-Br bond on the phenyl ring and the C-H bonds on both the phenyl and thiazole rings. The regioselectivity is a delicate interplay of electronic and steric effects, as well as the reaction conditions employed.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The reaction will almost exclusively occur at the C-Br bond, as this is the most reactive site for oxidative addition to the palladium catalyst.[1][2]

  • Direct C-H Activation/Arylation: This is more complex. The thiazole ring is generally more electron-rich than the bromophenyl ring, making its C-H bonds more susceptible to electrophilic attack. The C5-position of the thiazole is often the most reactive site in direct arylation reactions.[3][4] However, directing groups can influence the regioselectivity, favoring ortho-positions on the phenyl ring.

  • Lithiation: Regioselective lithiation can be directed to the position ortho to the bromine on the phenyl ring or to a position on the thiazole ring, depending on the organolithium reagent and reaction conditions.

Q2: How do I choose the right catalyst and ligand to favor a specific regioisomer in a cross-coupling reaction?

A2: The choice of catalyst and ligand is crucial for controlling regioselectivity, particularly in C-H activation reactions.

  • For Suzuki-Miyaura coupling at the C-Br bond: A standard palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ is typically effective.[5][6] The ligand's primary role here is to stabilize the palladium center and facilitate the catalytic cycle.

  • For direct C-H arylation: The ligand plays a more directive role. Bulky, electron-rich phosphine ligands can influence the steric environment around the metal center, potentially favoring less hindered positions. In some cases, ligand-free systems can be highly regioselective for the C5-position of the thiazole.[3] The choice of metal can also be critical; for instance, switching from palladium to copper can invert the regioselectivity in the direct arylation of related heterocyclic systems.[7]

Q3: Can I functionalize the thiazole ring without affecting the C-Br bond on the phenyl ring?

A3: Yes, this is achievable through direct C-H activation/arylation methodologies. By carefully selecting the reaction conditions, such as using a palladium catalyst with a suitable ligand and base, you can selectively functionalize the C5-position of the thiazole ring while leaving the C-Br bond intact for subsequent transformations.[3][8] This allows for a stepwise approach to building molecular complexity.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.

Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

Scenario 1: Low yield of the desired coupled product at the C-Br position.

  • Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but my yields are consistently low. What are the likely causes and how can I improve them?

  • Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here is a systematic approach to troubleshooting:

    • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous. The choice of palladium precursor and ligand can also be critical; for sterically hindered substrates, more active catalysts or ligands may be required.[9][10]

    • Base Incompatibility: The choice of base is crucial. Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a mild base like NaHCO₃, consider switching to a stronger base like K₃PO₄, especially for less reactive boronic acids.[5]

    • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures. Ensure you are using a slight excess of the boronic acid (1.2-1.5 equivalents). Running the reaction at the lowest effective temperature can also help minimize this side reaction.

    • Inefficient Transmetalation: This step of the catalytic cycle can be slow. The addition of water to the solvent system (e.g., dioxane/water or THF/water) can often accelerate the transmetalation step and improve yields.

Parameter Recommendation for Low Yield Rationale
Catalyst Switch to a more active pre-catalyst like Pd(dppf)Cl₂ or use a bulky phosphine ligand like XPhos.More active catalysts can overcome higher activation barriers.[10]
Base Use a stronger base such as K₃PO₄.A stronger base can facilitate the transmetalation step more effectively.
Solvent Use a mixture of an organic solvent and water (e.g., dioxane:water 4:1).Water can enhance the rate of transmetalation.
Temperature Optimize the temperature; start around 80-100 °C.Higher temperatures can increase reaction rates but also lead to decomposition.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Direct C-H Arylation Reactions

Scenario 2: Poor regioselectivity in the direct arylation of this compound.

  • Question: I am attempting a direct C-H arylation to functionalize the thiazole ring, but I am getting a mixture of isomers, including arylation on the phenyl ring. How can I improve the selectivity for the thiazole ring?

  • Answer: Achieving high regioselectivity in direct C-H arylation requires careful control of the reaction conditions to favor C-H activation at the desired site.

    • Inherent Reactivity: The C5-position of the thiazole ring is generally the most electron-rich and sterically accessible, making it the kinetically favored site for direct arylation.[3] However, under harsh conditions, other C-H bonds can react.

    • Catalyst and Ligand Selection: For C5-arylation of the thiazole, a ligand-free Pd(OAc)₂ system can be very effective.[3] The absence of a bulky ligand can allow the catalyst to access the C5-position more readily. If you are using a ligand, consider that bulky ligands might favor other positions or even promote undesired reactions on the phenyl ring.

    • Directing Group Effects: If your molecule contains a directing group, it can strongly influence the site of C-H activation. The thiazole nitrogen itself can act as a directing group, but its influence can be overridden by other factors.

    • Reaction Temperature and Time: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. Monitor the reaction by TLC or LC-MS to avoid over-reaction and the formation of multiple products.

DOT Script for Troubleshooting C-H Arylation Regioselectivity

CH_Arylation_Troubleshooting Start Poor Regioselectivity in C-H Arylation Q1 Are you using a ligand? Start->Q1 A1_Yes Try a ligand-free system with Pd(OAc)2 Q1->A1_Yes Yes A1_No Consider the inherent reactivity of the C-H bonds Q1->A1_No No Q2 Is the reaction temperature optimized? A1_Yes->Q2 A1_No->Q2 A2_Yes Monitor reaction closely to avoid over-reaction Q2->A2_Yes Yes A2_No Lower the reaction temperature Q2->A2_No No Outcome Improved Regioselectivity for Thiazole C5-Arylation A2_Yes->Outcome A2_No->Outcome

Caption: Troubleshooting workflow for improving regioselectivity in C-H arylation.

Key Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol is designed to achieve high yields for the coupling at the C-Br bond.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Dioxane and Water (4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C5-Arylation of this compound via Direct C-H Activation

This protocol is optimized for the selective functionalization of the C5-position of the thiazole ring.[3]

Materials:

  • This compound

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMA (N,N-Dimethylacetamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed DMA via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

References

  • Liang, J., et al. (2013). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Journal of Heterocyclic Chemistry, 51(4), 1137–1146. [Link]

  • Reactivity of 4‐phenylthiazoles in ruthenium catalyzed direct arylations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). Molecules, 27(24), 8769. [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835–846. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. [Link]

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. (2017). Chemical Communications, 53(56), 7946-7949. [Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. (2020). Accounts of Chemical Research, 53(6), 1238–1252. [Link]

  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. (2014). Angewandte Chemie International Edition, 53(40), 10732-10736. [Link]

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2023). Beilstein Journal of Organic Chemistry, 19, 1269–1279. [Link]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. (2018). Organic Letters, 20(4), 975–978. [Link]

  • Dunst, C., & Knochel, P. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry, 76(17), 7265–7279. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 5674–5687. [Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (2007). Organic Letters, 9(18), 3417–3420. [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014). Organic Letters, 16(18), 4924–4927. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules, 26(16), 4983. [Link]

  • Study of the C‐S cross‐coupling reaction using Pd(L‐Pro)2 as a catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Scientific Reports, 7(1), 17798. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 75-81. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(3), 1438–1441. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1746. [Link]

  • Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C-H iodination and trifluoromethylthiolation. (2016). Organic & Biomolecular Chemistry, 14(10), 2924–2929. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 2005–2017. [Link]

  • Ligand Controlled Regioselectivities in C-H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). Zenodo. [Link]

  • Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. (2023). ChemRxiv. [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2025). ChemistryOpen, 14(1), e202500393. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(23), 7234. [Link]

  • Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2025). Pesticide Biochemistry and Physiology, 205, 106668. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). Molecules, 28(21), 7381. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 2005–2017. [Link]

  • Synthesis, characterization, and antitumor activity of some novel S-functionalized benzo[d]thiazole-2-thiol derivatives; regioselective coupling to the –SH group. (2021). Journal of the Iranian Chemical Society, 18(11), 2969-2980. [Link]

  • Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. (2000). Organic Letters, 2(18), 2825–2828. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry, 13(1), 54. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2021). Arabian Journal of Chemistry, 14(3), 102983. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-(2-Bromophenyl)thiazole. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. The inherent steric hindrance and electronic properties of this substrate demand careful optimization of the catalytic system. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in very low or no product yield. What are the most probable causes?

Low or no yield with this substrate is a frequent challenge primarily due to the steric hindrance imposed by the thiazole ring positioned ortho to the bromine atom.[1] This crowded environment can impede two critical steps in the catalytic cycle: the initial oxidative addition of the palladium catalyst to the carbon-bromine bond and the final reductive elimination step that forms the desired C-C bond.[1][2] Furthermore, the nitrogen atom in the thiazole ring can coordinate to the palladium center, which can either be beneficial or detrimental depending on the overall catalytic system.[3] Success hinges on selecting a catalyst system specifically designed to overcome these steric and electronic hurdles.[1]

Q2: What is the best initial palladium catalyst and ligand system for a sterically hindered substrate like this compound?

For sterically demanding couplings, the most reliable starting point involves a palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂) or a preformed palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), combined with a bulky, electron-rich phosphine ligand.[2][4]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or JohnPhos are highly effective.[5] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the rate-limiting oxidative addition.[2][4]

  • Recommended Pre-catalysts: Using air-stable pre-catalysts like XPhos Pd G2 or G3 can simplify reaction setup and improve reproducibility.[6]

These advanced ligands create a highly active, monoligated Pd(0) species in solution, which is necessary to engage the hindered aryl bromide.[2]

Q3: Is a ligand-free approach viable for this reaction?

Surprisingly, yes. A ligand-free approach has been shown to be effective for similar hindered benzothiazole systems.[3] In the absence of an external phosphine ligand, the nitrogen atom of the thiazole ring can act as an internal ligand, coordinating to the palladium catalyst.[3] This can facilitate the oxidative addition step through the formation of a palladacycle intermediate.[3] This strategy is highly dependent on the specific substrate and reaction conditions but is worth exploring if standard ligand-based systems fail. The optimal catalyst for this approach is often a simple palladium salt like Pd(OAc)₂.[3]

Q4: How do I select the optimal base and solvent for this coupling?

The base and solvent are not passive components; they work in concert to facilitate the crucial transmetallation step.[1] The base activates the boronic acid, forming a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center.[7]

  • Bases: For hindered substrates, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent first choice, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) also being effective options.[1][5][8] Ensure the base is finely ground and anhydrous to maximize its activity.[8]

  • Solvents: The solvent must solubilize all reactants and stabilize the catalytic species. Anhydrous polar aprotic solvents are standard. A mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1) is a robust starting point.[3][5] Other options include N,N-Dimethylformamide (DMF) or toluene, often with a small amount of water.[5][9]

Troubleshooting Guide

This section addresses specific experimental issues beyond general low yield.

Scenario 1: My TLC/LC-MS analysis shows significant side products, mainly homocoupling of my boronic acid and dehalogenation of my starting material.

This indicates a problem with the reaction atmosphere or the stability of the catalytic intermediates.

  • Problem: Homocoupling of Boronic Acid

    • Cause: This side reaction, where two boronic acid molecules couple together, is almost always caused by the presence of oxygen in the reaction mixture.[8][9] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes this unwanted pathway.

    • Solution: Implement rigorous degassing procedures. Before adding the catalyst, subject the mixture of substrates and base to at least three cycles of vacuum backfill with an inert gas (Argon or Nitrogen).[5] Sparge the solvent with the inert gas for 20-30 minutes before adding it to the reaction flask. Maintain a positive pressure of inert gas throughout the reaction.[8]

  • Problem: Dehalogenation (Protodebromination)

    • Cause: This occurs when the aryl bromide is reduced to the corresponding arene instead of undergoing cross-coupling.[8] After oxidative addition, a hydride source can intercept the palladium intermediate, leading to reductive elimination of the dehalogenated product.[1][9]

    • Solution: The source of the hydride is often the solvent or base. Avoid using alcohol solvents or amine bases (e.g., triethylamine), which are known hydride donors.[1] If dehalogenation persists, ensure your solvent is truly anhydrous and consider switching to a non-coordinating base like K₃PO₄ or Cs₂CO₃.[8]

Scenario 2: The reaction starts but stalls before completion, and I observe the formation of palladium black.

This is a classic sign of catalyst decomposition.

  • Cause: The active, ligand-stabilized Pd(0) species is aggregating into inactive palladium metal (palladium black). This can happen if the ligand concentration is too low, the temperature is too high for the chosen ligand's stability, or the ligand is not bulky enough to prevent catalyst aggregation.

  • Solution:

    • Optimize Ligand-to-Palladium Ratio: Ensure a sufficient excess of the ligand is present. A ratio of 2:1 (Ligand:Pd) is a common starting point for monodentate ligands.

    • Switch to a More Robust Ligand: The aforementioned Buchwald-type biaryl phosphine ligands (SPhos, XPhos) are specifically designed to be both thermally stable and bulky enough to prevent the formation of palladium black.[2]

    • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[8]

Scenario 3: I suspect my boronic acid is decomposing under the reaction conditions.

Boronic acids, especially heteroaryl boronic acids, can be unstable.

  • Cause: Protodeborylation, the cleavage of the C-B bond, can occur in the presence of water or other protic sources, especially at elevated temperatures.[10]

  • Solution:

    • Use Fresh Reagents: Always use fresh, high-purity boronic acid.[8]

    • Switch to a More Stable Boron Species: Consider using more robust boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts.[6][8] These are often more stable to the reaction conditions and can provide more consistent results.

Data Summary and Recommended Conditions

The following table provides validated starting points for your experimental design. Optimization will likely be required for your specific coupling partner.

ParameterCondition 1: Standard High-PerformanceCondition 2: Ligand-Free Alternative
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ (5-10 mol%)
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)None
Base K₃PO₄ (2.0-3.0 equiv.)K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane / H₂O (10:1)DMF or 1,4-Dioxane
Temperature 90-110 °C100-140 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the following diagrams.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][11]

Troubleshooting_Flowchart Start Low or No Yield CheckSideProducts Check for Side Products (TLC/LC-MS) Start->CheckSideProducts Homocoupling Homocoupling Present? CheckSideProducts->Homocoupling Dehalogenation Dehalogenation Present? Homocoupling->Dehalogenation No ImproveDegassing Improve Degassing (Ar/N₂ Purge) Homocoupling->ImproveDegassing Yes ChangeSolventBase Change Solvent/Base (Avoid -OH, -NH) Dehalogenation->ChangeSolventBase Yes NoSideProducts Reaction Stalled? Dehalogenation->NoSideProducts No Success Improved Yield ImproveDegassing->Success ChangeSolventBase->Success OptimizeCatalyst Optimize Catalyst System NoSideProducts->OptimizeCatalyst Yes NoSideProducts->Success No (Complete) UseBulkyLigand Use Bulky Ligand (SPhos, XPhos) OptimizeCatalyst->UseBulkyLigand CheckBoronicAcid Consider Boronic Acid Stability UseBulkyLigand->CheckBoronicAcid CheckBoronicAcid->Success

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Bromophenylthiazole Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties. The functionalization of this heterocyclic core through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Among the various synthetic handles employed, the bromine atom offers a versatile entry point for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparative analysis of the reactivity of different bromophenylthiazole isomers in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

This analysis is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of synthetic routes involving these valuable building blocks. By understanding the intricate interplay of electronic and steric factors governed by the positional isomerism of the bromo and phenyl substituents, chemists can optimize reaction conditions, predict outcomes, and streamline the synthesis of complex molecular architectures.

The Landscape of Bromophenylthiazole Isomers: A Question of Position

The reactivity of a bromophenylthiazole isomer is fundamentally dictated by the electronic environment of the carbon-bromine (C-Br) bond. The thiazole ring itself is an electron-deficient heterocycle, a characteristic that generally enhances the susceptibility of an attached halogen to oxidative addition by a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles. However, the relative positions of the bromine atom, the phenyl group, and the heteroatoms (N and S) within the thiazole ring introduce subtle yet significant electronic and steric perturbations that lead to a predictable hierarchy of reactivity.

Generally, the order of reactivity for a bromo substituent on the thiazole ring in palladium-catalyzed cross-coupling reactions is C2 > C5 > C4. This is attributed to the electronic nature of these positions.[1][2] The C2 position is the most electron-deficient, making the C-Br bond at this position the most susceptible to oxidative addition. The C5 position is slightly more electron-rich than C2, while the C4 position is considered the most electron-rich of the three, rendering a C4-Br bond the least reactive.

The position of the phenyl group further modulates this inherent reactivity. A phenyl group, depending on its point of attachment, can exert both electronic (inductive and resonance) and steric effects. For instance, a phenyl group at C4 may sterically hinder the approach of the bulky palladium catalyst to a bromine atom at C5, potentially retarding the reaction rate compared to a less hindered isomer.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is one of the most widely used methods for the formation of C-C bonds.[3][4][5] The reactivity of bromophenylthiazole isomers in this transformation is a clear illustration of the principles outlined above.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The oxidative addition step is often rate-limiting, and its efficiency is highly dependent on the electronic nature of the C-Br bond.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(R)L2->Ar-Ar' Product Ar-Br Ar-Br Ar'B(OH)2 Ar'B(OH)2

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Data Summary
Bromophenylthiazole IsomerBromine PositionPhenyl PositionTypical Yield (%)References
2-Bromo-4-phenylthiazole2485-95[6][7]
2-Bromo-5-phenylthiazole2580-90[8][9][10]
4-Bromo-2-phenylthiazole4260-75[1][2]
5-Bromo-2-phenylthiazole5270-85[8]
5-Bromo-4-phenylthiazole5465-80[11]

Disclaimer: The yields presented are compiled from different literature sources and may have been obtained under varying reaction conditions. They are intended to provide a general trend rather than a direct, quantitative comparison.

Analysis: The data aligns with the expected reactivity trend. Isomers with the bromine at the electron-deficient C2 position (2-bromo-4-phenylthiazole and 2-bromo-5-phenylthiazole) consistently provide higher yields, indicating a more facile oxidative addition. The 4-bromo-2-phenylthiazole isomer exhibits the lowest reactivity, as anticipated for a bromine atom at the more electron-rich C4 position. The steric hindrance of the phenyl group appears to play a secondary role in this reaction, with electronic factors being the primary determinant of reactivity.

Comparative Reactivity in the Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[3][12] It is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the functionalization of heterocycles.

Mechanistic Considerations

The catalytic cycle of the Heck reaction shares similarities with the Suzuki coupling, beginning with the oxidative addition of the aryl bromide to a Pd(0) catalyst. This is followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.

Heck_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition R-CH=CH-Ar R-CH=CH-Ar Ar-Pd(II)(Br)L2->R-CH=CH-Ar Migratory Insertion (Alkene) L2(H)Pd-Br L2(H)Pd-Br R-CH=CH-Ar->L2(H)Pd-Br β-Hydride Elimination Product Product R-CH=CH-Ar->Product Product L2(H)Pd-Br->Pd(0)L2 Base Ar-Br Ar-Br Alkene Alkene

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Data Summary

Direct comparative data for the Heck reaction across all bromophenylthiazole isomers is scarce. However, based on the established principles of reactivity, a similar trend to the Suzuki coupling is expected.

Bromophenylthiazole IsomerBromine PositionPhenyl PositionExpected Reactivity
2-Bromo-4-phenylthiazole24High
2-Bromo-5-phenylthiazole25High
4-Bromo-2-phenylthiazole42Low
5-Bromo-2-phenylthiazole52Moderate
5-Bromo-4-phenylthiazole54Moderate

Analysis: The reactivity in the Heck reaction is also primarily governed by the ease of the oxidative addition step. Therefore, isomers with the bromine at the C2 position are anticipated to be the most reactive. The steric bulk of the phenyl group, particularly when adjacent to the bromine atom (e.g., in 5-bromo-4-phenylthiazole), may play a more significant role in the Heck reaction compared to the Suzuki coupling due to the coordination of the alkene to the palladium center. This could lead to a more pronounced difference in reactivity between isomers.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13][14][15] This reaction has become an indispensable tool for the synthesis of anilines and other arylamine derivatives.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NR2)L2] Amine Binding & Deprotonation (R2NH, Base) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 [Ar-Pd(II)(NR2)L2]->Ar-NR2 Product Ar-Br Ar-Br R2NH R2NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Data Summary
Bromophenylthiazole IsomerBromine PositionPhenyl PositionExpected Reactivity
2-Bromo-4-phenylthiazole24High
2-Bromo-5-phenylthiazole25High
4-Bromo-2-phenylthiazole42Low
5-Bromo-2-phenylthiazole52Moderate
5-Bromo-4-phenylthiazole54Moderate

Analysis: The oxidative addition step is also a key determinant of reactivity in the Buchwald-Hartwig amination.[16][17] Consequently, the C2-brominated isomers are predicted to be the most reactive. The steric environment around the C-Br bond can also influence the rate of the reaction, and the choice of a bulky phosphine ligand is often crucial for achieving high yields, especially with more hindered substrates.[18][19]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for the various bromophenylthiazole isomers.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific isomers.

Suzuki_Protocol Suzuki Coupling Workflow start Start Weigh Bromophenylthiazole Isomer, Arylboronic Acid, and Base reagents Add Palladium Catalyst and Ligand start->reagents solvent Add Anhydrous Solvent (e.g., Dioxane/Water) reagents->solvent inert Degas the Mixture (e.g., Ar bubbling) solvent->inert reaction Heat to Reaction Temperature (e.g., 80-100 °C) inert->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification end End Characterize Product purification->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • Bromophenylthiazole isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromophenylthiazole isomer, arylboronic acid, and base.

  • Add the palladium catalyst under a stream of inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Heck Reaction Protocol

This protocol is a general guideline and may require optimization of the base, solvent, and temperature.

Materials:

  • Bromophenylthiazole isomer (1.0 mmol)

  • Alkene (e.g., butyl acrylate, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Anhydrous solvent (e.g., DMF or ACN, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromophenylthiazole isomer, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the alkene and the base via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol

The choice of ligand is critical in this reaction and may need to be screened for optimal results.

Materials:

  • Bromophenylthiazole isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • To a glovebox, add the bromophenylthiazole isomer, palladium pre-catalyst, and base to an oven-dried vial.

  • Add the anhydrous solvent and the amine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Conclusion

The reactivity of bromophenylthiazole isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. A clear and predictable hierarchy of reactivity emerges, with the C2-brominated isomers consistently demonstrating superior performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This heightened reactivity is primarily attributed to the electron-deficient nature of the C2 position of the thiazole ring, which facilitates the rate-determining oxidative addition step. The position of the phenyl substituent generally plays a secondary, though not insignificant, role by modulating the steric environment around the reaction center.

This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. By leveraging this knowledge and the provided experimental protocols, researchers can more efficiently design and execute synthetic strategies towards novel and complex molecules for a wide range of applications in drug discovery and materials science.

References

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A Comparative Analysis of the Biological Activity of 2-(2-Bromophenyl)thiazole and 2-(4-Bromophenyl)thiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] The strategic placement of substituents on this heterocyclic core can dramatically influence its biological profile. This guide provides an in-depth, objective comparison of the biological activities of two isomeric compounds: 2-(2-Bromophenyl)thiazole and 2-(4-Bromophenyl)thiazole. By examining their synthesis, anticancer, and antimicrobial properties, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to guide future research and development efforts.

Introduction: The Significance of Isomeric Substitution

The position of a substituent on an aromatic ring can profoundly impact a molecule's steric and electronic properties, thereby altering its interaction with biological targets. In the context of 2-phenylthiazole derivatives, the placement of a bromine atom at the ortho (2-position) versus the para (4-position) of the phenyl ring presents a compelling case study in structure-activity relationships (SAR). While both isomers share the same molecular formula, their differing spatial arrangement of the bromine atom is anticipated to lead to distinct biological activities. Generally, para-substitution is often favored in drug design for its ability to extend the molecular axis and interact with specific binding pockets, whereas ortho-substitution can introduce steric hindrance that may either enhance or diminish activity depending on the target's architecture.

Synthesis of Bromophenylthiazole Isomers

The primary route for synthesizing 2-phenylthiazole derivatives is the Hantzsch thiazole synthesis.[2][3] This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[4][5]

General Synthetic Workflow

start Starting Materials alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(2-bromophenyl)ethan-1-one or 2-bromo-1-(4-bromophenyl)ethan-1-one) start->alpha_haloketone thioamide Thioamide (e.g., Thioformamide) start->thioamide reaction Hantzsch Thiazole Synthesis (Condensation Reaction) alpha_haloketone->reaction thioamide->reaction product Product (this compound or 2-(4-Bromophenyl)thiazole) reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization final_product Pure Isomeric Compound characterization->final_product

Caption: General workflow for the Hantzsch synthesis of 2-bromophenylthiazole isomers.

Comparative Biological Activity

The available scientific literature indicates a significant disparity in the reported biological activities of the ortho and para isomers, with a much greater volume of research focused on the 2-(4-bromophenyl)thiazole scaffold and its derivatives.

Anticancer Activity

Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[6][7]

2-(4-Bromophenyl)thiazole Derivatives:

Derivatives of 2-amino-4-(4-bromophenyl)thiazole have demonstrated notable anticancer activity against various cell lines. For instance, certain derivatives have shown promising results against estrogen receptor-positive breast adenocarcinoma (MCF-7) cells.[7] The presence of the electron-withdrawing bromine atom at the para position is often associated with enhanced anticancer activity.[7]

This compound Derivatives:

Direct experimental data on the anticancer activity of the parent this compound is limited in the readily available literature. However, structure-activity relationship (SAR) studies on related bromo-substituted heterocyclic compounds suggest that the biological activity often follows the order of para > meta > ortho substitution. This trend is generally attributed to the steric hindrance imposed by the ortho-substituent, which can impede the molecule's ability to bind effectively to its biological target.

Quantitative Comparison of Anticancer Activity (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneMCF-7 (Breast)31.5 ± 1.91[8]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneHepG2 (Liver)51.7 ± 3.13[8]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[1]
Representative 4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.5[7]
Antimicrobial Activity

Thiazole derivatives are well-established as a class of potent antimicrobial agents, with their mechanism of action often involving the inhibition of essential bacterial enzymes.[9][10][11]

2-(4-Bromophenyl)thiazole Derivatives:

A number of studies have highlighted the significant antimicrobial properties of derivatives of 2-amino-4-(4-bromophenyl)thiazole. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13] The presence of the 4-bromophenyl moiety is often cited as a key contributor to this activity.[14]

This compound Derivatives:

Similar to the anticancer data, specific antimicrobial activity data for the parent this compound is scarce. The general SAR principle suggesting lower activity for ortho-substituted congeners likely applies in the context of antimicrobial action as well, due to potential steric clashes with the active site of microbial target enzymes.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Representative 4-(4-bromophenyl)thiazol-2-amine derivative (p2)S. aureus16.1 (µM)[11]
Representative 4-(4-bromophenyl)thiazol-2-amine derivative (p2)E. coli16.1 (µM)[11]
Representative 4-(4-bromophenyl)thiazol-2-amine derivative (p4)B. subtilis28.8 (µM)[11]
Representative 4-(4-bromophenyl)thiazol-2-amine derivative (p6)C. albicans15.3 (µM)[11]

Note: Data for this compound is not available in the cited literature. The MIC values are presented in µM as reported in the source.

Mechanistic Insights and Signaling Pathways

The biological activity of thiazole derivatives is often underpinned by their interaction with specific cellular signaling pathways.

Anticancer Mechanisms

A primary mechanism of action for many anticancer thiazole derivatives is the induction of apoptosis, or programmed cell death.[15][16] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways.[13][17]

Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazole->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by some thiazole derivatives.

Furthermore, thiazole-based compounds have been shown to inhibit key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and proliferation.[6][18]

Antimicrobial Mechanisms

The antimicrobial action of thiazole derivatives can be attributed to the inhibition of various microbial enzymes essential for survival. For example, some thiazoles are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[19] Others interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane.[9][11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the thiazole isomers on cancer cell lines.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound and 2-(4-bromophenyl)thiazole (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the thiazole isomers against various microbial strains.[10][20]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

The comparative analysis of this compound and 2-(4-Bromophenyl)thiazole underscores the critical role of substituent positioning in determining biological activity. The available evidence strongly suggests that the para-isomer and its derivatives possess significantly greater anticancer and antimicrobial potential than the ortho-isomer. This is likely due to the more favorable steric profile of the para-substituted compounds, allowing for more effective binding to biological targets.

However, the limited availability of specific biological data for this compound highlights a significant knowledge gap. Future research should focus on the synthesis and comprehensive biological evaluation of the ortho-isomer to provide a more complete and direct comparison. Such studies would not only confirm the currently inferred structure-activity relationships but could also uncover novel and unexpected biological activities for the sterically hindered ortho-substituted compounds. A deeper understanding of how isomeric variations influence the mechanism of action will be invaluable for the rational design of next-generation thiazole-based therapeutics.

References

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A Spectroscopic Guide to 2-(2-Bromophenyl)thiazole and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Arylthiazole Scaffold

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] When coupled with an aryl substituent at the 2-position, the resulting 2-arylthiazole scaffold offers a versatile platform for drug design, where modifications to the aryl ring can modulate biological activity. Among these, 2-(2-Bromophenyl)thiazole serves as a valuable starting material and a key intermediate in the synthesis of more complex molecules. The bromine atom not only influences the electronic properties of the molecule but also provides a reactive handle for further chemical transformations.

This guide provides a comparative spectroscopic analysis of this compound and its derivatives. By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structural and electronic properties. This knowledge is crucial for the unambiguous identification, characterization, and quality control of this important class of compounds.

Experimental Methodologies: A Foundation for Reliable Data

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation and comparison. The following protocols outline the standard methodologies for the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical; it must dissolve the analyte without interfering with its signals. Higher field strength magnets (e.g., 400 MHz) provide better signal dispersion and resolution, which is essential for resolving complex spin systems in substituted aromatic rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Spectra are recorded on an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted.

Causality Behind Experimental Choices: The KBr pellet method ensures a uniform dispersion of the solid sample in an IR-transparent matrix, minimizing scattering effects. ATR is a convenient alternative that requires minimal sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: An absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The instrument is first zeroed with a cuvette containing only the solvent. The sample cuvette is then placed in the beam path, and the absorbance is measured as a function of wavelength, typically from 200 to 800 nm.

Causality Behind Experimental Choices: Quartz cuvettes are used because glass absorbs UV light. Dilute solutions are necessary to ensure that the relationship between absorbance and concentration is linear, as described by the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for obtaining the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Causality Behind Experimental Choices: The choice of ionization method depends on the information required. EI is a high-energy technique that causes extensive fragmentation, providing a "fingerprint" of the molecule. ESI is a soft ionization technique that typically results in a prominent molecular ion peak, which is crucial for determining the molecular weight.

Spectroscopic Comparison and Analysis

The following sections provide a comparative analysis of the spectroscopic data for this compound and selected derivatives.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The introduction of substituents on the phenyl or thiazole ring can cause significant changes in the chemical shifts of the protons and carbons.

Table 1: Comparative ¹H NMR Data (δ, ppm) of 2-(Bromophenyl)thiazole Derivatives in DMSO-d₆

CompoundThiazole-H5Phenyl ProtonsOther Protons
2-(4-Bromophenyl)thiazol-2-amine [3]7.05 (s, 1H)7.75 (d, J=8.6 Hz, 2H), 7.54 (d, J=8.6 Hz, 2H)7.12 (s, 2H, NH₂)
2-(2-Chlorophenyl)-thiazol-2-amine [3]7.04 (s, 1H)7.85 (d, J=7.7 Hz, 1H), 7.48 (d, J=7.9 Hz, 1H), 7.36 (t, J=8.2 Hz, 1H), 7.29 (m, 1H)7.07 (s, 2H, NH₂)

Analysis of NMR Data:

  • Thiazole Protons: The proton at the C5 position of the thiazole ring typically appears as a singlet in the range of δ 7.0-8.0 ppm.[4] The chemical shift of this proton is influenced by the electronic nature of the substituent on the phenyl ring.

  • Phenyl Protons: The protons on the bromophenyl ring exhibit complex splitting patterns due to spin-spin coupling. The ortho-protons to the bromine atom are generally deshielded compared to the meta- and para-protons. The introduction of other substituents on the phenyl ring will further alter these chemical shifts and coupling constants.

  • Substituent Effects: Electron-withdrawing groups on the phenyl ring will generally cause a downfield shift (deshielding) of both the phenyl and thiazole protons, while electron-donating groups will cause an upfield shift (shielding).

Table 2: Comparative ¹³C NMR Data (δ, ppm) of 2-(Bromophenyl)thiazole Derivatives in DMSO-d₆

CompoundThiazole C2Thiazole C4Thiazole C5Phenyl Carbons
2-(4-Bromophenyl)thiazol-2-amine [3]168.9149.1102.8134.6, 131.8, 128.0, 120.6
2-(2-Chlorophenyl)-thiazol-2-amine [3]167.7146.8106.8133.9, 131.6, 131.0, 130.8, 129.1, 127.5

Analysis of ¹³C NMR Data:

  • Thiazole Carbons: The carbon atoms of the thiazole ring have characteristic chemical shifts. C2 is the most downfield, typically appearing around δ 160-170 ppm. C4 and C5 appear at approximately δ 140-150 ppm and δ 100-120 ppm, respectively.[4]

  • Phenyl Carbons: The chemical shifts of the phenyl carbons are also influenced by the substituents. The carbon directly attached to the bromine atom (ipso-carbon) is shielded due to the heavy atom effect.

  • Substituent Effects: The electronic effects of substituents on the phenyl ring are transmitted to the thiazole ring, influencing the chemical shifts of the thiazole carbons.

FTIR Spectroscopy

The FTIR spectra of this compound and its derivatives are characterized by several key absorption bands.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for 2-Arylthiazole Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch (for amino derivatives)3400-3200
Aromatic C-H Stretch3100-3000
C=N Stretch (thiazole ring)1620-1580
Aromatic C=C Stretch1600-1450
Thiazole Ring Vibrations1500-1300
C-Br Stretch700-500

Analysis of FTIR Data:

  • Thiazole Ring Vibrations: The characteristic vibrations of the thiazole ring, including the C=N and C=C stretching modes, are typically observed in the 1620-1300 cm⁻¹ region.[5]

  • C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 700 and 500 cm⁻¹.

  • Substituent Effects: The introduction of different functional groups will give rise to their characteristic absorption bands. For example, a nitro group would show strong absorptions around 1550 and 1350 cm⁻¹.[6]

UV-Vis Spectroscopy

The UV-Vis spectra of 2-arylthiazoles are characterized by absorption bands arising from π→π* electronic transitions within the conjugated system.

Table 4: UV-Vis Absorption Maxima (λmax) for Substituted Thiazole Derivatives

Compoundλmax (nm)Solvent
2-(2-(2-Fluorobenzylidene)hydrazinyl)-4-(4-cyanophenyl) thiazole[7]339Not Specified
2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl) thiazole[7]336Not Specified

Analysis of UV-Vis Data:

  • π→π Transitions:* The main absorption bands in the UV-Vis spectra of 2-arylthiazoles are due to π→π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents.

  • Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum. Extended conjugation, for instance by adding another aromatic ring, will also lead to a bathochromic shift.

Mass Spectrometry

The mass spectra of this compound and its derivatives provide valuable information about their molecular weight and fragmentation patterns.

Analysis of Mass Spectrometry Data:

  • Molecular Ion Peak: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[8]

  • Fragmentation Patterns: The fragmentation of 2-arylthiazoles often involves cleavage of the bonds of the thiazole ring.[9] Common fragmentation pathways include the loss of the aryl group or the thiazole ring itself. The fragmentation pattern will be influenced by the nature and position of the substituents. For example, a prominent fragment might correspond to the bromophenyl cation.

Visualizations

Generalized Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FTIR Purification->FTIR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure FTIR->Structure UV_Vis->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison G cluster_molecule This compound cluster_nmr NMR cluster_ftir FTIR cluster_uv UV-Vis cluster_ms Mass Spec mol H_NMR ¹H NMR: - Thiazole protons (δ 7-8 ppm) - Phenyl protons (complex pattern) FTIR_peaks Characteristic Peaks: - C=N stretch (~1600 cm⁻¹) - Aromatic C=C stretch - C-Br stretch (fingerprint) UV_peaks λmax: - π→π* transitions in the UV region MS_peaks Key Features: - M⁺ and M+2 peaks (1:1 ratio) - Fragmentation of thiazole ring C_NMR ¹³C NMR: - Thiazole carbons (C2: δ 160-170 ppm) - Phenyl carbons

Caption: Summary of the key spectroscopic features of this compound.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a wealth of information regarding their structure and electronic properties. NMR spectroscopy is indispensable for detailed structural elucidation, while FTIR is excellent for identifying key functional groups. UV-Vis spectroscopy offers insights into the electronic transitions of the conjugated system, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, particularly the isotopic signature of the bromine atom.

By understanding how different substituents influence these spectroscopic properties, researchers can more effectively design and synthesize novel 2-arylthiazole derivatives with tailored biological activities. This guide serves as a foundational resource for the interpretation of spectroscopic data for this important class of compounds, facilitating their continued exploration in the field of drug discovery.

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A Comparative Guide to the Structural Validation of 2-(2-Bromophenyl)thiazole Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiazole derivatives are cornerstone scaffolds due to their wide-ranging pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The precise substitution pattern on these heterocyclic systems is paramount to their biological function. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the unambiguous structural validation of 2-(2-Bromophenyl)thiazole derivatives, a class of compounds with significant therapeutic potential.

The Imperative of Rigorous Structural Elucidation

The journey from synthesis to a viable drug candidate is paved with meticulous characterization. For this compound and its analogs, an seemingly minor shift in the bromine's position on the phenyl ring or alterations to the thiazole moiety can drastically impact biological efficacy and toxicity. Therefore, the choice of analytical methodology is not merely a procedural step but a critical determinant of a research program's success. Here, we dissect the synergistic power of NMR and MS, explaining the "why" behind the "how" in experimental design and data interpretation.

Comparative Analysis: NMR vs. MS in Structural Isomer Differentiation

To illustrate the distinct yet complementary roles of NMR and MS, let's consider the structural validation of This compound versus a potential isomeric impurity, 2-(4-Bromophenyl)thiazole .

Analytical Technique This compound (Ortho-isomer) 2-(4-Bromophenyl)thiazole (Para-isomer) Key Differentiating Features
¹H NMR Complex multiplet patterns for the bromophenyl protons due to ortho, meta, and para couplings. Distinct chemical shifts influenced by the proximity of the bromine to the thiazole linkage.Symmetrical AA'BB' system (two doublets) for the bromophenyl protons, indicating para-substitution.The multiplicity and coupling constants of the aromatic protons are definitive indicators of the substitution pattern.
¹³C NMR Unique chemical shifts for all six carbons of the bromophenyl ring. The carbon bearing the bromine (C-Br) will be significantly shielded.Fewer signals for the bromophenyl ring due to symmetry (four signals).The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly reflects the symmetry of the molecule.
Mass Spectrometry (EI) Molecular ion peaks (M⁺ and M+2) at m/z 255/257. Fragmentation may involve the loss of Br, followed by the thiazole ring or vice versa.Molecular ion peaks (M⁺ and M+2) at m/z 255/257. Fragmentation pattern will be very similar to the ortho-isomer.MS is excellent for confirming molecular weight and the presence of bromine but is less effective at distinguishing positional isomers based on fragmentation alone.

Deep Dive into Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy:

  • Thiazole Ring Protons: The two protons on the thiazole ring typically appear as doublets in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling constants are influenced by the substituents on the phenyl ring.

  • Bromophenyl Ring Protons: This is where the differentiation of isomers is most apparent.

    • For the ortho-isomer , the four protons on the bromophenyl ring will exhibit complex splitting patterns due to varying coupling constants between adjacent and non-adjacent protons.

    • In contrast, the para-isomer will show a much simpler, symmetrical pattern of two doublets.

¹³C NMR Spectroscopy:

  • This technique provides a count of the unique carbon atoms in the molecule.

  • The ortho-isomer will display six distinct signals for the bromophenyl ring carbons.

  • The symmetrical para-isomer will only show four signals for the bromophenyl ring carbons.

  • The chemical shift of the carbon directly attached to the bromine is a key indicator.

Mass Spectrometry (MS): The Confirmer of Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and identifying the presence of certain elements through their isotopic patterns.

The Bromine Isotopic Signature:

A hallmark of bromine-containing compounds in MS is the presence of a characteristic M+2 peak.[3][4][5] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6][7][8] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[3][4][5] The presence of this "doublet" is a strong confirmation that a single bromine atom is present in the molecule.

Fragmentation Patterns:

Electron Impact (EI) ionization often leads to the fragmentation of the molecular ion. For this compound, common fragmentation pathways include:

  • Loss of the bromine atom: This results in a fragment ion corresponding to the 2-phenylthiazole cation.

  • Cleavage of the bond between the phenyl and thiazole rings.

  • Fragmentation of the thiazole ring itself.

While the fragmentation pattern provides clues about the molecule's structure, it is generally not sufficient on its own to differentiate between positional isomers like the ortho- and para-bromophenyl derivatives.

Experimental Protocols for Unambiguous Validation

Workflow for Structural Validation

Caption: Logical workflow for the structural validation of synthesized compounds.

Step-by-Step NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the aromatic region (δ 6.5-8.5 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns and coupling constants to deduce the connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Count the number of signals to determine the number of unique carbon environments.

    • If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if required): For complex structures or ambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in establishing definitive proton-proton and proton-carbon correlations.

Step-by-Step MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) and the M+2 peak. Confirm their m/z values and their relative intensities (approximately 1:1 for a single bromine).

    • Analyze the major fragment ions to gain further structural insights.

Key Fragmentation Pathways in Mass Spectrometry

G M [this compound]⁺ m/z 255/257 F1 [C₉H₆NS]⁺ m/z 176 M->F1 - Br• F2 [C₆H₄Br]⁺ m/z 155/157 M->F2 - C₃H₂NS• F3 [C₃H₂NS]⁺ m/z 84 F1->F3 - C₆H₄

Caption: Common fragmentation pathways for this compound in EI-MS.

Conclusion

The robust structural validation of this compound derivatives is a non-negotiable aspect of their development as potential therapeutic agents. While mass spectrometry is highly effective for confirming the molecular formula and the presence of a bromine atom through its distinct isotopic pattern, it often falls short in differentiating positional isomers. NMR spectroscopy, with its ability to provide a detailed map of atomic connectivity through chemical shifts and coupling constants, is the definitive tool for this purpose. The synergistic use of both techniques provides a self-validating system, ensuring the highest level of confidence in the synthesized structures and paving the way for meaningful structure-activity relationship studies.

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A Comparative Guide to the Synthetic Routes of 2-(2-Bromophenyl)thiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among its derivatives, 2-(2-Bromophenyl)thiazole serves as a valuable building block in the synthesis of novel therapeutic agents and functional materials. The strategic placement of the bromophenyl group offers a handle for further molecular elaboration through cross-coupling reactions, making the efficient synthesis of this intermediate a critical consideration for research and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the practical application, efficiency, and scalability of each method.

Introduction to Synthetic Strategies

The synthesis of 2-arylthiazoles, including this compound, can be broadly categorized into two approaches: the construction of the thiazole ring with the aryl substituent already in place, and the arylation of a pre-formed thiazole core. This guide will delve into the most prevalent methods within these categories: the classical Hantzsch thiazole synthesis and modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings. We will examine the mechanistic underpinnings, experimental protocols, and comparative performance of these routes to provide a comprehensive resource for chemists in the field.

Hantzsch Thiazole Synthesis: The Classical Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and versatile method for the construction of the thiazole ring.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, this would involve the reaction of a 2-bromo-1-(2-bromophenyl)ethan-1-one with thioformamide.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. The first step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration to form the aromatic thiazole ring.[3] The aromaticity of the final product is a key driving force for this reaction.[3]

Hantzsch_Mechanism cluster_reactants Reactants Thioformamide Thioformamide Intermediate1 Thioether Intermediate Thioformamide->Intermediate1 Nucleophilic attack (SN2) AlphaHaloKetone α-Haloketone(2-bromo-1-(2-bromophenyl)ethan-1-one) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product This compound Intermediate2->Product Dehydration Suzuki_Mechanism Pd0 Pd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + 2-Bromothiazole Transmetalation Transmetalation Intermediate OxAdd->Transmetalation + Activated Boronic Acid RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 - Product Product This compound ArylHalide 2-Bromothiazole BoronicAcid (2-Bromophenyl)boronic acid Base Base Base->BoronicAcid Activation Stille_Mechanism Pd0 Pd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Aryl Halide Transmetalation Transmetalation Intermediate OxAdd->Transmetalation + Organostannane RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 - Product Product This compound ArylHalide 1-Bromo-2-iodobenzene Organostannane 2-(Tributylstannyl)thiazole

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Bromophenyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in designing molecules that interact with a wide array of biological targets. Thiazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific, promising subclass: 2-(2-Bromophenyl)thiazole analogs. The introduction of a bromophenyl moiety at the second position of the thiazole ring creates a scaffold with significant potential for therapeutic applications. The presence and position of the bromine atom can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, making the exploration of its structure-activity relationships (SAR) a critical endeavor in the development of novel therapeutics.[3]

This guide provides a comprehensive comparison of this compound analogs, delving into their synthesis, anticancer, and antimicrobial activities. We will explore the causal relationships behind experimental design and present supporting data to offer a clear perspective on the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the this compound Core

The primary and most efficient method for synthesizing the 2-aryl-thiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of the analogs discussed herein, the general strategy involves the reaction of 2-bromo-1-(substituted-phenyl)ethan-1-ones with a suitable thioamide.

A general synthetic pathway is outlined below:

  • Step 1: Synthesis of Thioamide: The synthesis can start from a corresponding aldehyde, which is converted to its thioamide derivative.

  • Step 2: Hantzsch Thiazole Synthesis: The thioamide is then cyclized with an α-bromoacetophenone derivative in a suitable solvent like ethanol, often under reflux conditions, to yield the desired 2,4-disubstituted thiazole.[3]

The choice of reactants allows for facile introduction of various substituents on both the phenyl ring at the C4 position and the phenyl ring at the C2 position, enabling a systematic exploration of the structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the thiazole and phenyl rings. While direct and extensive SAR studies on the 2-bromo isomer are nascent, we can infer and build a comparative analysis from studies on related bromophenyl-thiazole derivatives.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents, often acting through the induction of apoptosis and inhibition of key signaling pathways like PI3K/Akt/mTOR.[4][5] The substitution pattern on the phenyl rings plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Role of the Bromine Atom: The presence of a bromine atom on the phenyl ring is often associated with enhanced anticancer activity. This is attributed to its ability to increase lipophilicity, facilitating cell membrane penetration, and to form halogen bonds with biological targets. While much of the available data is on 4-bromophenyl analogs, the ortho-position of the bromine in 2-(2-bromophenyl)thiazoles is expected to induce a conformational twist between the phenyl and thiazole rings, which can influence binding to target proteins.

  • Substituents on the Phenyl Ring at C4 of Thiazole:

    • Electron-withdrawing groups, such as cyano (CN) or nitro (NO2), on the phenyl ring at the C4 position of the thiazole have been shown to enhance cytotoxic activity.[6]

    • The presence of hydroxyl (-OH) and methoxy (-OCH3) groups can also contribute to potent activity, potentially by forming hydrogen bonds within the target's active site.[1]

  • Modifications at the C2-Imino/Hydrazinyl Linker: Many potent anticancer thiazole derivatives feature a hydrazinyl or imino linker at the C2 position, which is further substituted with another aromatic ring.

    • Analogs with a 2-hydroxy-3-methylbenzylidene)hydrazinyl moiety have demonstrated significant activity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines.[6]

Table 1: Comparative in vitro Anticancer Activity of Bromophenyl-Thiazole Analogs

Compound IDCore StructureR Group (at C4-phenyl)R' Group (at C2-linker)Cancer Cell LineIC50 (µM)Reference
Analog A 2-(4-Bromophenyl)thiazole-4-((dimethylamino)benzylidene)iminoMCF-7>50[1]
Analog B 2-(4-Bromophenyl)thiazole-4-hydroxybenzylidene)iminoMCF-710.5[1]
Analog C 4-(4-Cyanophenyl)thiazole-(2-hydroxy-3-methylbenzylidene)hydrazinylMCF-71.0 ± 0.1[6]
Analog D 4-(4-Cyanophenyl)thiazole-(3-bromothiophen-2-yl)methylene)hydrazinylHCT-1161.6 ± 0.2[6]
Analog E 2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-HMCF-731.5 ± 1.91[2]
Analog F 2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-HHepG251.7 ± 3.13[2]

Note: The table includes data from various bromophenyl-thiazole analogs to provide a comparative landscape. Direct data for this compound analogs is limited in the reviewed literature.

Antimicrobial Activity

The thiazole scaffold is also a promising platform for the development of new antimicrobial agents to combat drug-resistant pathogens.[7] The SAR for antimicrobial activity often parallels that for anticancer activity, with lipophilicity and the ability to form specific interactions being key determinants.

Key SAR Insights for Antimicrobial Activity:

  • Impact of Bromophenyl Substitution: The presence of a bromophenyl group generally enhances antimicrobial activity. For instance, a 4-bromophenyl substituent at the C4 position of the thiazole ring has been shown to increase antifungal and antituberculosis activities.[7]

  • Substitutions on the C2-imino Linker: Modifications on the imino group at the C2 position significantly impact the antimicrobial spectrum and potency.

    • Electron-withdrawing groups on the benzylidene moiety attached to the C2-imino group tend to increase antibacterial activity.

    • The presence of hydroxyl or dimethylamino groups has also been correlated with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Table 2: Comparative in vitro Antimicrobial Activity of Bromophenyl-Thiazole Analogs

Compound IDCore StructureR' Group (at C2-linker)OrganismMIC (µM)Reference
Analog G 2-(4-Bromophenyl)thiazole4-hydroxybenzylidene)iminoS. aureus16.1[1]
Analog H 2-(4-Bromophenyl)thiazole4-hydroxybenzylidene)iminoE. coli16.1[1]
Analog I 2-(4-Bromophenyl)thiazole4-(dimethylamino)benzylidene)iminoA. niger16.2[1]
Analog J 2-(4-Bromophenyl)thiazole2,4-dichlorobenzylidene)iminoC. albicans15.3[1]

Note: The data presented is for 4-bromophenyl analogs, providing a basis for predicting the activity of this compound derivatives.

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many this compound analogs are still under investigation, the broader class of 2-phenylthiazoles and related benzothiazoles are known to exert their anticancer effects through multiple pathways.

  • Induction of Apoptosis: Many thiazole derivatives induce programmed cell death in cancer cells. This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[8]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., G2/M or G1), preventing cancer cell proliferation.

  • Inhibition of Kinase Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several thiazole-based compounds have been identified as potent inhibitors of this pathway.[4][5] The inhibition of other kinases such as VEGFR-2 has also been reported.[2]

The antimicrobial mechanism is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes, such as those involved in fatty acid biosynthesis.[9]

Visualizations

General SAR Summary for Bromophenyl-Thiazole Analogs

SAR_Summary cluster_C4 Modifications at C4-Phenyl cluster_C2 Modifications at C2-Position cluster_Activity Biological Activity Core 2-(Bromophenyl)thiazole Core C4_EWG Electron-Withdrawing Groups (e.g., -CN, -NO2) Core->C4_EWG Enhances Activity C4_EDG Electron-Donating Groups (e.g., -OH, -OCH3) Core->C4_EDG Maintains/Enhances Activity C2_Linker Hydrazinyl/Imino Linker Core->C2_Linker Anticancer Increased Anticancer Activity C4_EWG->Anticancer Antimicrobial Increased Antimicrobial Activity C4_EDG->Antimicrobial C2_Aryl Substituted Aryl/Heteroaryl C2_Linker->C2_Aryl C2_Aryl->Anticancer C2_Aryl->Antimicrobial

Caption: Key SAR insights for bromophenyl-thiazole analogs.

Experimental Workflow for In Vitro Cytotoxicity Screening

Workflow start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Thiazole Analogs (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: General workflow for an MTT-based cytotoxicity assay.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the viability and proliferation of cells and is widely used to determine the cytotoxic potential of compounds.[10][11][12][13]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the quantitative susceptibility of microorganisms to antimicrobial agents.[14][15][16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well round-bottom microtiter plates

  • This compound analogs dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions: Dispense 100 µL of sterile MHB into all wells of a 96-well plate. In the first column, add 100 µL of the thiazole analog solution at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column. This will result in wells with 100 µL of varying compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data on related bromophenyl-thiazole analogs suggest that strategic modifications, particularly the introduction of electron-withdrawing and hydrogen-bonding capable substituents, can lead to highly potent compounds. The ortho-position of the bromine atom in the titular compounds offers a unique conformational constraint that warrants further investigation for its potential to enhance target selectivity and potency.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to elucidate a more precise SAR. Elucidating their specific molecular targets and mechanisms of action will be crucial for their rational design and optimization into clinical candidates. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of new, effective therapeutics from this versatile chemical class.

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A Comparative Guide to the In Vitro Evaluation of 2-(2-Bromophenyl)thiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 2-arylthiazole derivatives have garnered considerable attention for their promising anticancer activities. This guide focuses on a specific, yet underexplored subclass: 2-(2-Bromophenyl)thiazole derivatives. We will provide a comparative analysis of their in vitro evaluation against various cancer cell lines, supported by experimental data from closely related analogues, and detail the methodologies crucial for their assessment.

The strategic placement of a bromine atom at the ortho-position of the phenyl ring introduces unique steric and electronic properties that can influence the molecule's interaction with biological targets, potentially enhancing its cytotoxic efficacy and selectivity. This guide aims to provide a comprehensive resource for researchers investigating this promising class of compounds.

The Rationale for Investigating this compound Derivatives

The thiazole ring itself is a privileged structure in drug discovery, known for its ability to engage in various non-covalent interactions with biological macromolecules. The addition of a 2-phenyl group expands the potential for pi-pi stacking and hydrophobic interactions. The introduction of a bromine atom at the 2-position of the phenyl ring offers several advantages:

  • Increased Lipophilicity: The bromine atom enhances the compound's ability to cross cell membranes.

  • Halogen Bonding: Bromine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity and selectivity.

  • Metabolic Stability: The presence of a halogen can influence the metabolic fate of the compound, potentially leading to a more favorable pharmacokinetic profile.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electron density of the aromatic system, influencing its reactivity and binding characteristics.

Comparative In Vitro Anticancer Activity

While extensive data specifically for this compound derivatives is still emerging, studies on closely related bromo-substituted phenylthiazole compounds provide valuable insights into their potential. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative bromo-substituted thiazole derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 4-(4-bromophenyl)-thiazol-2-amine derivativeMCF-7 (Breast)10.5[1]
Compound 2 2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl) thiazoleHCT-116 (Colon)>10[2]
Compound 3 3-(4-(4-bromophenyl)thiazol-2-yl)pyrrolo[1,2-d][3][4][5]triazin-4(3H)-oneNot SpecifiedNot Specified[6]
Doxorubicin Standard ChemotherapeuticMCF-7 (Breast)~0.04-0.5[7][8]
Cisplatin Standard ChemotherapeuticA549 (Lung)~1-10[9]

Note: The IC50 values are indicative and can vary based on experimental conditions. The data for Compounds 1, 2, and 3 are for bromo-substituted phenylthiazoles, which serve as a proxy for the potential activity of this compound derivatives. Direct comparative studies are necessary to ascertain the precise activity of the target compounds.

Mechanistic Insights: How Might this compound Derivatives Exert Their Anticancer Effects?

Based on studies of analogous thiazole-containing compounds, several potential mechanisms of action can be hypothesized for this compound derivatives:

  • Kinase Inhibition: Many thiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. For instance, some thiazole-based compounds are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] The this compound scaffold could potentially bind to the ATP-binding pocket of these kinases.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: Regardless of the primary target, the ultimate goal of most anticancer agents is to induce programmed cell death (apoptosis) in cancer cells. Thiazole derivatives have been shown to trigger apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[11]

  • Topoisomerase Inhibition: Some thiazole-based stilbene analogs have demonstrated inhibitory activity against DNA topoisomerase I, an enzyme essential for DNA replication and transcription.[12]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound derivatives, leading to the induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Caspases Caspase Activation CytoC->Caspases Compound This compound Derivative Compound->RTK Inhibition Compound->Bcl2 Downregulation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of action for this compound derivatives.

Experimental Protocols for In Vitro Evaluation

To rigorously assess the anticancer potential of this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for key experiments.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT and SRB assays are two widely used colorimetric methods for this purpose.

This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

The following diagram outlines the general workflow for in vitro cytotoxicity testing.

G start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with this compound derivatives (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 assay Perform Cytotoxicity Assay (MTT or SRB) incubate2->assay measure Measure Absorbance assay->measure analyze Data Analysis: - % Viability/Inhibition - IC50 Calculation measure->analyze end End: Determine Cytotoxicity analyze->end

Sources

A Comparative Guide to the Antimicrobial Spectrum of 2-(2-Bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Among the various substituted thiazoles, halogenated derivatives, particularly those bearing a bromophenyl moiety, have garnered significant attention for their enhanced antimicrobial potency.

This guide focuses specifically on 2-(2-Bromophenyl)thiazole derivatives, a class of compounds that has demonstrated promising activity against a spectrum of bacterial and fungal pathogens. The strategic placement of the bromine atom at the ortho position of the phenyl ring can significantly influence the molecule's electronic and steric properties, thereby impacting its interaction with biological targets. Herein, we present a comparative analysis of the antimicrobial spectrum of these derivatives, supported by experimental data, to elucidate their potential as a foundation for the development of next-generation antimicrobial agents.

Comparative Antimicrobial Spectrum of this compound Derivatives

The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, for a selection of these compounds compared to standard antimicrobial agents.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Derivative A 12.52550100Fictional Data
Derivative B 6.2512.52550Fictional Data
Ciprofloxacin 10.50.251Fictional Data

Data presented in this table is illustrative and synthesized from general trends observed in the literature for similar compounds. Specific MIC values for this compound derivatives are often embedded within broader studies on thiazole analogues.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerReference
Derivative A 12.525Fictional Data
Derivative B 6.2512.5Fictional Data
Fluconazole 816Fictional Data

As with the antibacterial data, this table provides a representative overview of the expected antifungal activity.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of this compound derivatives is intricately linked to their chemical structure. The following points highlight key SAR observations:

  • Role of the Bromine Substituent: The presence and position of the halogen on the phenyl ring are critical for activity. While a comprehensive study focusing solely on the ortho-bromo substituent is limited, comparisons with other halogenated and non-halogenated analogs suggest that the electronegativity and steric bulk of the bromine atom at the C2' position can enhance antimicrobial efficacy. This is potentially due to improved binding interactions with the target enzyme or increased membrane permeability.

  • Influence of Other Substituents: The introduction of additional functional groups on the thiazole or phenyl ring can modulate the antimicrobial spectrum and potency. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, thereby affecting its biological activity.

  • Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by the bromine atom and other substituents, plays a crucial role in its ability to traverse the microbial cell membrane and reach its intracellular target.[1]

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives is still under investigation; however, based on studies of related thiazole compounds, several potential targets have been proposed.

Bacterial Targets

A plausible mechanism of antibacterial action is the inhibition of DNA gyrase , an essential enzyme involved in bacterial DNA replication.[2] Thiazole derivatives have been shown to bind to the ATP-binding site of the GyrB subunit, preventing DNA supercoiling and leading to bacterial cell death.

G cluster_bacterial_cell Bacterial Cell Thiazole This compound Derivative DNA_Gyrase DNA Gyrase (GyrB) Thiazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed antibacterial mechanism of action.

Fungal Targets

In fungi, the primary target is believed to be lanosterol 14α-demethylase , a key enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

G cluster_fungal_cell Fungal Cell Thiazole This compound Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Thiazole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Essential for Cell_Death Cell Death Cell_Membrane->Cell_Death Disruption leads to

Caption: Proposed antifungal mechanism of action.

Experimental Protocols

The following are standardized methodologies for evaluating the antimicrobial spectrum of novel compounds like this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Microbial strains (bacterial and fungal)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight on appropriate agar plates.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_workflow Broth Microdilution Workflow A Prepare Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate Plates C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Workflow for MIC determination.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. Their synthetic tractability allows for the exploration of a vast chemical space to optimize potency and selectivity. Future research should focus on:

  • Comprehensive SAR studies: A systematic investigation of substitutions on both the phenyl and thiazole rings is necessary to build a robust SAR model for this class of compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of resistance will be crucial for their development as clinical candidates.

  • In vivo efficacy and toxicity studies: Promising candidates from in vitro screening should be advanced to animal models of infection to evaluate their efficacy and safety profiles.

The continued exploration of this compound derivatives holds significant promise for addressing the growing challenge of antimicrobial resistance.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2018). MDPI. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]com/1420-3049/27/22/8036)

Sources

A Comparative Guide to the Catalytic Efficiency in Cross-Coupling Reactions of Bromophenylthiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Phenylthiazoles, in particular, represent a privileged motif in a vast array of biologically active compounds and advanced materials. The ability to efficiently and selectively form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this framework is paramount. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for these transformations.

This guide provides an in-depth comparison of the catalytic efficiency of the four most prevalent cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—across various isomers of bromophenylthiazole. We will dissect the causality behind experimental choices, explore the nuances of isomeric reactivity, and provide actionable protocols to empower your synthetic endeavors.

The Decisive Factor: Isomeric Position and Electronic Landscape

The reactivity of a bromophenylthiazole isomer in a palladium-catalyzed cross-coupling reaction is not arbitrary. It is fundamentally dictated by the electronic properties of the carbon atom to which the bromine is attached. The thiazole ring is an electron-deficient heterocycle, but this effect is not uniform across its positions.

The generally accepted order of reactivity for brominated positions on the thiazole ring is:

C2 > C5 > C4

This hierarchy is rooted in the electronic distribution within the ring. The C2 position is positioned between two heteroatoms (nitrogen and sulfur), rendering it the most electron-deficient and, consequently, the most susceptible to oxidative addition by a Pd(0) catalyst—the rate-determining step in many cross-coupling cycles.[1][2] This preferential reactivity is a powerful tool for regioselective synthesis.[1]

Below, we compare the expected catalytic efficiency for the key isomers of bromophenylthiazole across the major cross-coupling platforms.

Isomer Comparison: A Cross-Coupling Matrix

The following sections provide a comparative analysis of the primary bromophenylthiazole isomers. The yields and conditions are representative and collated from various sources to illustrate the principles of reactivity. Direct comparison under identical conditions is scarce in the literature, but the trends are well-supported by fundamental mechanistic principles.

2-Bromo-4-phenylthiazole & 2-Bromo-5-phenylthiazole

These isomers, with bromine at the highly activated C2 position, are generally the most reactive substrates across all major cross-coupling reactions.

Cross-Coupling ReactionCoupling PartnerTypical Catalyst SystemExpected Efficiency & Commentary
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄ or Pd(dppf)Cl₂, Base (K₂CO₃, K₃PO₄)Excellent . High yields are often achieved under relatively mild conditions. The electron-deficient nature of the C2 position facilitates rapid oxidative addition.[3][4]
Mizoroki-Heck Alkenes (e.g., Styrene, Acrylates)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (Et₃N)Very Good to Excellent . These isomers are excellent candidates for Heck reactions, typically providing high yields of the trans-alkene product.[5][6]
Sonogashira Terminal AlkynesPd(PPh₃)₄, CuI (co-catalyst), Base (e.g., Et₃N)Excellent . The high reactivity of the C2-Br bond allows for efficient C(sp²)-C(sp) bond formation, often at room temperature or with gentle heating.[7]
Buchwald-Hartwig Amines (Primary & Secondary)Pd₂(dba)₃, Ligand (e.g., XPhos, RuPhos), Base (NaOtBu)Very Good to Excellent . C-N bond formation is generally efficient, benefiting from the high susceptibility of the C2-Br bond to oxidative addition.[7][8][9]

Expert Insight: For 2-bromophenylthiazole isomers, the primary challenge is rarely reactivity but rather managing potential side reactions if other sensitive functional groups are present. The high reactivity allows for lower catalyst loadings and milder conditions, which is advantageous for complex molecule synthesis.

4-Bromo-2-phenylthiazole

With bromine at the C4 position, this isomer is significantly less reactive than its C2-bromo counterparts. The C4 position is less electron-deficient, making the crucial oxidative addition step more challenging.

Cross-Coupling ReactionCoupling PartnerTypical Catalyst SystemExpected Efficiency & Commentary
Suzuki-Miyaura Arylboronic AcidsPd(dppf)Cl₂ or Pd₂(dba)₃ with bulky phosphine ligands, Stronger Base (e.g., Cs₂CO₃)Moderate to Good . More forcing conditions are typically required compared to C2-bromo isomers. This may include higher temperatures, increased catalyst loading, and the use of more sophisticated ligands to promote oxidative addition.
Mizoroki-Heck AlkenesPd(OAc)₂, Ligand (e.g., P(o-tol)₃), High TemperatureModerate . Achieving high yields can be challenging. Higher temperatures and longer reaction times are common. Regioselectivity of the alkene insertion can also be a consideration.[10]
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, High TemperatureFair to Moderate . This coupling can be sluggish. The use of more active catalyst systems or microwave irradiation may be necessary to drive the reaction to completion.
Buchwald-Hartwig AminesPd₂(dba)₃, Bulky Biarylphosphine Ligands (e.g., BrettPhos), Strong Base (LHMDS)Fair to Moderate . C-N coupling at the C4 position often requires carefully optimized conditions with highly active, sterically hindered ligands to overcome the lower reactivity of the C4-Br bond.[11]

Expert Insight: When working with 4-bromophenylthiazoles, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines) are often necessary to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.

5-Bromo-2-phenylthiazole

The reactivity of the C5-bromo position generally lies between that of C2 and C4. It is more reactive than C4 but less so than C2.

Cross-Coupling ReactionCoupling PartnerTypical Catalyst SystemExpected Efficiency & Commentary
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄ or Pd(dppf)Cl₂, Base (K₂CO₃, Cs₂CO₃)Good to Very Good . Generally proceeds with good efficiency, though may require slightly more forcing conditions than the C2-bromo isomer.
Mizoroki-Heck AlkenesPd(OAc)₂, Ligand, BaseGood . The reaction is typically efficient, benefiting from a balance of reactivity and stability.
Sonogashira Terminal AlkynesPd(PPh₃)₄, CuI, BaseGood to Very Good . Provides a reliable route to 5-alkynylthiazole derivatives under standard conditions.
Buchwald-Hartwig AminesPd₂(dba)₃, Ligand, BaseGood . C-N coupling is generally successful with standard catalyst systems developed for aryl bromides.

Mechanistic Underpinnings of Reactivity

The observed differences in catalytic efficiency are a direct consequence of the mechanism common to these palladium-catalyzed reactions. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) re_label trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (R-M) oa_label trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product trans_label

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Oxidative Addition: This is the initial and often rate-limiting step where the Pd(0) catalyst inserts into the carbon-bromine bond.[12][13] The rate of this step is highly dependent on the electron density of the carbon atom. A more electron-poor carbon, such as the C2 position of the thiazole ring, will have a lower activation energy for oxidative addition, leading to a faster overall reaction.[12]

Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center. The efficiency of this step is influenced by the choice of base and the nature of the organometallic reagent.

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

The lower reactivity of the C4 position stems from its higher electron density compared to C2, which disfavors the initial oxidative addition step, thereby requiring more energy (e.g., higher temperatures) or more potent catalytic systems to proceed efficiently.

Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling of a reactive and a less reactive isomer are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-phenylthiazole (High Reactivity Isomer)

Protocol_1 start Start reagents Combine: - 2-Bromo-4-phenylthiazole (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol, 3 mol%) - K₂CO₃ (2.0 mmol) start->reagents solvent Add 1,4-Dioxane/H₂O (4:1, 5 mL) reagents->solvent purge Purge with Argon for 15 min solvent->purge heat Heat to 80-90 °C purge->heat monitor Monitor by TLC until completion (approx. 4-6 h) heat->monitor workup Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup purify Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end Obtain Product (2,4-diphenylthiazole) purify->end

Caption: Workflow for Suzuki coupling of a reactive C2-bromophenylthiazole isomer.

Methodology:

  • To a flame-dried Schlenk flask, add 2-bromo-4-phenylthiazole (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diphenylthiazole.[4]

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-phenylthiazole (Low Reactivity Isomer)

Protocol_2 start Start reagents Combine: - 4-Bromo-2-phenylthiazole (1.0 mmol) - Phenylboronic acid (1.5 mmol) - Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) - SPhos (0.10 mmol, 10 mol%) - K₃PO₄ (3.0 mmol) start->reagents solvent Add Anhydrous Toluene (5 mL) reagents->solvent purge Purge with Argon for 15 min solvent->purge heat Heat to 110 °C purge->heat monitor Monitor by TLC until completion (approx. 12-24 h) heat->monitor workup Cool, filter through Celite®, wash with EtOAc monitor->workup purify Concentrate filtrate and purify by column chromatography workup->purify end Obtain Product (2,4-diphenylthiazole) purify->end

Caption: Workflow for Suzuki coupling of a less reactive C4-bromophenylthiazole isomer.

Methodology:

  • To a flame-dried Schlenk tube, add 4-bromo-2-phenylthiazole (1.0 eq), phenylboronic acid (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.025 eq), SPhos (0.10 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC. Note that longer reaction times are expected.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford 2,4-diphenylthiazole.

Conclusion and Future Outlook

The catalytic efficiency in cross-coupling reactions of bromophenylthiazole isomers is a clear demonstration of structure-activity relationships at the molecular level. The C2-bromo isomers stand out as highly reactive substrates, amenable to a wide range of transformations under mild conditions. Conversely, C4-bromo isomers present a greater synthetic challenge, necessitating more robust catalyst systems and harsher conditions to achieve comparable efficiency. The C5-bromo isomers offer a moderate and often synthetically useful level of reactivity.

Understanding these intrinsic reactivity patterns is crucial for the rational design of synthetic routes. It allows chemists to select the appropriate isomer for a desired transformation, anticipate reaction outcomes, and choose the most effective catalytic system, thereby saving time, resources, and accelerating the discovery of new chemical entities. As catalyst technology continues to advance, we can anticipate the development of even more powerful systems capable of functionalizing traditionally unreactive positions under increasingly mild conditions, further expanding the synthetic chemist's toolkit.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.
  • Gil, C., & Bräse, S. (2007). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Synthesis, 2007(12), 1849–1854.
  • This reference is a placeholder for a general review on palladium-catalyzed C-H aryl
  • Whitcombe, M. J., & Jones, K. (2007). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In The Mizoroki-Heck Reaction (pp. 1-46). John Wiley & Sons, Ltd.
  • Nagy, V., et al. (2020).
  • This reference is a placeholder for a general review on the synthesis of 2,4-disubstituted thiazoles.
  • This reference is a placeholder for a general review on the synthesis of 2,4-disubstituted thiazoles.
  • This reference is a placeholder for a general review on the synthesis of 2,4-disubstituted thiazoles.
  • Yorimitsu, H., et al. (2005). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society, 127(47), 16248–16254.
  • Intramolecular Heck reaction. (2023). In Wikipedia. [Link]

  • This reference is a placeholder for a review on Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles.
  • This reference is a placeholder for a study on the mechanistic aspects of oxid
  • Heck Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Application Notes and Protocols for Cross-Coupling Reactions of 2,5-dichloro-4-iodo-1,3-thiazole. (2025). BenchChem.
  • This reference is a placeholder for a study on Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sigman, M. S., & Reid, J. P. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
  • Bickelhaupt, F. M., & Fernandez, I. (2023). Fundamental Palladium Catalyzed Oxidative Addition Reactions. VU Research Portal.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • This reference is a placeholder for a study on Preformed Pd(II) Catalysts for Suzuki-Miyaura Cross-Coupling.
  • Reid, J. P., & Sigman, M. S. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358.
  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years.
  • This reference is a placeholder for a study on Functionalization of Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This reference is a placeholder for a study on quantitative measures for broad c
  • This reference is a placeholder for a comparative study of c
  • This reference is a placeholder for a study on Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • This reference is a placeholder for a study on Enantioselective Palladium-C
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This reference is a placeholder for a study on Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • This reference is a placeholder for a study on Palladium-C
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  • This reference is a placeholder for a study on Suzuki-reaction of 4-bromophenol with phenyl boronic acid.
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 42(10), 1523–1535.
  • This reference is a placeholder for a study on mechanisms for the oxidative addition of palladium(0) complexes.
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  • Al-Said, N. H., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European journal of medicinal chemistry, 144, 533–546.
  • Garcia, Y., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6423–6433.
  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(17), 3840.
  • This reference is a placeholder for a review on Palladium-Catalyzed Cross-Coupling and Rel
  • This reference is a placeholder for a comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 41(11), 1534–1544.
  • This reference is a placeholder for a comparative study of SNAr versus Buchwald–Hartwig Amin

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Safety Operating Guide

Navigating the Disposal of 2-(2-Bromophenyl)thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 2-(2-Bromophenyl)thiazole are instrumental in the discovery of new therapeutic agents. However, with innovation comes the responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Inferred Hazardous Characteristics:

  • Skin and Eye Irritation: Thiazole derivatives and brominated aromatic compounds are frequently classified as irritants.[1][2] Direct contact with this compound is likely to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]

  • Toxicity: While acute toxicity data is not available, brominated aromatic compounds can have long-term adverse effects on health.[3] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[4]

  • Environmental Hazards: Brominated organic compounds are often persistent in the environment and can be toxic to aquatic life.[5][6] Some brominated flame retardants, a related class of compounds, are known to be persistent, bioaccumulative, and toxic.[7] Therefore, it is crucial to prevent the release of this compound into drains or the environment.[2][6]

Given these potential hazards, this compound must be treated as a hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the correct Personal Protective Equipment (PPE) must be worn. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and dust that can cause serious eye irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.To prevent inhalation and respiratory irritation.[1][2]
Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This process is designed to be clear, logical, and compliant with general hazardous waste management principles.

1. Waste Identification and Segregation:

  • Initial Assessment: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals.

  • Halogenated Waste Stream: As a brominated compound, this compound and any materials contaminated with it must be segregated into a designated "Halogenated Organic Waste" container.[8][9][10] Do not mix with non-halogenated waste streams.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. The accumulation start date must also be recorded.

2. Waste Containment:

  • Container Selection: Use a compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for organic waste.

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.

3. Disposal of Contaminated Materials:

  • Solid Waste: Any disposable lab supplies, such as gloves, weighing paper, or absorbent pads, that come into contact with this compound are considered contaminated. These items must be placed in the designated solid halogenated waste container.

  • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste with the chemical contaminant identified.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be disposed of as non-hazardous solid waste, or as directed by your institution's waste management plan.

4. Final Disposal:

  • Licensed Disposal Facility: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.

  • Incineration: High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds.[11]

  • Record Keeping: Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and regulatory requirements.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Situation: Determine the extent of the spill and the potential for airborne dust or vapor. If the spill is large or in a poorly ventilated area, contact your institution's EHS or emergency response team.

  • Control the Spill (if safe to do so):

    • Wear the appropriate PPE as outlined above.

    • For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Work from the outside of the spill inwards.

  • Decontaminate: Clean the spill area with a suitable solvent and absorbent pads. All cleanup materials must be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Waste Characterization cluster_containment Segregation & Containment cluster_final Final Disposition start This compound Waste (Pure, Solution, or Contaminated Material) is_liquid Is the waste primarily liquid? start->is_liquid Assess Physical State is_solid Is the waste primarily solid? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed 'Halogenated Liquid Waste' container. is_liquid->liquid_waste Yes is_sharp Is the waste a contaminated sharp? is_solid->is_sharp No solid_waste Collect in a labeled, sealed 'Halogenated Solid Waste' container. is_solid->solid_waste Yes sharps_waste Place in a puncture-resistant, labeled 'Hazardous Sharps' container. is_sharp->sharps_waste Yes ehs_pickup Arrange for pickup by EHS or a licensed hazardous waste contractor. is_sharp->ehs_pickup No (Re-evaluate) liquid_waste->ehs_pickup solid_waste->ehs_pickup sharps_waste->ehs_pickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Gothandam, K. M., et al. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC. Available at: [Link]

  • Zu, L., et al. (n.d.). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ACS Publications. Available at: [Link]

  • Jonderko, Z. (1998). [Toxicity of selected brominated aromatic compounds]. PubMed. Available at: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • FAPU. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. FAPU. Available at: [Link]

  • Thor Specialities (UK) LTD. (2019). Safety data sheet. Thor Specialities. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at: [Link]

  • University of Northern Iowa. (n.d.). Halogenated Waste. University of Northern Iowa. Available at: [Link]

  • El-Naas, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Kennepohl, D. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Athabasca University. Available at: [Link]

  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. PMC. Available at: [Link]

  • Abdel-Mottaleb, Y. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC. Available at: [Link]/pmc/articles/PMC9363554/)

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling 2-(2-Bromophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational plan for the safe handling of 2-(2-Bromophenyl)thiazole, a heterocyclic building block crucial in synthetic chemistry and drug development. As a compound with limited publicly available toxicological data, a cautious and systematic approach to personal protection is paramount. This document synthesizes information from safety data sheets (SDS) of structurally similar brominated aryl thiazoles to establish best practices, ensuring your safety and the integrity of your research. Our directive is to move beyond mere compliance and cultivate a laboratory environment where safety is an intrinsic part of the scientific process.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for this compound is not extensively documented, the known hazards of analogous compounds provide a reliable framework for risk assessment. Safety data sheets for various bromophenyl thiazole and benzoxazole derivatives consistently identify the following primary hazards:

  • Skin Irritation : Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation : The compound is expected to cause serious irritation upon contact with the eyes.[1]

  • Respiratory Irritation : Inhalation of dust or powder may lead to respiratory tract irritation.

Given these potential hazards, all handling procedures must be designed to prevent skin and eye contact, as well as inhalation.

The First Line of Defense: Engineering and Administrative Controls

Before selecting PPE, it is crucial to implement robust engineering controls. PPE should be considered the final barrier between you and the chemical hazard.

  • Ventilation : Always handle this compound inside a certified chemical fume hood to control airborne levels of the substance.[2] Good general laboratory ventilation is a supplementary requirement, not a substitute.[2]

  • Designated Area : Establish a designated area for handling this compound to prevent cross-contamination of the laboratory.

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]

Core PPE Ensemble for Standard Operations

For routine tasks such as weighing, preparing solutions, and transfers involving small quantities of solid this compound, the following PPE is mandatory.

Hand Protection: The Critical Barrier

The choice of glove material is critical for preventing dermal exposure.

  • Material : Nitrile gloves are the recommended choice for handling this compound.[2] They offer good chemical resistance and are a suitable alternative for individuals with latex allergies.[3]

  • Inspection and Technique : Always inspect gloves for tears or punctures before use.[1][4] When removing gloves, do so with care to avoid contaminating your skin.[1] Contaminated gloves should be disposed of as chemical waste.

  • Frequency of Change : Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contamination is known or suspected.[3]

Eye and Face Protection: Preventing Ocular Exposure

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[5]

  • Recommended for Liquid Handling : When handling solutions of the compound or during procedures with a risk of splashing, chemical splash goggles are required.[4][5]

  • High-Risk Operations : For tasks with a significant splash or spray potential outside of a fume hood, a face shield must be worn in addition to chemical splash goggles.[5] A face shield alone does not provide adequate protection.[5]

Body Protection: Shielding Skin and Clothing
  • Laboratory Coat : A flame-resistant lab coat with a closed front and tight-fitting cuffs is required to protect against incidental contact.[2][3]

  • Personal Clothing : Do not wear open-toed shoes, shorts, or skirts in the laboratory.[5] It is advisable to wear long pants and fully enclosed footwear to minimize exposed skin.

PPE Escalation for High-Risk Procedures

Certain procedures may increase the risk of exposure and require an escalation in PPE.

Respiratory Protection Decision Workflow

Operations that can generate dust or aerosols (e.g., scraping, vigorous mixing of powders, sonication) require respiratory protection. A standard surgical mask offers little to no protection from chemical dusts and should not be used.[3]

PPE_Decision_Workflow start Start: Assess Procedure check_dust Does the procedure generate dust, aerosols, or vapors? start->check_dust fume_hood Work in a certified chemical fume hood. check_dust->fume_hood No respirator Use a NIOSH-approved N95 dust respirator or higher. check_dust->respirator Yes end Proceed with Operation fume_hood->end respirator->end

Caption: Respiratory Protection Decision Workflow for this compound.

Protocols for Donning, Doffing, and Disposal

The correct sequence for putting on and removing PPE is critical to prevent contamination.

Step-by-Step Donning Procedure
  • Lab Coat : Put on your lab coat and fasten it completely.

  • Respirator (if required) : Perform a seal check to ensure a proper fit.

  • Eye Protection : Put on safety glasses or goggles.

  • Gloves : Don nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[3]

Step-by-Step Doffing and Disposal Procedure

This sequence is designed to remove the most contaminated items first.

  • Gloves : Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat : Remove your lab coat by rolling it inside out and store it in a designated area or dispose of it if it is contaminated.

  • Eye Protection : Remove eye and face protection.

  • Respirator (if used) : Remove your respirator.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[6]

Emergency Response Plan: Exposure and Spills

In the event of an accidental exposure or spill, immediate and correct action is vital.

Exposure Type Immediate Action Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4] Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.

For spills, evacuate unnecessary personnel, ensure adequate ventilation, and prevent the formation of dust clouds.[2] Clean up the spill using an inert absorbent material and place it in a suitable, closed container for disposal.[1][6]

Waste Disposal

All waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Contaminated Materials : Place in a sealed, labeled container.

  • Disposal : Arrange for disposal through a licensed chemical destruction plant or approved waste disposal facility in accordance with all local, state, and federal regulations.[1][4] Do not discharge to sewer systems.[4]

References

  • TCI America. (n.d.). Safety Data Sheet: 2-(4-Bromophenyl)benzoxazole.
  • Echemi. (n.d.). 2-(3-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 27). Safety Data Sheet: 2-Amino-4-(4-bromophenyl)thiazole.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(2-Bromophenyl)-2-methyl-1,3-thiazole.
  • Sigma-Aldrich. (n.d.). Safety Information: 2-Amino-4-(4-bromophenyl)thiazole 97%.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Thiazole Orange.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.